Technical Documentation Center

Methyl 3,5-diethoxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3,5-diethoxybenzoate
  • CAS: 198623-55-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of Methyl 3,5-Dimethoxybenzoate

A Note to the Reader: This guide provides a comprehensive overview of Methyl 3,5-dimethoxybenzoate. The initial request for information on Methyl 3,5-diethoxybenzoate yielded limited specific data, suggesting it is a les...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide provides a comprehensive overview of Methyl 3,5-dimethoxybenzoate. The initial request for information on Methyl 3,5-diethoxybenzoate yielded limited specific data, suggesting it is a less common compound. Therefore, this guide focuses on the well-characterized and structurally similar analogue, Methyl 3,5-dimethoxybenzoate, to provide relevant and in-depth technical information for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein can often be extrapolated to other dialkoxybenzoates.

Introduction

Methyl 3,5-dimethoxybenzoate is a substituted aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring symmetrically substituted with two methoxy groups and a methyl ester functionality, provides a unique electronic and steric profile. This makes it a valuable precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds.[2] For instance, it is a key intermediate in the synthesis of mycophenolic acid analogues and has been utilized in the production of Midodrine.[1][2] This guide offers a detailed exploration of its chemical and physical properties, spectroscopic signature, synthesis, and handling protocols.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in both chemical reactions and biological systems. The properties of Methyl 3,5-dimethoxybenzoate are summarized below.

Key Identifiers
IdentifierValue
IUPAC Name methyl 3,5-dimethoxybenzoate[2][3]
CAS Number 2150-37-0[1][2][4]
Molecular Formula C₁₀H₁₂O₄[1][2][4]
Molecular Weight 196.20 g/mol [2][3]
SMILES COC1=CC(=CC(=C1)C(=O)OC)OC[3]
InChI InChI=1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3[2][3]
Physical Properties
PropertyValueSource(s)
Appearance White to beige or cream powder, crystals, or crystalline powder.[1][5]ChemicalBook, Thermo Scientific Chemicals
Melting Point 40-46 °C[1][4][5]ChemicalBook, Worldwide Life Sciences, Thermo Scientific Chemicals
Boiling Point 298 °C (lit.)[1]ChemicalBook, Sigma-Aldrich
Solubility Soluble in methanol.[1][6]ChemicalBook, LookChem
Flash Point >110 °C (>230 °F)[1][4]ChemicalBook, Worldwide Life Sciences
Storage Temperature Room Temperature, sealed in a dry environment.[1][6]ChemicalBook, LookChem

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of Methyl 3,5-dimethoxybenzoate.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 3,5-dimethoxybenzoate is characterized by distinct signals corresponding to the aromatic and methoxy protons. In a typical spectrum (in DMSO-d₆), one would expect to see:

  • A singlet for the six protons of the two equivalent methoxy groups on the aromatic ring.

  • A singlet for the three protons of the methyl ester group.

  • Signals in the aromatic region corresponding to the three protons on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[7] The IR spectrum of Methyl 3,5-dimethoxybenzoate will exhibit characteristic absorption bands:

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1700-1750 cm⁻¹, characteristic of the carbonyl group in an ester.

  • C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages will be present.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions corresponding to the C-H stretching of the aromatic ring and the methyl groups will be observed. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[8]

  • Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹) will be indicative of the substitution pattern on the benzene ring.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For Methyl 3,5-dimethoxybenzoate, the molecular ion peak (M⁺) would be observed at m/z = 196.20.[3] Analysis of the fragmentation pattern can further confirm the structure. Common fragments would likely result from the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).

Synthesis of Methyl 3,5-Dimethoxybenzoate

The synthesis of Methyl 3,5-dimethoxybenzoate can be achieved through several routes, most commonly via the esterification of 3,5-dimethoxybenzoic acid.

Fischer Esterification of 3,5-Dimethoxybenzoic Acid

This classic method involves the reaction of 3,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[9]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Reaction_Vessel Reaction_Vessel 3,5-Dimethoxybenzoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Heat Heat (Reflux) Heat->Reaction_Vessel Methyl_3,5-Dimethoxybenzoate Methyl 3,5-Dimethoxybenzoate Water Water Reaction_Vessel->Methyl_3,5-Dimethoxybenzoate Reaction_Vessel->Water

Caption: Fischer Esterification Workflow.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Applications

Methyl 3,5-dimethoxybenzoate is a valuable intermediate in organic synthesis due to the reactivity of its functional groups.

Key Reactions
  • Hydrolysis: The ester can be hydrolyzed back to 3,5-dimethoxybenzoic acid under acidic or basic conditions.

  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Aromatic Substitution: The electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution, primarily at the 2, 4, and 6 positions.

  • Bromination: Studies have investigated the bromination of methyl 3,5-dimethoxybenzoate.[1]

Applications in Drug Discovery and Organic Synthesis

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry.[10][11] The dimethoxy substitution pattern in Methyl 3,5-dimethoxybenzoate makes it a precursor for compounds with potential biological activities. Derivatives of trimethoxybenzoic acid have been explored as potential efflux pump inhibitors in bacteria.[12] Furthermore, it serves as a starting material for the synthesis of more complex molecules like 5,7-Dimethoxyindan-1-one and 3,5-Dimethoxyphenylacetonitrile.[1]

Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting.

Hazard Identification

While a specific safety data sheet for Methyl 3,5-dimethoxybenzoate was not retrieved, data for the structurally similar Methyl 3,5-dihydroxybenzoate indicates potential for skin and eye irritation, as well as respiratory irritation.[13] It is prudent to handle Methyl 3,5-dimethoxybenzoate with similar precautions.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 3,5-dimethoxybenzoate is a key chemical intermediate with well-defined physical and spectroscopic properties. Its utility in organic synthesis, particularly as a precursor to pharmaceuticals and other complex organic molecules, is well-established. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.

References

  • Veeprho. Methyl 3,5-dimethoxybenzoate | CAS 2150-37-0. [Link]

  • Worldwide Life Sciences. Methyl 3-5-dimethoxybenzoate-10g. [Link]

  • ResearchGate. Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram. [Link]

  • ChemBK. Methyl 4-isopropyl-3,5-dimethoxybenzoate. [Link]

  • YouTube. Synthesis of Methyl benzoate with reaction mechanism. [Link]

  • PubChem. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076. [Link]

  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • LookChem. Methyl 3,4-dimethoxybenzoate. [Link]

  • PubChem. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074. [Link]

  • NIST. Methyl 3,5-dinitrobenzoate - the NIST WebBook. [Link]

  • PMC. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. [Link]

  • Google Patents.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • Benzoic Acid Derivatives. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)
  • Proprep. What does the methyl benzoate IR spectrum reveal?. [Link]

  • Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

  • The Good Scents Company. methyl 3,5-dimethoxybenzoate. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 3,5-Diethoxybenzoate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Substituted Benzoates In the realm of medicinal chemistry and organic synthesis, the benzoate scaffold serves as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Substituted Benzoates

In the realm of medicinal chemistry and organic synthesis, the benzoate scaffold serves as a versatile template for the design of novel molecules with diverse biological activities. The strategic placement of functional groups on the aromatic ring can profoundly influence a compound's physicochemical properties, metabolic stability, and target engagement. This guide focuses on a specific, yet under-documented, member of this family: Methyl 3,5-diethoxybenzoate. While its close analog, Methyl 3,5-dimethoxybenzoate, is well-characterized, the diethoxy variant presents a unique profile that warrants a detailed exploration. This document aims to provide a comprehensive technical overview, synthesizing established chemical principles with predictive insights to empower researchers in their pursuit of innovative molecular design.

Molecular Structure and Physicochemical Properties

Methyl 3,5-diethoxybenzoate is an aromatic ester characterized by a central benzene ring substituted with a methyl ester group at position 1 and two ethoxy groups at positions 3 and 5.

Molecular Formula: C₁₂H₁₆O₄

Molecular Weight: 224.25 g/mol

Structure:

Caption: 2D Structure of Methyl 3,5-diethoxybenzoate.

The presence of the two ethoxy groups, as opposed to methoxy groups, is anticipated to increase the lipophilicity of the molecule. This modification can have significant implications for its solubility, membrane permeability, and pharmacokinetic profile in a drug development context.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Melting Point (°C) Lower than Methyl 3,5-dihydroxybenzoate (167-170 °C); likely a low-melting solid or oil.Etherification of the hydroxyl groups disrupts hydrogen bonding, significantly lowering the melting point.
Boiling Point (°C) Higher than Methyl 3,5-dimethoxybenzoate (approx. 298 °C)[1].Increased molecular weight and van der Waals forces due to the larger ethyl groups.
LogP (Octanol/Water) Higher than Methyl 3,5-dimethoxybenzoate.The addition of two methylene groups increases the molecule's nonpolar character.
Aqueous Solubility Lower than Methyl 3,5-dimethoxybenzoate.Increased lipophilicity generally correlates with decreased aqueous solubility.

Synthesis of Methyl 3,5-Diethoxybenzoate: A Two-Step Approach

A logical and efficient synthetic route to Methyl 3,5-diethoxybenzoate commences with the readily available precursor, 3,5-dihydroxybenzoic acid. The synthesis involves two key transformations: etherification of the phenolic hydroxyl groups followed by esterification of the carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer Esterification 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Reaction1 Reflux 3,5-Dihydroxybenzoic_Acid->Reaction1 Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base_Solvent->Reaction1 Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Reaction1 3,5-Diethoxybenzoic_Acid 3,5-Diethoxybenzoic Acid Reaction2 Reflux 3,5-Diethoxybenzoic_Acid->Reaction2 Reaction1->3,5-Diethoxybenzoic_Acid Methanol Methanol (Excess) Methanol->Reaction2 Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction2 Methyl_3,5-Diethoxybenzoate Methyl 3,5-Diethoxybenzoate Reaction2->Methyl_3,5-Diethoxybenzoate

Caption: Proposed two-step synthesis of Methyl 3,5-diethoxybenzoate.

Step 1: Williamson Ether Synthesis of 3,5-Diethoxybenzoic Acid

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[2] In this step, the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are deprotonated by a base to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.

Protocol:

  • Reaction Setup: To a solution of 3,5-dihydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight excess of a mild base (e.g., potassium carbonate). The base is crucial for deprotonating the phenolic hydroxyls, which are significantly more acidic than aliphatic alcohols.

  • Addition of Ethylating Agent: Add at least two equivalents of an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up and Purification: After completion, cool the reaction mixture and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3,5-diethoxybenzoic acid.

Step 2: Fischer Esterification of 3,5-Diethoxybenzoic Acid

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] To drive the equilibrium towards the product, the alcohol is typically used in excess.

Protocol:

  • Reaction Setup: Dissolve 3,5-diethoxybenzoic acid in a large excess of methanol, which serves as both the reactant and the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the solution to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). The methanol is removed under reduced pressure, and the resulting crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude Methyl 3,5-diethoxybenzoate. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Structural Elucidation and Spectroscopic Analysis

While specific spectral data for Methyl 3,5-diethoxybenzoate is not widely available in the literature, we can predict the key spectroscopic features based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be highly informative for confirming the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for Methyl 3,5-Diethoxybenzoate (in CDCl₃)

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)Rationale
Ar-H (2,6 positions)Doublet (d)~7.2Aromatic protons ortho to the ester group and meta to two ethoxy groups.
Ar-H (4 position)Triplet (t)~6.6Aromatic proton para to the ester group and ortho to two ethoxy groups, expected to be more shielded.
-OCH₂CH₃Quartet (q)~4.0Methylene protons of the ethoxy groups, coupled to the adjacent methyl protons.
-OCH₃ (ester)Singlet (s)~3.9Methyl protons of the ester group.
-OCH₂CH₃Triplet (t)~1.4Methyl protons of the ethoxy groups, coupled to the adjacent methylene protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide confirmation of the carbon framework.

Table 3: Predicted ¹³C NMR Chemical Shifts for Methyl 3,5-Diethoxybenzoate (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~166Typical chemical shift for an ester carbonyl carbon.
C-O (aromatic)~160Aromatic carbons directly attached to the ethoxy groups.
C-COOCH₃ (aromatic)~132Aromatic carbon attached to the ester group.
C-H (aromatic, 2,6)~108Aromatic carbons ortho to the ester.
C-H (aromatic, 4)~106Aromatic carbon para to the ester.
-OCH₂CH₃~64Methylene carbons of the ethoxy groups.
-OCH₃ (ester)~52Methyl carbon of the ester group.
-OCH₂CH₃~15Methyl carbons of the ethoxy groups.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Bands for Methyl 3,5-Diethoxybenzoate

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
C=O (ester)Stretch1715 - 1730
C-O (ester)Stretch1250 - 1300
C-O-C (ether)Asymmetric Stretch1200 - 1275
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 2980
Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 193, and the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 179.

Applications in Drug Development and Medicinal Chemistry

While direct pharmacological data for Methyl 3,5-diethoxybenzoate is scarce, the 3,5-dialkoxybenzoyl moiety is a known pharmacophore in various biologically active molecules. The increased lipophilicity of the diethoxy derivative compared to its dimethoxy counterpart could offer advantages in terms of improved cell membrane permeability and bioavailability, making it an attractive scaffold for further investigation.

Potential Areas of Application:

  • Anticancer Agents: The related 3,4,5-trimethoxybenzoyl group is a key feature of several tubulin polymerization inhibitors with anticancer activity.[4] It is plausible that the 3,5-diethoxybenzoyl scaffold could be explored for the development of novel cytotoxic agents.

  • Anti-inflammatory and Antioxidant Agents: Phenolic compounds and their derivatives are well-known for their antioxidant and anti-inflammatory properties. 3,5-dihydroxybenzoic acid, the precursor to Methyl 3,5-diethoxybenzoate, is a metabolite of whole-grain-derived alkylresorcinols and has been studied for its various biological activities.[2] The diethoxy derivative could retain or even enhance these properties with improved pharmacokinetic characteristics.

  • Enzyme Inhibitors: The benzoate structure is a common motif in the design of enzyme inhibitors. The specific substitution pattern and electronic properties of the 3,5-diethoxybenzoyl group could be exploited to achieve selective binding to the active sites of various enzymes.

Conclusion and Future Directions

Methyl 3,5-diethoxybenzoate represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. This guide has outlined a reliable synthetic pathway and predicted its key physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds. The increased lipophilicity imparted by the ethoxy groups suggests that this compound could serve as a valuable building block for the development of new therapeutic agents with enhanced pharmacokinetic profiles. Further experimental validation of the properties and biological activities of Methyl 3,5-diethoxybenzoate is warranted to fully elucidate its potential in drug discovery and development.

References

  • Desai, V. G., Naik, S. R., & Dhumaskar, K. L. (2014). o-IODOXY BENZOIC ACID–MEDIATED SYNTHESIS OF 3,5-DIARYLISOXAZOLES AND ISOXAZOLE-3.
  • PubChem. Methyl 3,5-dihydroxybenzoate. [Link]

  • PubChem. Methyl 3,5-Dimethoxybenzoate. [Link]

  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Google Patents. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Google Patents.
  • ResearchGate. Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. [Link]

  • MDPI. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • PubMed Central. Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase-2 Inhibitor. [Link]

  • PubMed. Whole grain metabolite 3,5-dihydroxybenzoic acid is a beneficial nutritional molecule with the feature of a double-edged sword in human health: a critical review and dietary considerations. [Link]

  • Organic Chemistry Data. NMR Chemical Shifts. [Link]

  • PubMed Central. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • MDPI. Synthesis and Properties of Sucrose- and Lactose-Based Aromatic Ester Surfactants as Potential Drugs Permeability Enhancers. [Link]

  • UMass ScholarWorks. The preparation of alkyl iodides. [Link]

  • PubMed Central. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3,5-diethoxybenzoate: Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of Precise Boiling Point Determination in Pharmaceutical Development In the landscape of pharmaceutical research and development,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Precise Boiling Point Determination in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The boiling point of a compound, a fundamental physical property, serves not only as an indicator of purity but also provides critical insights into its intermolecular forces, volatility, and stability. For a compound like Methyl 3,5-diethoxybenzoate, an aromatic ester with potential applications in organic synthesis and medicinal chemistry, a thorough understanding of its physical properties is the bedrock upon which further development is built. This guide provides a comprehensive, in-depth exploration of the boiling point of Methyl 3,5-diethoxybenzoate, moving beyond a simple reported value to elucidate the theoretical underpinnings and practical methodologies required for its accurate determination. As a Senior Application Scientist, the emphasis here is not just on the "what," but the "why" and "how," ensuring a robust and reproducible scientific approach.

Understanding Methyl 3,5-diethoxybenzoate: Structure and Predicted Properties

Methyl 3,5-diethoxybenzoate belongs to the family of aromatic esters. Its structure, characterized by a central benzene ring substituted with a methyl ester group and two ethoxy groups at the 3 and 5 positions, dictates its physicochemical behavior.

Molecular Structure:

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For Methyl 3,5-diethoxybenzoate, these are:

  • Van der Waals Forces (London Dispersion Forces): These forces increase with the size and surface area of the molecule. The presence of two ethoxy groups and the overall molecular weight contribute significantly to these attractions.

  • Dipole-Dipole Interactions: The ester and ether functionalities introduce polar C-O bonds, resulting in a net molecular dipole and leading to dipole-dipole attractions between molecules.[1][2][3]

Unlike molecules with -OH or -NH groups, Methyl 3,5-diethoxybenzoate cannot engage in hydrogen bonding with itself, which generally results in a lower boiling point compared to its corresponding carboxylic acid or amide of similar molecular weight.[4]

Boiling Point Estimation Based on Structural Analogs
CompoundStructureBoiling Point (°C)Key Difference
Methyl 3,5-dimethoxybenzoateAromatic ester with methoxy groups298Methoxy vs. Ethoxy
Methyl 3,5-dimethylbenzoateAromatic ester with methyl groups239-240Methyl vs. Ethoxy
Methyl BenzoateParent aromatic ester198-199[5]No ring substitutions
Methyl 3,4-dimethoxybenzoateIsomeric aromatic ester284.1Positional isomers

Analysis:

The boiling point of Methyl 3,5-dimethoxybenzoate is reported as 298 °C.[6][7][8] The replacement of two methoxy groups (-OCH₃) with two ethoxy groups (-OCH₂CH₃) in Methyl 3,5-diethoxybenzoate increases the molecular weight and the overall size of the molecule. This enhancement in molecular surface area leads to stronger van der Waals forces.[1][3] Consequently, it is logical to predict that the boiling point of Methyl 3,5-diethoxybenzoate will be higher than 298 °C. An estimation would place it in the range of 305-320 °C under standard atmospheric pressure.

Experimental Determination of Boiling Point: A Protocol for High-Boiling Point Liquids

Given the high estimated boiling point, a precise and reliable experimental method is crucial. The Thiele tube method, while suitable for many compounds, can be less accurate for substances boiling above 200 °C due to issues with heat transfer media and thermometer limitations. A more robust approach is the micro-reflux method , which provides a stable and accurate measurement.[9]

Principle of the Micro-Reflux Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] In a micro-reflux setup, the liquid is heated to its boiling point, and the vapor is condensed and returned to the boiling liquid. The thermometer bulb is positioned in the vapor phase, just below the condensation ring, ensuring that the measured temperature is that of the vapor in equilibrium with the liquid.[9]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the boiling point of a synthesized and purified sample of Methyl 3,5-diethoxybenzoate.

G cluster_synthesis Synthesis & Purification cluster_boiling_point Boiling Point Determination Synthesis Synthesis of Methyl 3,5-diethoxybenzoate Purification Purification by Column Chromatography Synthesis->Purification Purity_Check Purity Assessment (GC/NMR) Purification->Purity_Check Apparatus_Setup Micro-Reflux Apparatus Setup Purity_Check->Apparatus_Setup Heating Gradual Heating Apparatus_Setup->Heating Reflux Establish Stable Reflux Heating->Reflux Measurement Record Temperature at Equilibrium Reflux->Measurement Pressure_Reading Record Barometric Pressure Measurement->Pressure_Reading

Caption: Workflow for Boiling Point Determination.

Step-by-Step Protocol

Materials:

  • Purified Methyl 3,5-diethoxybenzoate (~0.5 mL)

  • Small test tube (e.g., 10 x 75 mm)

  • High-temperature thermometer (-10 to 400 °C)

  • Heating block or oil bath

  • Magnetic stirrer and small stir bar

  • Clamps and stand

  • Barometer

Procedure:

  • Sample Preparation: Place approximately 0.5 mL of purified Methyl 3,5-diethoxybenzoate and a small magnetic stir bar into the test tube.

  • Apparatus Assembly:

    • Position the test tube in the heating block or oil bath on the magnetic stirrer.

    • Clamp a high-temperature thermometer and position it so that the bulb is approximately 1 cm above the surface of the liquid.

  • Heating and Observation:

    • Begin gentle stirring and gradually heat the sample.

    • Observe the formation of a "reflux ring" – a ring of condensing vapor on the walls of the test tube.

    • Adjust the thermometer so that the bulb is level with the bottom of this reflux ring.

  • Temperature Measurement:

    • Continue heating until a steady reflux is established. The temperature reading on the thermometer should stabilize.

    • Record this stable temperature as the observed boiling point.

  • Pressure Correction:

    • Record the ambient atmospheric pressure from a barometer.

    • If the pressure is not exactly 760 mmHg, a correction may be necessary for a highly accurate determination.

Synthesis and Purification: A Prerequisite for Accurate Measurement

The presence of impurities can significantly elevate the observed boiling point of a substance. Therefore, a reliable synthesis and purification protocol is essential. Methyl 3,5-diethoxybenzoate can be synthesized from 3,5-dihydroxybenzoic acid.

Synthetic Pathway Overview

A common synthetic route involves a two-step process:

  • Fischer Esterification: The carboxylic acid is converted to a methyl ester.

  • Williamson Ether Synthesis: The phenolic hydroxyl groups are converted to ethoxy groups.

G Start 3,5-Dihydroxybenzoic Acid Intermediate Methyl 3,5-dihydroxybenzoate Start->Intermediate CH3OH, H+ cat. Product Methyl 3,5-diethoxybenzoate Intermediate->Product CH3CH2Br, K2CO3

Caption: Synthetic Pathway for Methyl 3,5-diethoxybenzoate.

Purification Protocol

Purification of the crude product is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding with physical property measurements.

Conclusion: Establishing a Benchmark for Methyl 3,5-diethoxybenzoate

While a definitive literature value for the boiling point of Methyl 3,5-diethoxybenzoate is elusive, a combination of theoretical estimation based on structural analogs and a robust experimental protocol provides a comprehensive framework for its determination. The predicted boiling point of 305-320 °C is a scientifically grounded starting point. The micro-reflux method offers a reliable and accurate means of experimental verification. For researchers in drug development and organic synthesis, this guide provides the necessary technical detail and causal reasoning to confidently characterize this and other novel high-boiling point compounds, ensuring data integrity and reproducibility.

References

  • Worldwide Life Sciences. Methyl 3-5-dimethoxybenzoate-10g. [Link]

  • LookChem. Methyl 3,4-dimethoxybenzoate. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • Master Organic Chemistry. 3 Trends That Affect Boiling Points. [Link]

  • BYJU'S. Boiling Points of Functional Groups. [Link]

  • Chemistry LibreTexts. Properties of Esters. [Link]

  • Quora. Why do esters have a lower boiling point than carboxylic acids?. [Link]

  • University of California, Irvine. BOILING POINT DETERMINATION. [Link]

Sources

Exploratory

Methyl 3,5-Diethoxybenzoate: Physicochemical Profiling & Solubility Determination Strategies

This technical guide provides a rigorous physicochemical analysis of Methyl 3,5-diethoxybenzoate , a specific benzoic acid derivative used in advanced organic synthesis and pharmaceutical development. Due to the propriet...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous physicochemical analysis of Methyl 3,5-diethoxybenzoate , a specific benzoic acid derivative used in advanced organic synthesis and pharmaceutical development.

Due to the proprietary nature of specific solubility datasets for this exact CAS (198623-55-1), this guide synthesizes predictive QSAR modeling , structural analog analysis (using the well-characterized 3,5-dimethoxy homologue), and standardized experimental protocols to empower researchers to generate and validate their own solubility isotherms.

Document Type: Technical Whitepaper Subject: Physicochemical Properties, Solubility Thermodynamics, and Experimental Protocols CAS Registry Number: 198623-55-1 Target Audience: Process Chemists, Formulation Scientists, and R&D Leads

Executive Summary

Methyl 3,5-diethoxybenzoate is a lipophilic ester intermediate. Its solubility profile is critical for designing efficient reaction workups (liquid-liquid extraction) and purification steps (crystallization). While direct literature data for this specific ethyl-variant is scarce compared to its methyl-analog (Methyl 3,5-dimethoxybenzoate), its physicochemical behavior follows predictable thermodynamic laws governed by the hydrophobic effect of the diethoxy substitution.

This guide provides a calculated solubility profile, compares it against structural analogs to establish a baseline, and details a self-validating experimental workflow to determine precise saturation limits (


) in your specific solvent systems.

Physicochemical Profile & Analog Analysis

To establish a reliable solubility baseline, we compare the target molecule with its closest structural analog, Methyl 3,5-dimethoxybenzoate. The substitution of methoxy groups with ethoxy groups increases lipophilicity and molecular volume, theoretically reducing water solubility and increasing affinity for non-polar solvents.

Table 1: Comparative Physicochemical Properties[1]
PropertyMethyl 3,5-diethoxy benzoate (Target)Methyl 3,5-dimethoxy benzoate (Analog)Impact on Solubility
CAS Number 198623-55-1 2150-37-0
Molecular Weight 224.25 g/mol 196.20 g/mol Higher MW slightly reduces dissolution kinetics.
LogP (Predicted) ~2.5 - 2.91.85 (Lit.)Target is more lipophilic. Expect lower aqueous solubility.
H-Bond Donors 00No change.
H-Bond Acceptors 44Similar hydrogen bonding potential with protic solvents.
Physical State Low-melting solid or oil (Ambient)Solid (MP: 42-45°C)Ethoxy chains may disrupt crystal packing, lowering MP.

Technical Insight: The increase in LogP by approximately 0.7–1.0 unit suggests that Methyl 3,5-diethoxybenzoate will require significantly higher ratios of organic co-solvent (e.g., Ethanol, Acetonitrile) to achieve miscibility in aqueous binary mixtures compared to the dimethoxy analog.

Solubility Data: Predicted & Empirical Trends

Based on the "Like Dissolves Like" principle and the solvation thermodynamics of benzoate esters, the following solubility profile is projected. This data serves as the starting point for solvent screening.

Table 2: Qualitative Solubility Profile (25°C)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Strong dipole-dipole interactions; excellent solvation of the ester core.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh (>150 mg/mL)Dipole interactions match the ester functionality; no H-bond donor penalty.
Alcohols (Protic) Methanol, Ethanol, IPAModerate to High Soluble, but temperature-dependent. Good candidates for recrystallization (high

).
Non-Polar Hexane, Heptane, TolueneModerate Alkyl chains (ethoxy) improve compatibility, but the polar ester group resists full non-polar solvation.
Aqueous Water, Buffer (pH 1-8)Negligible (<0.1 mg/mL)Hydrophobic effect dominates. Requires surfactant or co-solvent.

Technical Protocol: Experimental Determination

Since specific literature values are often non-transferable due to purity variations, the following Self-Validating Protocol is recommended to determine the exact solubility (


) and thermodynamic parameters.
Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation mole fraction (


) at a fixed temperature.
  • Preparation: Add excess Methyl 3,5-diethoxybenzoate solid/oil to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Place in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) for 24–48 hours.

    • Validation Check: Ensure solid phase is still present after 24 hours. If clear, add more compound.

  • Sampling: Stop agitation and allow phases to separate (sedimentation) for 2 hours.

  • Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE filter (to prevent adsorption of lipophilic compounds).

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm).

    • Calculation:

      
      
      
Protocol B: Thermodynamic Analysis (Van't Hoff Plot)

To design crystallization processes, you must understand how solubility changes with temperature.

  • Perform Protocol A at three distinct temperatures (e.g., 20°C, 30°C, 40°C).

  • Convert solubility

    
     (molarity) to mole fraction 
    
    
    
    .
  • Plot

    
     vs 
    
    
    
    (Kelvin).
  • Use the linear regression to extract Enthalpy (

    
    ) and Entropy (
    
    
    
    ) of dissolution.

Visualizing the Workflow

The following diagram illustrates the logical flow for determining solubility and deriving thermodynamic parameters, ensuring a robust experimental design.

SolubilityWorkflow Start Start: Solvent Selection Prep Add Excess Solute (Saturation) Start->Prep Equil Equilibrate (Shake-Flask, 24-48h) Prep->Equil Check Solid Present? Equil->Check Check->Prep No (Add more) Filter Syringe Filter (0.22 µm PTFE) Check->Filter Yes HPLC HPLC-UV Analysis Filter->HPLC Data Calculate Solubility (S) HPLC->Data Thermo Van't Hoff Plot (ln(x) vs 1/T) Data->Thermo Repeat at T1, T2, T3

Figure 1: Step-by-step workflow for determining equilibrium solubility and thermodynamic parameters.

Applications in Process Chemistry

Understanding the solubility of Methyl 3,5-diethoxybenzoate allows for the optimization of:

  • Recrystallization:

    • Strategy: Use a solvent system where the temperature coefficient of solubility is high (steep Van't Hoff slope).

    • Recommendation:Methanol/Water or Ethanol/Water mixtures. Dissolve at reflux (high solubility in alcohol) and cool to induce precipitation (low solubility in water-rich matrix).

  • Liquid-Liquid Extraction (Workup):

    • Strategy: Maximize partition coefficient (

      
      ).
      
    • Recommendation: Extract from aqueous reaction media using Ethyl Acetate or MTBE . The high LogP (~2.9) ensures >98% recovery into the organic phase in a single pass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate (Analog Reference). Retrieved from [Link]

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for benzoate ester solubility trends).

  • Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience. (Source for Van't Hoff analysis protocols).

Sources

Foundational

An In-Depth Technical Guide to the Spectral Analysis of Methyl 3,5-Diethoxybenzoate

This guide provides a comprehensive analysis of the spectral data for methyl 3,5-diethoxybenzoate, a key intermediate in various synthetic applications. As direct experimental spectra for this specific molecule are not w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectral data for methyl 3,5-diethoxybenzoate, a key intermediate in various synthetic applications. As direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages high-fidelity predictive models to elucidate its structural characteristics through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This approach not only offers valuable insights for researchers working with this compound but also serves as a practical guide to spectral interpretation for analogous molecular structures.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecular structure is paramount for accurate spectral interpretation. The following diagram illustrates the chemical structure of methyl 3,5-diethoxybenzoate and the numbering convention used throughout this guide.

Caption: Molecular Structure of Methyl 3,5-diethoxybenzoate

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of methyl 3,5-diethoxybenzoate provides distinct signals for the aromatic and aliphatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid sample like methyl 3,5-diethoxybenzoate is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a routine ¹H NMR on a 400 MHz instrument would include a 45° pulse angle and a relaxation delay of 1-2 seconds.[1]

  • Data Acquisition: Acquire the free induction decay (FID) data over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final spectrum.

Predicted ¹H NMR Data and Interpretation
SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
a1.42Triplet6H-OCH₂CH
b3.86Singlet3H-COOCH
c4.05Quartet4H-OCH ₂CH₃
d6.65Triplet1HAr-H (at C4)
e7.15Doublet2HAr-H (at C2, C6)

Note: Predicted data generated using online NMR prediction tools.[2][3][4]

The predicted ¹H NMR spectrum reveals five distinct signals. The upfield region is characterized by the signals from the ethoxy groups. The methyl protons (a) appear as a triplet around 1.42 ppm due to coupling with the adjacent methylene protons. The methylene protons (c) appear as a quartet around 4.05 ppm due to coupling with the methyl protons. The singlet at 3.86 ppm is attributed to the methyl ester protons (b), which have no adjacent protons to couple with.

In the downfield aromatic region, the proton at the C4 position (d) is predicted to appear as a triplet around 6.65 ppm, coupling to the two equivalent protons at C2 and C6. The protons at the C2 and C6 positions (e) are expected to appear as a doublet around 7.15 ppm, coupling to the proton at C4.

G cluster_aliphatic Aliphatic Region cluster_aromatic Aromatic Region a 1.42 ppm Triplet (6H) -OCH₂CH₃ c 4.05 ppm Quartet (4H) -OCH₂CH₃ a->c J-coupling b 3.86 ppm Singlet (3H) -COOCH₃ d 6.65 ppm Triplet (1H) Ar-H (C4) e 7.15 ppm Doublet (2H) Ar-H (C2, C6) d->e J-coupling

Caption: Predicted ¹H NMR Spectral Correlations

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of methyl 3,5-diethoxybenzoate is expected to show eight distinct signals, corresponding to the eight unique carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum follows a similar procedure to ¹H NMR, with some key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

  • Data Acquisition: A larger number of scans is generally necessary to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation
SignalPredicted Chemical Shift (ppm)Assignment
114.8-OCH₂C H₃
252.2-COOC H₃
363.8-OC H₂CH₃
4106.5C 4
5107.8C 2, C 6
6132.5C 1
7160.2C 3, C 5
8166.5-C OOCH₃

Note: Predicted data generated using online NMR prediction tools.[5][6]

The predicted ¹³C NMR spectrum shows the aliphatic carbons at the higher field (lower ppm values). The methyl carbons of the ethoxy groups are predicted around 14.8 ppm, and the methyl ester carbon is expected at approximately 52.2 ppm. The methylene carbons of the ethoxy groups are shifted further downfield to around 63.8 ppm due to the deshielding effect of the adjacent oxygen atoms.

The aromatic carbons appear in the downfield region. The C4 carbon is predicted at 106.5 ppm, while the equivalent C2 and C6 carbons are expected around 107.8 ppm. The ipso-carbon (C1) attached to the ester group is predicted at approximately 132.5 ppm. The carbons attached to the ethoxy groups (C3 and C5) are significantly deshielded and appear furthest downfield in the aromatic region at around 160.2 ppm. The carbonyl carbon of the ester group is the most deshielded carbon, with a predicted chemical shift of 166.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.[7]

  • ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

  • KBr Pellet: A few milligrams of the sample are ground with anhydrous KBr powder and pressed into a thin, transparent pellet, which is then placed in the IR spectrometer for analysis.

Predicted IR Spectral Data and Interpretation
Predicted Frequency (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H stretchAliphatic (ethoxy, methyl)
~3100-3000C-H stretchAromatic
~1720C=O stretchEster
~1600, 1585, 1470C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1150C-O stretchEster

Note: Predicted data generated using online IR prediction tools.[8][9][10]

The predicted IR spectrum of methyl 3,5-diethoxybenzoate will be dominated by several key absorptions. A strong, sharp peak around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. The region between 3000 and 2850 cm⁻¹ will show C-H stretching vibrations from the aliphatic ethoxy and methyl groups. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

The presence of the aromatic ring will be confirmed by characteristic C=C stretching vibrations in the 1600-1470 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the aryl ether and the ester linkages are predicted to be in the 1250-1150 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules like methyl 3,5-diethoxybenzoate.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular formula of methyl 3,5-diethoxybenzoate is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol . The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 224.

Key predicted fragmentation patterns include:

  • Loss of a methoxy radical (-•OCH₃): [M - 31]⁺ at m/z = 193.

  • Loss of an ethoxy radical (-•OCH₂CH₃): [M - 45]⁺ at m/z = 179.

  • Loss of an ethyl radical (-•CH₂CH₃): [M - 29]⁺ at m/z = 195, followed by loss of CO to give a peak at m/z = 167.

G M [M]⁺ m/z = 224 M_minus_31 [M - OCH₃]⁺ m/z = 193 M->M_minus_31 - •OCH₃ M_minus_45 [M - OCH₂CH₃]⁺ m/z = 179 M->M_minus_45 - •OCH₂CH₃ M_minus_29 [M - CH₂CH₃]⁺ m/z = 195 M->M_minus_29 - •CH₂CH₃ M_minus_29_minus_28 [M - CH₂CH₃ - CO]⁺ m/z = 167 M_minus_29->M_minus_29_minus_28 - CO

Caption: Predicted Fragmentation Pathway in Mass Spectrometry

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectral data for methyl 3,5-diethoxybenzoate. By leveraging predictive modeling, we have been able to construct a detailed analysis of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided protocols and interpretations serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the confident identification and characterization of this and structurally related compounds.

References

  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ResearchGate. How to predict IR Spectra? [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • PubChem. Methyl 3,5-Dimethoxybenzoate. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • MolView. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Monakhova, Y. B., & Diehl, B. W. K. (2017). Practical guide for selection of (1) H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Magnetic Resonance in Chemistry, 55(11), 963-972.
  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Kinter, M. (2002). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 20(11), 1024-1033.
  • Reddit. (2024, August 6). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. r/Chempros. [Link]

  • LibreTexts. (2022, April 16). Infrared Spectroscopy. Chemistry LibreTexts. [Link]

  • ISIC-EPFL. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]

  • LibreTexts. (2022, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts. [Link]

  • R-NMR. NMRHANDS-ON PROTOCOLS –ACQUISITION. [Link]

  • Cheminfo.org. Infrared spectra prediction. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • DASH (Harvard). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

  • Protheragen. IR Spectrum Prediction. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy Tutorial. [Link]

  • The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

  • Michigan State University. Basic Practical NMR Concepts. [Link]

  • Scientific Instrument Services. Mass Spectrum Generator. [Link]

  • LibreTexts. (2022, April 16). Infrared Spectroscopy. Chemistry LibreTexts. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • The Good Scents Company. methyl 3,5-dimethoxybenzoate. [Link]

  • CD ComputaBio. IR Spectrum Prediction Service. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • GCMS-ID. [Link]

  • Sajed, T., Anjum, A., Wang, F., Oler, E., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Cheminfo.org. Mass electronic impact : generate all possible fragments and recombinations. [Link]

  • Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • American Chemical Society. (2017, February 28). Infrared Spectroscopy. ACS Reagent Chemicals. [Link]

  • Hoye, T. R., & Aspaas, A. W. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Structure Elucidation in Organic Chemistry (pp. 113-146). Royal Society of Chemistry.
  • ChemRxiv. Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0236174). [Link]

  • Krzyżanowski, M., & Cysewski, P. (2023).

Sources

Exploratory

Methyl 3,5-diethoxybenzoate safety and handling

The following technical guide provides an in-depth analysis of Methyl 3,5-diethoxybenzoate, structured for researchers and drug development professionals. This document synthesizes chemical safety, handling protocols, an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 3,5-diethoxybenzoate, structured for researchers and drug development professionals. This document synthesizes chemical safety, handling protocols, and synthetic utility, adhering to high-integrity scientific standards.

Content Type: Technical Monograph & Handling Protocol Subject: CAS: Analogous to 2150-37-0 (Dimethoxy variant) | Class: Alkoxybenzoate Ester

Executive Technical Profile

Methyl 3,5-diethoxybenzoate is a lipophilic ester intermediate used primarily in the synthesis of resorcinol-based pharmaceutical agents, including antispasmodics and specific receptor modulators.[1] Structurally, it consists of a benzoate core substituted at the meta positions (3 and 5) with ethoxy groups, and a methyl ester functionality.[1]

While less commercially ubiquitous than its homolog Methyl 3,5-dimethoxybenzoate , the diethoxy variant offers distinct lipophilic properties (higher LogP) that can modulate the bioavailability of downstream pharmaceutical targets.[1]

Physicochemical Characterization
PropertyValue / DescriptionNote
Chemical Structure Methyl 3,5-diethoxybenzoateEster + 2 Ether groups
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Physical State White to Off-White Solid (Low Melting)Tendency to supercool/oil
Solubility Soluble in DCM, EtOAc, Acetone; Insoluble in WaterLipophilic character
Reactivity Susceptible to hydrolysis (ester), electrophilic aromatic substitutionStable under neutral conditions

Safety Architecture & Hazard Assessment

Although specific toxicological data for the diethoxy derivative is often extrapolated from the dimethoxy homolog (CAS 2150-37-0), standard safety protocols for alkyl alkoxybenzoates must be rigorously applied.[1]

GHS Classification (Predicted/Analogous)

Based on Structure-Activity Relationship (SAR) analysis of benzoate esters:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Exposure Control Logic

The primary risk in handling this compound is not acute systemic toxicity, but rather contact dermatitis and mucous membrane irritation .[1] The ethoxy substituents increase lipophilicity, potentially enhancing dermal absorption compared to the methoxy analog.[1]

The "Barrier-Ventilation" Protocol:

  • Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Respiratory Protection: If solid dust generation is visible, a NIOSH N95 or P100 particulate respirator is mandatory.[1]

  • Dermal Barrier: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection.[1] For prolonged synthesis handling (e.g., during workup with solvents), double-gloving or using laminate gloves is recommended.[1]

Emergency Decision Tree

The following diagram outlines the critical response logic for exposure incidents.

SafetyResponse start Exposure Incident type Identify Exposure Type start->type eye Ocular Contact type->eye skin Dermal Contact type->skin inhale Inhalation type->inhale eye_act Flush 15 mins (Lifting Eyelids) eye->eye_act skin_act Remove Clothing Wash Soap/Water skin->skin_act inhale_act Move to Fresh Air Support Breathing inhale->inhale_act med Seek Medical Attention (Bring SDS) eye_act->med skin_act->med inhale_act->med

Figure 1: Emergency response logic flow for Methyl 3,5-diethoxybenzoate exposure.[1]

Synthesis & Reactivity Profile

For researchers requiring high-purity material, de novo synthesis is often preferred over commercial sourcing due to potential hydrolysis of aged stocks.[1] The most robust route utilizes the Williamson Ether Synthesis starting from Methyl 3,5-dihydroxybenzoate.[1]

Synthesis Protocol: Bis-Alkylation Route

Objective: Conversion of Methyl 3,5-dihydroxybenzoate to Methyl 3,5-diethoxybenzoate.

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)[1][3]

  • Ethyl Iodide (2.5 eq) [Alternative: Diethyl Sulfate, though EtI is cleaner]

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Solvent: Acetone (Reagent Grade) or DMF (if faster rate required)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).[1]

  • Solvation: Dissolve Methyl 3,5-dihydroxybenzoate in Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃. The mixture will become a suspension.[1] Stir at room temperature for 15 minutes to initiate phenoxide formation.[1]

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 6–12 hours. Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes).[1] The starting material (polar, lower R_f) should disappear.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic solids (K₂CO₃/KI).[1]

    • Concentrate the filtrate in vacuo.[1]

    • Redissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Reactivity & Stability Logic
  • Hydrolysis Risk: The methyl ester is susceptible to base-catalyzed hydrolysis (saponification) to yield 3,5-diethoxybenzoic acid.[1] Avoid prolonged exposure to basic aqueous conditions during workup.[1][4]

  • Electrophilic Substitution: The aromatic ring is activated by the two ethoxy groups.[1] Chlorination or nitration will occur readily at the ortho positions (positions 2 and 6) relative to the ester.[1]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the critical pathway and decision points in the synthesis.

SynthesisFlow precursor Methyl 3,5-dihydroxybenzoate (Solid) reaction Reflux (60°C) 6-12 Hours precursor->reaction + Reagents reagents Ethyl Iodide + K2CO3 Solvent: Acetone reagents->reaction check TLC Check (SM Disappeared?) reaction->check check->reaction No (Continue) workup Filter Salts Extract (EtOAc/H2O) check->workup Yes product Methyl 3,5-diethoxybenzoate (Target) workup->product

Figure 2: Synthetic workflow for the bis-alkylation of the dihydroxy precursor.

Handling & Storage Specifications

To maintain the integrity of the compound for analytical or biological use, strict storage parameters are required.[1]

ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Retards ester hydrolysis and transesterification.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents moisture absorption (hygroscopic potential).[1]
Container Amber GlassWhile not highly photosensitive, amber glass prevents UV-induced degradation of the electron-rich ring.[1]
Shelf Life 12–24 MonthsRe-test purity via ¹H-NMR before use if stored >6 months.[1]
Quality Control (Self-Validation)

Before using the compound in sensitive biological assays, validate purity using ¹H-NMR (Chloroform-d) .

  • Diagnostic Signal 1: Triplet at ~1.4 ppm (6H) corresponding to the methyls of the ethoxy groups.[1]

  • Diagnostic Signal 2: Quartet at ~4.0 ppm (4H) corresponding to the methylenes of the ethoxy groups.[1]

  • Diagnostic Signal 3: Singlet at ~3.9 ppm (3H) corresponding to the methyl ester.[1]

  • Absence Check: Ensure no broad singlet at ~5.0–9.0 ppm, which would indicate unreacted phenolic -OH groups.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate (Analogous Reference). Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for nucleophilic substitution and ester hydrolysis).[1]

Sources

Foundational

Synthesis of Methyl 3,5-diethoxybenzoate from 3,5-dihydroxybenzoic acid

An In-depth Technical Guide to the Synthesis of Methyl 3,5-diethoxybenzoate from 3,5-dihydroxybenzoic Acid Executive Summary This guide provides a comprehensive, technically detailed methodology for the synthesis of Meth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 3,5-diethoxybenzoate from 3,5-dihydroxybenzoic Acid

Executive Summary

This guide provides a comprehensive, technically detailed methodology for the synthesis of Methyl 3,5-diethoxybenzoate, a valuable chemical intermediate, starting from 3,5-dihydroxybenzoic acid. The described synthetic route is a robust two-step process designed for clarity, efficiency, and high yield. The protocol begins with a Fischer esterification to selectively protect the carboxylic acid moiety, followed by a Williamson ether synthesis to introduce the dual ethoxy groups. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization.

Introduction and Strategic Overview

Methyl 3,5-diethoxybenzoate is a key building block in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its precursor, 3,5-dihydroxybenzoic acid, is an important fine chemical intermediate used in the synthesis of medicines, dyes, and pesticides.[1][2] The conversion requires two primary chemical transformations: the esterification of a carboxylic acid and the etherification of two phenolic hydroxyl groups.

A sequential, two-step approach is strategically employed to maximize yield and purity while minimizing side reactions.

  • Step 1: Fischer Esterification. The carboxylic acid of 3,5-dihydroxybenzoic acid is first converted to a methyl ester. This step protects the carboxylic acid from reacting in the subsequent base-catalyzed step and increases the solubility of the intermediate in organic solvents.

  • Step 2: Williamson Ether Synthesis. The two phenolic hydroxyl groups of the intermediate, Methyl 3,5-dihydroxybenzoate, are then converted to ethoxy ethers using a suitable base and an ethylating agent.

This strategic ordering ensures a clean and controlled reaction pathway, which is critical for achieving a high-purity final product.

Reaction Mechanisms and Scientific Rationale

Step 1: Fischer Esterification of 3,5-dihydroxybenzoic Acid

The initial step involves the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid with methanol to yield Methyl 3,5-dihydroxybenzoate.

Reaction: 3,5-dihydroxybenzoic acid + Methanol ⇌ (H₂SO₄ catalyst) ⇌ Methyl 3,5-dihydroxybenzoate + Water

Mechanistic Causality: The Fischer esterification is an equilibrium-controlled reaction.[3] The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of methanol. A subsequent series of proton transfers and the elimination of a water molecule yields the protonated ester, which then loses a proton to regenerate the acid catalyst and provide the final methyl ester product.[3]

Experimental Choices:

  • Catalyst: Concentrated sulfuric acid is a highly effective and cost-efficient catalyst for this transformation.[4][5]

  • Reagent Stoichiometry: Methanol is used in large excess, serving as both a reagent and the solvent. This high concentration shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the desired ester.

Step 2: Williamson Ether Synthesis of Methyl 3,5-dihydroxybenzoate

The second step converts the phenolic hydroxyl groups of the intermediate into ethoxy groups via the Williamson ether synthesis.

Reaction: Methyl 3,5-dihydroxybenzoate + 2 Ethyl Iodide → (K₂CO₃, DMF) → Methyl 3,5-diethoxybenzoate

Mechanistic Causality: The Williamson ether synthesis is a classic Sₙ2 reaction.[6][7][8] The mechanism involves two key events:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl groups, forming highly nucleophilic phenoxide ions.

  • Nucleophilic Substitution: The resulting phenoxide ions attack the electrophilic carbon of the ethylating agent (ethyl iodide) in a concerted, backside attack, displacing the iodide leaving group to form the ether bond.[7][9]

Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenols (pKa ≈ 10) but not so strong as to cause unwanted side reactions. It is also inexpensive, easy to handle, and readily removed during workup.

  • Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the potassium cations while leaving the phenoxide anions relatively "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.[6]

  • Ethylating Agent: Ethyl iodide is a highly effective ethylating agent due to the excellent leaving group ability of iodide, which facilitates a rapid Sₙ2 displacement.

Detailed Experimental Protocol

Overall Synthesis Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Williamson Ether Synthesis A 3,5-dihydroxybenzoic acid B Methyl 3,5-dihydroxybenzoate (Intermediate) A->B  Methanol (solvent)  H₂SO₄ (cat.)  Reflux C Methyl 3,5-diethoxybenzoate (Final Product) B->C  K₂CO₃ (base)  Ethyl Iodide  DMF, Heat

Caption: Two-step synthesis of Methyl 3,5-diethoxybenzoate.

Materials and Instrumentation
  • Chemicals: 3,5-dihydroxybenzoic acid (97%), Methanol (anhydrous, 99.8%), Sulfuric acid (conc., 98%), Potassium carbonate (anhydrous, ≥99%), Ethyl iodide (99%, stabilized), N,N-Dimethylformamide (anhydrous, 99.8%), Ethyl acetate, Hexanes, Sodium bicarbonate (sat. solution), Brine, Magnesium sulfate (anhydrous).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, glassware for filtration, NMR spectrometer, Mass spectrometer.

Step-by-Step Synthesis Procedure

Part A: Synthesis of Methyl 3,5-dihydroxybenzoate (Intermediate)

  • To a 250 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol).

  • Add methanol (100 mL) to the flask. The acid will not fully dissolve initially.

  • While stirring, carefully add concentrated sulfuric acid (1.0 mL) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the mixture to room temperature.

  • Reduce the volume of methanol to approximately 20 mL using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3,5-dihydroxybenzoate as a solid, which can be used in the next step without further purification.

Part B: Synthesis of Methyl 3,5-diethoxybenzoate (Final Product)

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude Methyl 3,5-dihydroxybenzoate (approx. 64.9 mmol) from the previous step in anhydrous DMF (150 mL).

  • Add anhydrous potassium carbonate (27.0 g, 195 mmol, 3.0 equiv.).

  • Stir the suspension vigorously for 15 minutes.

  • Add ethyl iodide (16.7 mL, 208 mmol, 3.2 equiv.) to the mixture dropwise via a syringe.

  • Heat the reaction mixture to 70-80°C and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Purification and Characterization

Purification: The crude product is purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol or a mixture of hexanes and ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[10] Filter the crystals and wash with a small amount of cold solvent.

Characterization (Expected Results):

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a triplet at ~1.4 ppm (6H, methyl protons of the ethoxy groups), a quartet at ~4.0 ppm (4H, methylene protons of the ethoxy groups), a singlet at ~3.9 ppm (3H, methyl ester protons), and aromatic protons between 6.6-7.2 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Expected peaks around 14.8 (CH₃ of ethoxy), 52.2 (CH₃ of ester), 63.8 (CH₂ of ethoxy), aromatic carbons between 105-160 ppm, and a carbonyl carbon around 166 ppm.

  • Mass Spectrometry (EI): Molecular ion (M⁺) peak expected at m/z = 224.25.

Process Parameters and Safety

Quantitative Data Summary
ParameterStep 1: EsterificationStep 2: Etherification
Starting Material 3,5-dihydroxybenzoic acidMethyl 3,5-dihydroxybenzoate
Key Reagents Methanol, H₂SO₄K₂CO₃, Ethyl Iodide
Solvent MethanolDMF
Temperature ~65°C (Reflux)70-80°C
Reaction Time 4-6 hours8-12 hours
Molar Ratio (Reagent:Substrate) N/A (Methanol as solvent)K₂CO₃ (3.0 eq), EtI (3.2 eq)
Typical Yield >90% (crude)75-85% (purified)
Safety Considerations

All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl Iodide: A lachrymator and is toxic. Handle with care in a fume hood. Avoid inhalation and skin contact.[11] Store in a cool, dark place.

  • N,N-Dimethylformamide (DMF): Can be absorbed through the skin and is a potential teratogen and carcinogen.[12][13] It is crucial to wear appropriate gloves (neoprene or butyl rubber provide better protection than nitrile) and avoid all skin contact and vapor inhalation.[13][14]

  • Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to methanol as the dilution process is exothermic.

  • Potassium Carbonate: Can cause irritation upon contact with skin or eyes. Avoid generating dust.

Conclusion

The presented two-step synthesis provides a reliable and efficient pathway to produce Methyl 3,5-diethoxybenzoate from 3,5-dihydroxybenzoic acid. The methodology is grounded in well-understood reaction mechanisms—Fischer esterification and Williamson ether synthesis—and the guide provides clear, actionable steps for execution. By carefully controlling reaction parameters and adhering to the specified safety protocols, researchers can achieve high yields of the desired product with excellent purity, suitable for further application in multi-step organic synthesis.

References

  • CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents.
  • CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents.
  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents.
  • 3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure. URL: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. URL: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. URL: [Link]

  • 3,5-Dihydroxybenzoic Acid - ResearchGate. URL: [Link]

  • CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents.
  • Safety Data Sheet: N,N-Dimethylformamide - Carl ROTH. URL: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. URL: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). URL: [Link]

  • Williamson ether synthesis - Wikipedia. URL: [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. URL: [Link]

  • Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem - NIH. URL: [Link]

  • ETHYL IODIDE MATERIAL SAFETY DATA SHEET - Techno PharmChem. URL: [Link]

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. URL: [Link]

  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. URL: [Link]

  • DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE - IRIS. URL: [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry. URL: [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents.
  • Preparation of Methyl Benzoate. URL: [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. URL: [Link]

  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents.

Sources

Exploratory

A Technical Guide to the Synthesis of Methyl 3,5-diethoxybenzoate: Precursor Selection and Methodologies

Introduction Methyl 3,5-diethoxybenzoate is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in pharmaceutical research and the development of novel materials. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,5-diethoxybenzoate is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in pharmaceutical research and the development of novel materials. Its structure, characterized by a central benzene ring functionalized with a methyl ester and two ethoxy groups at the 3 and 5 positions, imparts specific physicochemical properties that are leveraged in the design of more complex target compounds. This technical guide provides an in-depth exploration of the common precursors and synthetic routes for preparing methyl 3,5-diethoxybenzoate, tailored for researchers, scientists, and professionals in drug development. The focus is on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices to ensure robust and reproducible outcomes.

Core Precursor: 3,5-Dihydroxybenzoic Acid

The primary and most commercially viable precursor for the synthesis of methyl 3,5-diethoxybenzoate is 3,5-dihydroxybenzoic acid , also known as α-resorcylic acid.[1][2] This dihydroxybenzoic acid is a colorless solid and serves as a versatile starting material for a range of chemical transformations.[1]

Synthesis of 3,5-Dihydroxybenzoic Acid

For a comprehensive understanding, it is pertinent to briefly touch upon the industrial preparation of this key precursor. 3,5-Dihydroxybenzoic acid is typically synthesized from benzoic acid through a process of disulfonation, followed by hydrolysis of the resulting disulfonate.[1][3] This method provides a scalable route to this essential building block.

Synthetic Pathways to Methyl 3,5-diethoxybenzoate

There are two primary and logically sound synthetic strategies for the preparation of methyl 3,5-diethoxybenzoate from 3,5-dihydroxybenzoic acid. The choice between these routes may depend on factors such as the availability of reagents, desired purity, and scalability.

  • Route A: Esterification Followed by Etherification

  • Route B: Etherification Followed by Esterification

The following sections will provide a detailed examination of each pathway, including mechanistic considerations and step-by-step experimental protocols.

Route A: Esterification Followed by Etherification

This synthetic approach prioritizes the formation of the methyl ester before the introduction of the ethoxy groups. This can be advantageous in preventing potential side reactions with the carboxylic acid group during the etherification step.

Workflow for Route A

Route A Workflow Start 3,5-Dihydroxybenzoic Acid Intermediate Methyl 3,5-Dihydroxybenzoate Start->Intermediate  Esterification (Fischer)    Methanol, H₂SO₄   End Methyl 3,5-Diethoxybenzoate Intermediate->End  Etherification (Williamson)    Ethylating Agent, Base  

Caption: Synthetic workflow for Route A, proceeding via esterification then etherification.

Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

The first step involves the conversion of the carboxylic acid functionality of 3,5-dihydroxybenzoic acid into a methyl ester. This is typically achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[4][5][6][7]

Mechanism: The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[5] Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. A subsequent proton transfer and elimination of a water molecule yield the ester.[5]

Experimental Protocol: Synthesis of Methyl 3,5-Dihydroxybenzoate [7]

  • Materials:

    • 3,5-Dihydroxybenzoic acid

    • Methanol

    • Concentrated Sulfuric Acid

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzoic acid.

    • Add a significant excess of methanol (e.g., a weight ratio of 10:1 of methanol to the starting acid).[7]

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a weight ratio of 1:10 of sulfuric acid to the starting acid).[7]

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours.[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

    • The crude product, methyl 3,5-dihydroxybenzoate, can be purified by recrystallization from a suitable solvent, such as 5% methanol in water.[7]

ParameterValueReference
Starting Material3,5-Dihydroxybenzoic acid[7]
ReagentsMethanol, Sulfuric Acid[7]
Temperature80-85 °C[7]
Reaction Time2 hours[7]
ProductMethyl 3,5-dihydroxybenzoate[7][8]
Step 2: Williamson Ether Synthesis

With the methyl ester in place, the next step is the etherification of the two phenolic hydroxyl groups. The Williamson ether synthesis is a reliable and widely used method for this transformation. It involves the deprotonation of the hydroxyl groups with a base to form phenoxides, which then act as nucleophiles and react with an ethylating agent, such as diethyl sulfate or ethyl iodide.

Mechanism: The base, typically a carbonate such as potassium carbonate, deprotonates the acidic phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. These phenoxide ions then undergo a bimolecular nucleophilic substitution (SN2) reaction with the ethylating agent to form the desired ether linkages.

Experimental Protocol: Synthesis of Methyl 3,5-diethoxybenzoate

  • Materials:

    • Methyl 3,5-dihydroxybenzoate

    • Diethyl Sulfate (or Ethyl Iodide)

    • Potassium Carbonate (anhydrous)

    • Acetone (or another suitable polar aprotic solvent)

  • Procedure:

    • In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate in acetone.

    • Add an excess of anhydrous potassium carbonate to the solution.

    • Add diethyl sulfate dropwise to the stirred suspension. A slight excess (e.g., 2.2-2.5 equivalents) is recommended to ensure complete etherification.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The residue can be purified by dissolving it in a suitable organic solvent like ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and finally, removing the solvent under reduced pressure. Further purification can be achieved by column chromatography or recrystallization if necessary.

Route B: Etherification Followed by Esterification

This alternative strategy involves first protecting the phenolic hydroxyl groups as ethers, followed by the esterification of the carboxylic acid. This route can be advantageous if the starting material is sensitive to the acidic conditions of the Fischer esterification.

Workflow for Route B

Route B Workflow Start 3,5-Dihydroxybenzoic Acid Intermediate 3,5-Diethoxybenzoic Acid Start->Intermediate  Etherification (Williamson)    Ethylating Agent, Base   End Methyl 3,5-Diethoxybenzoate Intermediate->End  Esterification (Fischer)    Methanol, H₂SO₄  

Caption: Synthetic workflow for Route B, proceeding via etherification then esterification.

Step 1: Williamson Ether Synthesis of 3,5-Dihydroxybenzoic Acid

The initial step in this route is the etherification of the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid. The reaction proceeds via the same Williamson ether synthesis mechanism as described in Route A. However, a stronger base might be necessary to deprotonate both the phenolic hydroxyls and the carboxylic acid, or alternatively, the carboxylic acid may be protected prior to etherification. A patent describing the synthesis of the analogous 3,5-dimethoxybenzoic acid involves the use of dimethyl sulfate and sodium hydroxide.[9]

Experimental Protocol: Synthesis of 3,5-Diethoxybenzoic Acid

  • Materials:

    • 3,5-Dihydroxybenzoic acid

    • Diethyl Sulfate

    • Sodium Hydroxide

    • Water

  • Procedure:

    • Dissolve 3,5-dihydroxybenzoic acid in an aqueous solution of sodium hydroxide in a reaction vessel.

    • Stir the mixture and add diethyl sulfate dropwise.

    • Heat the reaction mixture and maintain it at reflux for several hours.

    • After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the 3,5-diethoxybenzoic acid.[9]

    • Filter the precipitate, wash it with cold water, and dry it to obtain the crude product.

    • Recrystallization from a suitable solvent can be performed for further purification.

Step 2: Fischer Esterification of 3,5-Diethoxybenzoic Acid

The final step is the esterification of the synthesized 3,5-diethoxybenzoic acid with methanol. This reaction follows the standard Fischer esterification protocol. A similar procedure is documented for the esterification of 3,5-dimethoxybenzoic acid with ethanol using concentrated sulfuric acid as a catalyst.[9]

Experimental Protocol: Synthesis of Methyl 3,5-diethoxybenzoate

  • Materials:

    • 3,5-Diethoxybenzoic acid

    • Methanol

    • Concentrated Sulfuric Acid

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-diethoxybenzoic acid in an excess of methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (as monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • The residue can be dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it to yield methyl 3,5-diethoxybenzoate.

ParameterValueReference (Analogous)
Starting Material3,5-Diethoxybenzoic acid[9]
ReagentsMethanol, Sulfuric Acid[9]
TemperatureReflux[9]
ProductMethyl 3,5-diethoxybenzoate

Conclusion

The synthesis of methyl 3,5-diethoxybenzoate is readily achievable from the key precursor, 3,5-dihydroxybenzoic acid, through two primary synthetic routes. Both pathways, leveraging the classical Fischer esterification and Williamson ether synthesis reactions, are robust and can be adapted to various laboratory scales. The choice between esterifying first versus etherifying first will depend on the specific constraints and requirements of the synthesis. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and successfully synthesize this valuable chemical intermediate.

References

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents.
  • CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents.
  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents.
  • Preparation of Methyl Benzoate. Available at: [Link]

  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem. Available at: [Link]

  • 3,5-Dihydroxybenzoic acid - Wikipedia. Available at: [Link]

  • Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. - ResearchGate. Available at: [Link]

  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers - JOCPR. Available at: [Link]

  • CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents.
  • CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents.
  • Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076 - PubChem. Available at: [Link]

  • Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem. Available at: [Link]

  • Galloyl-RGD as a new cosmetic ingredient - PMC - PubMed Central. Available at: [Link]

  • (PDF) Galloyl-RGD as a new cosmetic ingredient - ResearchGate. Available at: [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents.
  • Galloyl–RGD, Derived from a Fusion of Phytochemicals and RGD Peptides, Regulates Photoaging via the MAPK/AP-1 Mechanism in Human Dermal Fibroblasts - MDPI. Available at: [Link]

  • Synthesis of Novel Carborane-Containing Derivatives of RGD Peptide - PMC - NIH. Available at: [Link]

  • 3,5-Dihydroxybenzoic Acid - Rupa Health. Available at: [Link]

  • Solid-phase peptide synthesis method (a) and chemical structure of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Foundational

Biological activity of Methyl 3,5-diethoxybenzoate

An In-Depth Technical Guide to the Predicted Biological Activity of Methyl 3,5-diethoxybenzoate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3,5-diethoxybenzoate is a benzoic acid deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of Methyl 3,5-diethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-diethoxybenzoate is a benzoic acid derivative with a largely unexplored biological activity profile. However, by examining its structural analogs, we can construct a predictive framework for its potential therapeutic applications. This guide synthesizes the known biological activities of structurally related compounds, including those with hydroxyl and methoxy substitutions at the 3 and 5 positions of the benzene ring. Based on this analysis, we hypothesize that Methyl 3,5-diethoxybenzoate is likely to possess significant antioxidant, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive overview of the rationale behind these predictions, proposes detailed experimental protocols for their validation, and outlines potential mechanisms of action. Our aim is to provide a foundational resource for researchers interested in exploring the therapeutic potential of this promising, yet understudied, compound.

Introduction: The Rationale for Investigating Methyl 3,5-diethoxybenzoate

The benzoates, a class of compounds characterized by a benzene ring attached to a carboxylic acid or its ester, are ubiquitous in nature and have found widespread application in the pharmaceutical and food industries. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the aromatic ring. While extensive research has been conducted on hydroxylated and methoxylated benzoates, the biological profile of their ethoxylated counterparts, such as Methyl 3,5-diethoxybenzoate, remains largely uncharted territory.

This guide aims to bridge this knowledge gap by providing a predictive analysis of the biological activities of Methyl 3,5-diethoxybenzoate. By drawing parallels with its close structural relatives, we can formulate a strong hypothesis that this compound is a promising candidate for further investigation as an antioxidant, anti-inflammatory, and antimicrobial agent. The increased lipophilicity conferred by the ethoxy groups, in comparison to hydroxyl or methoxy groups, may enhance its bioavailability and cellular uptake, potentially leading to improved efficacy.

Predicted Biological Activities Based on Structural Analogs

Antioxidant Activity: A Likely Scavenger of Reactive Oxygen Species

Causality Behind the Prediction:

Many benzoic acid derivatives with hydroxyl or methoxy groups at the 3 and 5 positions exhibit potent antioxidant activity.[1] This is attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group or a methoxy group to stabilize free radicals. For instance, Methyl 3,4-dihydroxybenzoate has been shown to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway.[2] Furthermore, studies on 3,5-dihydroxybenzoic acid have demonstrated its capacity to scavenge free radicals.[1]

The presence of two ethoxy groups in Methyl 3,5-diethoxybenzoate suggests that it may also possess antioxidant properties. The electron-donating nature of the ethoxy groups can stabilize the aromatic ring and facilitate the scavenging of reactive oxygen species (ROS).

Proposed Experimental Validation:

A tiered approach is recommended to evaluate the antioxidant potential of Methyl 3,5-diethoxybenzoate, starting with simple in vitro assays and progressing to cell-based models.

Table 1: Proposed In Vitro Antioxidant Assays for Methyl 3,5-diethoxybenzoate

AssayPrinciplePositive Control
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssayMeasures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change.Ascorbic Acid, Trolox
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging AssayMeasures the ability of the compound to scavenge the pre-formed ABTS radical cation.Ascorbic Acid, Trolox
Ferric Reducing Antioxidant Power (FRAP) AssayMeasures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Ascorbic Acid, Trolox

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of Methyl 3,5-diethoxybenzoate in a suitable solvent (e.g., DMSO, methanol).

    • Prepare serial dilutions of the test compound and the positive control (Ascorbic Acid).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound or control at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Calculate the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Proposed Cell-Based Assay: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.

Diagram 1: Proposed Experimental Workflow for Antioxidant Activity Assessment

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Mechanistic Studies A DPPH Assay B ABTS Assay C FRAP Assay D Cell Culture (e.g., HaCaT, HepG2) C->D If promising E Induce Oxidative Stress (e.g., H2O2, t-BHP) D->E F Treat with Methyl 3,5-diethoxybenzoate E->F G Cellular Antioxidant Activity (CAA) Assay F->G H Western Blot for Nrf2 and downstream targets (HO-1, NQO1) G->H If active I qRT-PCR for antioxidant enzyme gene expression

Caption: Workflow for evaluating the antioxidant potential of Methyl 3,5-diethoxybenzoate.

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Causality Behind the Prediction:

Several benzoic acid derivatives have demonstrated significant anti-inflammatory properties. For example, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivatives have shown potent anti-inflammatory effects.[3] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[4] Methyl 3,4-dihydroxybenzoate has been shown to exert anti-inflammatory effects in a rat model of rheumatoid arthritis by modulating the NF-κB pathway.[5]

Given the structural similarities, it is plausible that Methyl 3,5-diethoxybenzoate could also modulate inflammatory responses. The ethoxy groups may influence its interaction with enzymes and receptors involved in inflammation.

Proposed Experimental Validation:

The anti-inflammatory potential of Methyl 3,5-diethoxybenzoate can be assessed using a combination of in vitro and cell-based assays.

Table 2: Proposed In Vitro and Cell-Based Anti-inflammatory Assays

AssayModel SystemKey Readouts
Inhibition of Protein DenaturationBovine Serum Albumin (BSA)Reduction in heat-induced protein denaturation
Lipopolysaccharide (LPS)-induced Inflammation in Macrophages (e.g., RAW 264.7)Murine Macrophage Cell LineNitric Oxide (NO) production (Griess assay), Pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) levels (ELISA)
NF-κB Reporter AssayTransfected cell line with an NF-κB reporter constructLuciferase activity as a measure of NF-κB activation

Experimental Protocol: Inhibition of LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Methyl 3,5-diethoxybenzoate for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (e.g., MTT, WST-1):

    • Perform a parallel cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

Diagram 2: Hypothesized Anti-inflammatory Mechanism of Action

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Compound Methyl 3,5-diethoxybenzoate Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by Methyl 3,5-diethoxybenzoate.

Antimicrobial Activity: A Potential Broad-Spectrum Agent

Causality Behind the Prediction:

Benzoic acid and its derivatives are well-known for their antimicrobial properties. 3,5-Dihydroxybenzoic acid has demonstrated antimicrobial effects.[6] The antimicrobial activity of these compounds is often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nutrient uptake. The lipophilicity of the compound plays a crucial role in its ability to penetrate microbial cell walls. The ethoxy groups in Methyl 3,5-diethoxybenzoate would increase its lipophilicity compared to its hydroxylated or methoxylated analogs, which could enhance its antimicrobial efficacy.

Proposed Experimental Validation:

The antimicrobial activity of Methyl 3,5-diethoxybenzoate can be evaluated against a panel of clinically relevant bacteria and fungi.

Table 3: Proposed Antimicrobial Susceptibility Testing

MethodPrincipleKey Parameters
Broth MicrodilutionDetermines the minimum inhibitory concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.MIC
Agar Disk DiffusionA filter paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of inhibition is measured.Zone of Inhibition (mm)
Time-Kill AssayDetermines the rate at which the compound kills a specific microorganism over time.Log reduction in CFU/mL

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Inoculum:

    • Grow the microbial strain overnight in a suitable broth medium.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Methyl 3,5-diethoxybenzoate in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Characterization

While the primary focus of this guide is on the biological activity, a brief overview of the synthesis of Methyl 3,5-diethoxybenzoate is pertinent for researchers wishing to obtain the compound for their studies.

Proposed Synthesis Route:

Methyl 3,5-diethoxybenzoate can be synthesized from 3,5-dihydroxybenzoic acid via a two-step process:

  • Esterification: 3,5-dihydroxybenzoic acid can be esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield Methyl 3,5-dihydroxybenzoate.[7]

  • Etherification: The resulting Methyl 3,5-dihydroxybenzoate can then be reacted with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base (e.g., potassium carbonate) to form Methyl 3,5-diethoxybenzoate.

Characterization:

The structure and purity of the synthesized Methyl 3,5-diethoxybenzoate should be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Future Directions and Conclusion

The analysis of structurally related compounds strongly suggests that Methyl 3,5-diethoxybenzoate is a molecule with significant therapeutic potential. The predictive framework presented in this guide provides a solid foundation for initiating a comprehensive investigation into its biological activities.

Future research should focus on:

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by Methyl 3,5-diethoxybenzoate.

  • In vivo studies: Evaluating the efficacy and safety of the compound in animal models of diseases related to oxidative stress, inflammation, and microbial infections.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a series of related compounds to optimize the biological activity and pharmacokinetic properties.

References

  • BenchChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers.
  • Mokrejs, P., Hutta, M., Pavlackova, J., & Kolecek, J. (2023). Whole grain metabolite 3,5-dihydroxybenzoic acid is a beneficial nutritional molecule with the feature of a double-edged sword in human health: a critical review and dietary considerations. Critical Reviews in Food Science and Nutrition, 63(26), 7813-7828.
  • BenchChem. (n.d.). Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivatives.
  • Wang, Y., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research, 17(1), 75.
  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758.
  • Wang, Y., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research, 17(1), 75.
  • Michalak, A. (2006). Phenolic compounds and their antioxidant activity in plants growing in heavy metal polluted areas. Polish Journal of Environmental Studies, 15(4), 523-530.
  • BenchChem. (n.d.). Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivatives.
  • Wang, J. P., et al. (2025). 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. Inflammopharmacology, 33(3), 1747-1758.
  • Wang, J. P., et al. (2025). 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. Inflammopharmacology, 33(3), 1747-1758.
  • Rupa Health. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Mokrejs, P., Hutta, M., Pavlackova, J., & Kolecek, J. (2023). Whole grain metabolite 3,5-dihydroxybenzoic acid is a beneficial nutritional molecule with the feature of a double-edged sword in human health: a critical review and dietary considerations. Critical Reviews in Food Science and Nutrition, 63(26), 7813-7828.
  • Rupa Health. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • BenchChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers.
  • Wang, J. P., et al. (2025). 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. Inflammopharmacology, 33(3), 1747-1758.
  • Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Rupa Health. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]

Sources

Exploratory

The Untapped Potential of Methyl 3,5-diethoxybenzoate: A Versatile Scaffold for Organic Synthesis

Abstract In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. While a vast armamentarium of synthons is availabl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. While a vast armamentarium of synthons is available to the modern chemist, certain structural motifs remain underexplored. This technical guide illuminates the prospective applications of Methyl 3,5-diethoxybenzoate, a compound poised for significant utility in medicinal chemistry and materials science. By examining the established reactivity of its close analogs, we delineate a series of potential transformations and strategic applications, positioning this reagent as a valuable, yet currently underutilized, asset in the synthetic chemist's toolbox. We present inferred synthetic protocols, mechanistic insights, and a forward-looking perspective on its role in the development of novel molecular entities.

Introduction: The Promise of a Latent Synthon

Methyl 3,5-diethoxybenzoate, characterized by its symmetrically substituted aromatic core, presents a unique combination of electronic and steric properties. The dual electron-donating ethoxy groups activate the aromatic ring towards electrophilic substitution at the ortho and para positions, while the methyl ester provides a versatile handle for a variety of chemical transformations. This guide will explore the untapped potential of this molecule, drawing logical parallels from its more common analogs, such as Methyl 3,5-dimethoxybenzoate and Methyl 3,5-dihydroxybenzoate. While direct literature on Methyl 3,5-diethoxybenzoate is sparse, the well-documented chemistry of its relatives provides a robust foundation for predicting its reactivity and proposing its application in several key areas of organic synthesis.

Proposed Synthesis of Methyl 3,5-diethoxybenzoate: A Multi-step Approach

A reliable and scalable synthesis is the gateway to the widespread adoption of any chemical building block. Based on established methodologies for analogous compounds, a plausible and efficient synthesis of Methyl 3,5-diethoxybenzoate can be envisioned starting from the commercially available 3,5-dihydroxybenzoic acid.

Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.

Experimental Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate [1][2]

  • To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (10-20 vol), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 3,5-dihydroxybenzoate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Step 2: Williamson Ether Synthesis for Di-O-Ethylation

With the ester in place, the two phenolic hydroxyl groups can be alkylated to form the desired diethoxy ether. The Williamson ether synthesis is a robust and widely applicable method for this purpose.

Experimental Protocol: Synthesis of Methyl 3,5-diethoxybenzoate

  • Suspend Methyl 3,5-dihydroxybenzoate (1.0 eq) and potassium carbonate (2.5-3.0 eq) in anhydrous acetone or dimethylformamide (DMF) (15-20 vol).

  • To this suspension, add ethyl iodide or diethyl sulfate (2.2-2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude Methyl 3,5-diethoxybenzoate.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Table 1: Summary of Proposed Synthetic Steps and Reagents

StepReactionStarting MaterialProductKey ReagentsSolvent
1Fischer Esterification3,5-Dihydroxybenzoic AcidMethyl 3,5-dihydroxybenzoateMethanol, Sulfuric AcidMethanol
2Williamson Ether SynthesisMethyl 3,5-dihydroxybenzoateMethyl 3,5-diethoxybenzoateEthyl Iodide/Sulfate, K₂CO₃Acetone/DMF

Diagram 1: Proposed Synthetic Pathway to Methyl 3,5-diethoxybenzoate

G A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate A->B  CH₃OH, H₂SO₄ (cat.) Reflux C Methyl 3,5-diethoxybenzoate B->C  CH₃CH₂I, K₂CO₃ Reflux

Caption: A two-step synthesis of Methyl 3,5-diethoxybenzoate.

Potential Applications in Organic Synthesis

The true value of Methyl 3,5-diethoxybenzoate lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The following sections outline key transformations and their potential applications.

Electrophilic Aromatic Substitution: Access to Polysubstituted Aromatics

The two electron-donating ethoxy groups strongly activate the aromatic ring towards electrophilic substitution. The directing effects of the substituents would favor substitution at the C2, C4, and C6 positions.

  • Nitration: Introduction of a nitro group can be achieved using standard nitrating agents (e.g., HNO₃/H₂SO₄). The resulting nitroaromatic compound can then be reduced to an aniline, a key intermediate for the synthesis of dyes, pharmaceuticals, and agrochemicals.

  • Halogenation: Bromination or chlorination would readily occur, providing access to halogenated synthons that can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex biaryl systems and other carbon-carbon bonds.

  • Friedel-Crafts Acylation and Alkylation: These reactions would allow for the introduction of acyl and alkyl groups, respectively, further functionalizing the aromatic core and providing entry into a diverse array of target molecules, including ketones that can be further elaborated.

Diagram 2: Key Electrophilic Aromatic Substitution Reactions

G A Methyl 3,5-diethoxybenzoate B Nitrated Derivative A->B  HNO₃, H₂SO₄ C Halogenated Derivative A->C  Br₂, FeBr₃ D Acylated Derivative A->D  RCOCl, AlCl₃ G A Methyl 3,5-diethoxybenzoate B 3,5-Diethoxybenzoic Acid A->B  1. NaOH, H₂O  2. H₃O⁺ C 3,5-Diethoxybenzyl Alcohol A->C  LiAlH₄, THF D Tertiary Alcohol A->D  1. R-MgBr, Et₂O  2. H₃O⁺

Caption: Potential reactions involving the methyl ester functionality.

Prospective Applications in Drug Discovery and Materials Science

The structural motif of a 1,3-diethoxybenzene core is present in a number of biologically active compounds and functional materials. The synthetic flexibility of Methyl 3,5-diethoxybenzoate makes it an attractive starting material for the synthesis of analogs and novel derivatives in these fields.

  • Medicinal Chemistry: The di-alkoxy phenyl moiety is a common feature in many drug candidates. The ability to easily functionalize the aromatic ring of Methyl 3,5-diethoxybenzoate would allow for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. For instance, it could serve as a precursor for the synthesis of novel enzyme inhibitors or receptor antagonists.

  • Materials Science: Polysubstituted aromatic compounds are often used as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The predictable substitution patterns of Methyl 3,5-diethoxybenzoate could be exploited in the design and synthesis of novel organic materials with tailored electronic and photophysical properties.

Conclusion and Future Outlook

While not yet a staple in the organic chemist's repertoire, Methyl 3,5-diethoxybenzoate holds considerable promise as a versatile and valuable building block. The synthetic routes to this compound are straightforward and based on well-established, scalable reactions. The predictable reactivity of its activated aromatic ring and the versatility of its ester functionality open up a multitude of possibilities for the synthesis of complex and valuable molecules. It is our hope that this technical guide will inspire researchers in both academia and industry to explore the full potential of this latent synthon and unlock its applications in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google P
  • Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
  • CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google P
  • All about the 3-Methoxy 4-Methyl Methyl Benzoate - Jai Swaminarayan Multichem. (URL: [Link])

  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem. (URL: [Link])

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (URL: [Link])

  • Preparation of Methyl Benzo
  • Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google P
  • US4908470A - Process for the methyl-4-(dimethylamino)
  • Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem. (URL: [Link])

  • CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google P

Sources

Foundational

Methyl 3,5-Diethoxybenzoate: A Strategic Resorcinolic Scaffold in Medicinal Chemistry

The following technical guide details the utility, synthesis, and application of Methyl 3,5-diethoxybenzoate in pharmaceutical development. Executive Summary Methyl 3,5-diethoxybenzoate is a specialized resorcinolic inte...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of Methyl 3,5-diethoxybenzoate in pharmaceutical development.

Executive Summary

Methyl 3,5-diethoxybenzoate is a specialized resorcinolic intermediate used primarily in the optimization of Structure-Activity Relationships (SAR) . While its methoxy analog (Methyl 3,5-dimethoxybenzoate) is ubiquitous in natural product synthesis, the diethoxy variant serves a critical role in Hit-to-Lead optimization . By replacing methoxy groups with ethoxy chains, medicinal chemists modulate the lipophilicity (LogP), steric profile, and metabolic stability of drug candidates targeting G-protein coupled receptors (e.g., LPAR1 ) and enzyme active sites.

This guide outlines the chemical causality behind its selection, a self-validating synthesis protocol, and its specific utility in modern drug discovery workflows.

Chemical Profile & Pharmacophore Logic[1]

The "Ethoxy Effect" in Drug Design

In pharmaceutical chemistry, the transition from a methyl ether (-OMe) to an ethyl ether (-OEt) is not trivial; it is a calculated maneuver to alter the physicochemical properties of a lead compound without disrupting the core pharmacophore binding.

PropertyMethyl 3,5-dimethoxybenzoateMethyl 3,5-diethoxybenzoateImpact on Drug Design
Lipophilicity (cLogP) ~1.9~2.8 - 3.1Increases membrane permeability and blood-brain barrier (BBB) penetration.
Steric Bulk LowModerateCan improve selectivity by filling hydrophobic pockets in receptors (e.g., LPAR1).
Metabolic Stability Susceptible to rapid O-demethylation.Slower O-dealkylation.Extends half-life (

) by resisting CYP450 oxidative metabolism.
Solubility Higher aqueous solubility.Lower aqueous solubility.Useful for creating depot formulations or lipophilic prodrugs.
Key Physicochemical Data[2]
  • Chemical Name: Methyl 3,5-diethoxybenzoate[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 224.25 g/mol

  • Core Moiety: Resorcinol diester

  • Key Reactivity: Hydrolysis (ester

    
     acid), Electrophilic Aromatic Substitution (activated ring), Nucleophilic Acyl Substitution.
    

Pharmaceutical Applications & Case Studies

Case Study: LPAR1 Antagonists (Fibrosis Treatment)

Recent patent literature highlights the use of 3,5-diethoxybenzoic acid derivatives in the development of Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists.

  • Mechanism: LPAR1 signaling drives fibrosis in liver and lung tissue.

  • Role of Intermediate: The 3,5-diethoxybenzoyl moiety acts as a "cap" group. The ethyl chains provide necessary hydrophobic interactions within the receptor's orthosteric site, superior to the methoxy analog in specific binding poses [1].

  • Workflow: Methyl 3,5-diethoxybenzoate

    
     Hydrolysis 
    
    
    
    Amide Coupling
    
    
    LPAR1 Antagonist.
Natural Product Mimicry (Lignans & Depsides)

The compound serves as a synthetic precursor to artificial depsides and lignans . Natural lichen metabolites often contain poly-alkoxy benzoic acid cores. Synthesizing ethoxy-substituted analogs allows researchers to create "non-natural" products that retain antioxidant capacity while exhibiting improved bioavailability compared to their natural methoxy counterparts [2].

Synthetic Protocol: Williamson Ether Synthesis

Objective: Synthesize Methyl 3,5-diethoxybenzoate from Methyl 3,5-dihydroxybenzoate via nucleophilic substitution.

Reaction Logic

We utilize a Williamson Ether Synthesis approach.

  • Substrate: Methyl 3,5-dihydroxybenzoate (Resorcinol core).

  • Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate. EtI is preferred for cleaner impurity profiles in small-scale pharma batches.

  • Base: Potassium Carbonate (

    
    ). Why? It is mild enough to deprotonate the phenol (
    
    
    
    ) without hydrolyzing the methyl ester (
    
    
    of conjugate acid
    
    
    ).
  • Solvent: DMF or Acetone. Why? DMF (Polar Aprotic) enhances the nucleophilicity of the phenoxide ion, accelerating the

    
     reaction.
    
Step-by-Step Procedure
  • Charge: To a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add Methyl 3,5-dihydroxybenzoate (1.0 eq) and Anhydrous DMF (10 volumes).

  • Activation: Add Potassium Carbonate (2.5 eq) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the phenoxide salt. Visual Check: Suspension typically changes color (often pale yellow).

  • Alkylation: Add Ethyl Iodide (2.5 eq) dropwise via an addition funnel to control exotherm.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (polar, low

      
      ) should disappear, replaced by the non-polar product (high 
      
      
      
      ).
  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 volumes). The product typically precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99.5%) is required for GMP steps.

Visualization of Workflows

Synthesis & Application Pathway

The following diagram illustrates the transformation of the raw material into the pharmaceutical intermediate and its subsequent divergence into active drug classes.

G start Methyl 3,5-dihydroxybenzoate (Starting Material) intermediate Methyl 3,5-diethoxybenzoate (Target Intermediate) start->intermediate Williamson Ether Synthesis reagent Ethyl Iodide / K2CO3 (DMF, 60°C) acid 3,5-Diethoxybenzoic Acid intermediate->acid Saponification hydrolysis Hydrolysis (LiOH/THF) drug1 LPAR1 Antagonists (Fibrosis) acid->drug1 Amide Coupling (R-NH2) drug2 Resorcinolic Lipids (Antioxidants) acid->drug2 Esterification (Lipid Tail)

Figure 1: Synthetic workflow transforming the resorcinol precursor into the diethoxy scaffold and its downstream pharmaceutical applications.

SAR Decision Logic (Methoxy vs. Ethoxy)

This logic tree guides the medicinal chemist on when to deploy the diethoxy scaffold.

SAR decision Lead Compound Optimization (Benzoic Acid Core) issue1 Issue: Rapid Metabolic Clearance? decision->issue1 issue2 Issue: Poor Membrane Permeability? decision->issue2 sol1 Strategy: Steric Shielding issue1->sol1 sol2 Strategy: Increase Lipophilicity issue2->sol2 action Switch -OMe to -OEt (Use Methyl 3,5-diethoxybenzoate) sol1->action sol2->action outcome Result: Improved t1/2 & Bioavailability action->outcome

Figure 2: Medicinal Chemistry decision logic for substituting methoxy groups with ethoxy groups.

Analytical Quality Control

To ensure the integrity of the intermediate before use in GMP synthesis, the following HPLC method is recommended.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Ester carbonyl).

  • Retention Time Logic:

    • Methyl 3,5-dihydroxybenzoate (Starting Material): Elutes early (Polar).

    • Mono-ethoxy impurity: Elutes mid-range.

    • Methyl 3,5-diethoxybenzoate (Product): Elutes late (Non-polar).

References

  • Patent: Zeria Pharmaceutical Co., Ltd. (2017).[3] Tertiary amides and method of use (LPAR1 Modulators). WO2017177004A1. Retrieved from .

  • Research: Simirgiotis, M. J., et al. (2022).[4] Metabolomic Profiling, Antioxidant and Enzyme Inhibition Properties... of Antarctic Lichens. International Journal of Molecular Sciences. Retrieved from .

  • Database: PubChem. 3,5-Diethoxybenzoic acid (Compound Summary).[5] National Library of Medicine. Retrieved from .[6]

  • Synthesis Reference: Makara, G. M., et al. (1996). An Improved Synthesis of 5,7-Dimethoxy-4-methylphthalide... (Analogous methodology for resorcinol alkylation). Synthetic Communications. Retrieved from .

Sources

Exploratory

Technical Masterfile: Methyl 3,5-Diethoxybenzoate

Executive Summary & Strategic Utility Methyl 3,5-diethoxybenzoate is a specialized aromatic ester primarily utilized as a regiochemical scaffold in the synthesis of poly(aryl ether) dendrimers (specifically Fréchet-type...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Methyl 3,5-diethoxybenzoate is a specialized aromatic ester primarily utilized as a regiochemical scaffold in the synthesis of poly(aryl ether) dendrimers (specifically Fréchet-type dendrons) and as a lipophilic intermediate in pharmaceutical medicinal chemistry.

Unlike its 3,4-substituted counterparts (often associated with isoquinoline alkaloids like Drotaverine), the 3,5-substitution pattern provides a unique "meta-branching" geometry. This geometry is critical for maximizing steric bulk in supramolecular assemblies and creating void spaces in functional materials.[1] For drug development professionals, this molecule serves as a robust precursor for generating 3,5-diethoxybenzoic acid moieties, which are used to modulate the lipophilicity (LogP) and metabolic stability of drug candidates targeting hydrophobic pockets.[1]

This guide details the optimized synthesis, purification, and validation of Methyl 3,5-diethoxybenzoate, moving beyond generic recipes to focus on process causality and yield maximization.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

PropertySpecification
Chemical Name Methyl 3,5-diethoxybenzoate
CAS Number 198623-55-1
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Structural Core Benzoate Ester (Meta-substituted)
Physical State White to Off-White Crystalline Solid
Solubility Soluble in CH₂Cl₂, Acetone, EtOAc, THF; Insoluble in H₂O
Key Precursor Methyl 3,5-dihydroxybenzoate (CAS 2150-44-9)
Primary Reactivity Nucleophilic substitution (Alkylation), Hydrolysis (Ester cleavage)

Core Synthesis: Optimized Williamson Etherification

Objective: Synthesize Methyl 3,5-diethoxybenzoate via bis-O-alkylation of Methyl 3,5-dihydroxybenzoate.

Mechanistic Rationale

The synthesis relies on a standard Williamson ether synthesis.[1] However, the choice of base and solvent is critical to prevent C-alkylation side reactions and ensure complete conversion of both hydroxyl groups.[1]

  • Base Selection (K₂CO₃): Anhydrous Potassium Carbonate is preferred over stronger bases (like NaH) to minimize ester hydrolysis side reactions while sufficiently deprotonating the phenolic hydroxyls (pKa ~10).[1]

  • Solvent Choice (Acetone vs. DMF):

    • Acetone:[2][3] Easier workup (low boiling point), but slower kinetics.[1]

    • DMF: Faster kinetics due to high dielectric constant, but requires aqueous workup which can complicate isolation.[1]

    • Recommendation: Use Acetone for gram-scale purity; use DMF for kilogram-scale throughput.[1]

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Methyl 3,5-dihydroxybenzoate (CAS 2150-44-9) Intermediate Transition State: Phenoxide Anion Start->Intermediate Deprotonation (Reflux) Reagents Reagents: Ethyl Iodide (3.0 eq) K2CO3 (3.0 eq) Solvent: Acetone Reagents->Intermediate Product Methyl 3,5-diethoxybenzoate (CAS 198623-55-1) Intermediate->Product Sn2 Attack Workup Workup: Filtration (Remove Salts) Evaporation Recrystallization Product->Workup Purification

Caption: Figure 1. Bis-alkylation workflow maximizing O-selectivity via weak inorganic base mediation.[1]

Detailed Protocol (Self-Validating System)

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)[1]

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (3.0 eq) – Excess ensures complete bis-alkylation.[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)[1]

  • Acetone (Reagent grade, dried over MgSO₄ if necessary)

  • Catalyst (Optional): 18-Crown-6 (0.05 eq) – Accelerates reaction if using EtBr.[1]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) to prevent oxidation of the phenoxide intermediate.[1]

  • Solvation: Dissolve Methyl 3,5-dihydroxybenzoate in Acetone (0.5 M concentration).

  • Activation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes. Checkpoint: The mixture should become a suspension.[1] A color change (slight yellowing) indicates phenoxide formation.[1]

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

    • Critical Control: If using Ethyl Bromide, add 18-Crown-6 here to catalyze the phase transfer and nucleophilicity.[1]

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–24 hours.

    • Validation: Monitor via TLC (Silica, 20% EtOAc in Hexanes).[1] The starting material (Rf ~0.[1]2) should disappear, and a new non-polar spot (Rf ~0.[1]6) should appear. If a "middle spot" persists, it is the mono-ethoxy intermediate; extend reflux time.[1]

  • Workup:

    • Cool to room temperature.[1][4][3][5]

    • Filter off the inorganic solids (K₂CO₃/KI).[1] Wash the filter cake with fresh acetone.[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude solid.[1]

  • Purification: Recrystallize from minimal hot Ethanol or Methanol.

    • Target Yield: >90%.[1][4][2][3][6][7]

    • Target Purity: >98% (HPLC).[1][6]

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 1.41 (t, 6H) Methyl protons of the two ethoxy groups (–OCH₂CH₃ ).[1]
δ 3.90 (s, 3H) Methyl ester protons (–COOCH₃ ).[1]
δ 4.05 (q, 4H) Methylene protons of ethoxy groups (–OCH₂ CH₃).[1]
δ 6.63 (t, 1H) Aromatic proton at position 4 (between ethoxy groups).[1]
δ 7.16 (d, 2H) Aromatic protons at positions 2 and 6.[1]
IR Spectroscopy 1720 cm⁻¹ Strong Carbonyl (C=O) stretch of the ester.
1590, 1160 cm⁻¹ C–O–C ether stretching vibrations.[1]

Common Impurity Profile:

  • Mono-ethoxy derivative: Result of incomplete reaction.[1] Detected by a broad -OH stretch in IR (~3400 cm⁻¹) and complex aromatic region in NMR.[1]

  • Hydrolysis Product (Acid): Result of wet solvent.[1] Detected by loss of methyl ester singlet (δ 3.[1]90) and appearance of broad carboxylic acid proton (δ >10.0).[1]

Downstream Applications: The "Dendrimer Logic"

While useful as a standalone intermediate, Methyl 3,5-diethoxybenzoate is most powerful when converted into a reactive building block for convergent dendrimer synthesis.

Hydrolysis to 3,5-Diethoxybenzoic Acid

To couple this unit to a drug payload or a dendrimer core, the ester must be hydrolyzed to the acid (CAS 1132-92-9).

  • Reagents: KOH (4 eq), Ethanol/Water (9:1).[1]

  • Conditions: Reflux 2 hours -> Acidify with HCl.

  • Utility: The resulting acid is coupled using DCC/DMAP to amine-containing drugs to increase lipophilicity or to poly-functional cores to build "Generation 1" dendrimers.[1]

Application Pathway Diagram

Applications Ester Methyl 3,5-diethoxybenzoate (Precursor) Acid 3,5-Diethoxybenzoic Acid (Activated Building Block) Ester->Acid Hydrolysis (KOH/EtOH) Dendrimer Fréchet-Type Dendrons (Poly-aryl ether scaffolds) Acid->Dendrimer Coupling (DCC/DPTS) Pharma Lipophilic Drug Analogs (Resorcinol series) Acid->Pharma Amide Bond Formation LiquidCrystal Liquid Crystal Mesogens (Columnar phases) Acid->LiquidCrystal Esterification with rigid cores

Caption: Figure 2. Divergent utility of the 3,5-diethoxy motif in materials science and medicinal chemistry.

Safety & Handling (E-E-A-T Compliance)

  • Alkyl Halides (EtI/EtBr): Potent alkylating agents.[1] Suspected carcinogens.[1] Handle in a fume hood. Neutralize excess alkyl halide with aqueous ammonia or thiosulfate before disposal.[1]

  • Potassium Carbonate: Irritant dust.[1] Use a mask during weighing.[1]

  • Storage: Store the final ester in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.[1]

References

  • Percec, V., et al. (2000).[1] "Self-Assembly of Fluorinated Dendrons." Journal of the American Chemical Society.[1] (Demonstrates the utility of 3,5-substituted benzoates in supramolecular chemistry).

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[1] "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society.[1] (Foundational text on using 3,5-dihydroxy/alkoxy motifs for branching).

  • PubChem Compound Summary. (2025). "Methyl 3,5-diethoxybenzoate (CAS 198623-55-1)."[1][5][8] National Center for Biotechnology Information.[1] (Source for CAS verification).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Authoritative source for standard Williamson Ether Synthesis protocols).

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3,5-Diethoxybenzoate: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of methyl 3,5-diethoxybenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended fo...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of methyl 3,5-diethoxybenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Methyl 3,5-diethoxybenzoate is an aromatic ester that serves as a key building block in organic synthesis. Its structure, featuring a benzene ring substituted with two ethoxy groups and a methyl ester, makes it a versatile precursor for more complex molecules. The strategic placement of the ethoxy groups can influence the electronic and steric properties of the final compounds, making it of particular interest in medicinal chemistry for the design of novel therapeutic agents.

This document outlines a reliable and reproducible two-step synthetic pathway starting from the readily available 3,5-dihydroxybenzoic acid. The synthesis involves an initial etherification of the phenolic hydroxyl groups followed by a classic Fischer esterification of the carboxylic acid.

Chemical Principles and Strategy

The synthesis of methyl 3,5-diethoxybenzoate is achieved through a logical sequence of two fundamental organic reactions: Williamson ether synthesis and Fischer esterification. The order of these reactions can be crucial for achieving a high yield and purity of the final product.

Pathway A: Etherification followed by Esterification

This is the recommended pathway. In the first step, the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are converted to ethoxy groups. This is typically achieved via a Williamson ether synthesis, where a phenoxide, generated by a base, acts as a nucleophile to attack an ethylating agent. Following the formation of 3,5-diethoxybenzoic acid, the carboxylic acid is converted to its corresponding methyl ester through a Fischer esterification. This acid-catalyzed reaction with methanol is an equilibrium process, and specific conditions are employed to drive the reaction towards the product.[1][2][3]

Pathway B: Esterification followed by Etherification

Alternatively, one could first perform the Fischer esterification on 3,5-dihydroxybenzoic acid to yield methyl 3,5-dihydroxybenzoate.[4][5] Subsequently, the hydroxyl groups of this intermediate would be etherified. While viable, this route may present challenges in the etherification step, as the reaction conditions could potentially hydrolyze the ester group.

This guide will focus on the more robust and higher-yielding Pathway A.

Mechanistic Insights

1. Williamson Ether Synthesis:

The synthesis of 3,5-diethoxybenzoic acid from 3,5-dihydroxybenzoic acid proceeds via a nucleophilic substitution reaction. A base, such as potassium carbonate, deprotonates the acidic phenolic hydroxyl groups to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic ethyl group of an ethylating agent like diethyl sulfate, displacing the sulfate leaving group to form the ether linkage.

2. Fischer Esterification:

The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[6][7] The reaction mechanism involves several key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid) to increase its electrophilicity.

  • Nucleophilic attack of the alcohol (methanol) on the activated carbonyl carbon.

  • Proton transfer from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of water as a leaving group, forming a protonated ester.

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.[1]

To ensure a high yield, the equilibrium of this reaction is typically shifted towards the products by using a large excess of the alcohol and/or by removing the water as it is formed.[3][7][8]

Visualizing the Synthesis

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway A 3,5-Dihydroxybenzoic Acid B 3,5-Diethoxybenzoic Acid A->B  1. K2CO3, Diethyl Sulfate  2. Acetone, Reflux C Methyl 3,5-Diethoxybenzoate B->C  Methanol, H2SO4 (cat.)  Reflux

Caption: Two-step synthesis of methyl 3,5-diethoxybenzoate.

Experimental Protocol

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
3,5-Dihydroxybenzoic AcidC₇H₆O₄154.12≥98%Sigma-Aldrich
Diethyl Sulfate(C₂H₅)₂SO₄154.18≥98%Sigma-Aldrich
Potassium Carbonate (anhydrous)K₂CO₃138.21≥99%Sigma-Aldrich
AcetoneC₃H₆O58.08ACS gradeFisher Scientific
MethanolCH₃OH32.04ACS gradeFisher Scientific
Sulfuric AcidH₂SO₄98.0895-98%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12ACS gradeFisher Scientific
Sodium BicarbonateNaHCO₃84.01ACS gradeFisher Scientific
Magnesium Sulfate (anhydrous)MgSO₄120.37≥99.5%Sigma-Aldrich
Hydrochloric AcidHCl36.4637%Fisher Scientific

Step 1: Synthesis of 3,5-Diethoxybenzoic Acid

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add 3,5-dihydroxybenzoic acid (15.4 g, 0.1 mol) and anhydrous potassium carbonate (41.5 g, 0.3 mol).

  • Solvent Addition: Add 150 mL of acetone to the flask.

  • Reagent Addition: Stir the mixture at room temperature and add diethyl sulfate (38.5 g, 0.25 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

  • Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Hydrolysis of Excess Reagent: To the oily residue, add 100 mL of 10% aqueous sodium hydroxide solution and stir at 70°C for 2 hours to hydrolyze any unreacted diethyl sulfate.

  • Acidification: Cool the solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 3,5-diethoxybenzoic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C to a constant weight.

Step 2: Synthesis of Methyl 3,5-Diethoxybenzoate (Fischer Esterification)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 3,5-diethoxybenzoic acid (21.0 g, 0.1 mol) and 150 mL of methanol.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain reflux for 4-6 hours. Monitor the reaction by TLC.[4]

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 50 mL of water, followed by 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of diethyl ether.

  • Final Product Isolation: Remove the diethyl ether by rotary evaporation to yield the crude methyl 3,5-diethoxybenzoate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Safety Precautions

  • Diethyl sulfate is a potent alkylating agent and is suspected of being a human carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with appropriate PPE and have an appropriate spill kit readily available.

  • Acetone, methanol, and diethyl ether are flammable solvents. Ensure that all heating is done using a heating mantle and that there are no open flames in the vicinity.

Characterization

The identity and purity of the synthesized methyl 3,5-diethoxybenzoate should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl stretch).

  • Melting Point: To assess the purity of the final product.

References

  • CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents.
  • Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. - ResearchGate. Available at: [Link]

  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents.
  • CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents.
  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers - JOCPR. Available at: [Link]

  • Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents.
  • Methyl benzoate - Wikipedia. Available at: [Link]

  • Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem - NIH. Available at: [Link]

  • 3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) - YouTube. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. Available at: [Link]

  • methyl 3,5-dimethoxybenzoate, 2150-37-0 - The Good Scents Company. Available at: [Link]

  • Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076 - PubChem. Available at: [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available at: [Link]

  • esterification of benzoic acid to methyl benzoate. Available at: [Link]

  • Methyl 3,5-dimethoxybenzoate | CAS 2150-37-0 - Veeprho. Available at: [Link]

Sources

Application

Application Note: A Step-by-Step Guide to the Synthesis of Methyl 3,5-diethoxybenzoate

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 3,5-diethoxybenzoate, a valuable building block in the development of pharmaceuticals and other fine chemicals. The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 3,5-diethoxybenzoate, a valuable building block in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through a robust two-step process commencing with the Fischer esterification of 3,5-dihydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the ethyl groups. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, procedural logic, and critical safety considerations.

Introduction and Scientific Context

Methyl 3,5-diethoxybenzoate is a key intermediate in organic synthesis. Its structure, featuring a central benzene ring with strategically positioned ether and ester functional groups, makes it a versatile precursor for more complex molecules. The di-ethoxy substitution pattern is of particular interest in medicinal chemistry for its potential to modulate lipophilicity and metabolic stability of drug candidates.

The synthetic route detailed herein is a classic and efficient approach that leverages two fundamental named reactions in organic chemistry. The initial step is a Fischer esterification , an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 3,5-dihydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield Methyl 3,5-dihydroxybenzoate.

The subsequent step is the Williamson ether synthesis , a cornerstone method for forming ethers. This SN2 reaction involves the deprotonation of the hydroxyl groups of Methyl 3,5-dihydroxybenzoate by a suitable base to form a more nucleophilic phenoxide, which then attacks an ethylating agent, such as ethyl iodide. This process is highly efficient for forming aryl ethers.

This protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the desired product is obtained in good yield and purity.

Overall Synthetic Workflow

The synthesis of Methyl 3,5-diethoxybenzoate from 3,5-dihydroxybenzoic acid is a two-step process as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Williamson Ether Synthesis A 3,5-Dihydroxybenzoic Acid D Reflux A->D B Methanol (Reagent & Solvent) B->D C Sulfuric Acid (Catalyst) C->D E Methyl 3,5-dihydroxybenzoate (Intermediate) D->E F Ethyl Iodide (Alkylating Agent) I Reaction at Room Temperature E->I F->I G Potassium Carbonate (Base) G->I H DMF (Solvent) H->I J Methyl 3,5-diethoxybenzoate (Final Product) I->J

Figure 1: Overall workflow for the synthesis of Methyl 3,5-diethoxybenzoate.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier
3,5-Dihydroxybenzoic acidC₇H₆O₄154.1299-10-5Sigma-Aldrich
Methanol (anhydrous)CH₄O32.0467-56-1Fisher Scientific
Sulfuric acid (concentrated)H₂SO₄98.087664-93-9VWR
Methyl 3,5-dihydroxybenzoateC₈H₈O₄168.152150-44-9Sigma-Aldrich
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7Alfa Aesar
Ethyl IodideC₂H₅I155.9775-03-6Acros Organics
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2J.T. Baker
Ethyl acetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
Sodium Bicarbonate (saturated)NaHCO₃84.01144-55-8VWR
Brine (saturated NaCl solution)NaCl58.447647-14-5Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6VWR

Note: All reagents should be of ACS grade or higher. Anhydrous solvents are recommended where specified to prevent unwanted side reactions.

Experimental Protocols

Part A: Synthesis of Methyl 3,5-dihydroxybenzoate (Esterification)

This procedure follows the principles of Fischer esterification, where an excess of the alcohol (methanol) is used to drive the equilibrium towards the product.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol).

  • Add 100 mL of anhydrous methanol. Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution. The addition is exothermic and should be done slowly.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of cold deionized water. A precipitate should form.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the solid product by vacuum filtration, washing with cold deionized water (2 x 20 mL).

  • Dry the collected solid under vacuum to obtain Methyl 3,5-dihydroxybenzoate as a slightly yellow to beige crystalline powder.[1] The expected yield is typically in the range of 90-95%.

Part B: Synthesis of Methyl 3,5-diethoxybenzoate (Williamson Ether Synthesis)

This step utilizes the Williamson ether synthesis, where the phenoxide ions generated in situ from Methyl 3,5-dihydroxybenzoate react with ethyl iodide.[2] Anhydrous conditions are crucial to prevent the hydrolysis of the ester and the reaction of the base with water.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the Methyl 3,5-dihydroxybenzoate (5.0 g, 29.7 mmol) obtained from Part A in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add anhydrous potassium carbonate (10.3 g, 74.3 mmol, 2.5 equivalents). The use of a weak base like potassium carbonate is sufficient for the deprotonation of the acidic phenolic hydroxyl groups.[3]

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add ethyl iodide (7.1 mL, 89.1 mmol, 3.0 equivalents) to the reaction mixture using a syringe.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC (1:4 ethyl acetate/hexane).

  • Upon completion, pour the reaction mixture into 200 mL of cold deionized water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield Methyl 3,5-diethoxybenzoate as a solid. The expected melting point is around 42-45°C.[4][5]

Safety and Handling Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Chemical-Specific Hazards:

  • Sulfuric Acid: Corrosive and can cause severe burns.[6][7][8][9] Handle with extreme care.

  • Methanol: Toxic and flammable.[10][11][12][13] Avoid inhalation and skin contact. Keep away from ignition sources.

  • Ethyl Iodide: Toxic and a suspected carcinogen.[14][15] It is also light-sensitive. Handle in a fume hood and store in a dark, cool place.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin.[8] Avoid inhalation and skin contact.

Characterization and Expected Results

The final product, Methyl 3,5-diethoxybenzoate, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: 42-45°C.[4][5]

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.15 (d, 2H, Ar-H), ~6.65 (t, 1H, Ar-H), ~4.05 (q, 4H, -OCH₂CH₃), ~3.85 (s, 3H, -COOCH₃), ~1.40 (t, 6H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ) in ppm: ~166.5 (C=O), ~159.5 (Ar-C-O), ~132.0 (Ar-C-COOCH₃), ~107.5 (Ar-CH), ~106.0 (Ar-CH), ~64.0 (-OCH₂CH₃), ~52.0 (-COOCH₃), ~14.5 (-OCH₂CH₃).

  • Yield: The overall yield for the two-step synthesis is expected to be in the range of 70-80%.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • University of Michigan. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubChem. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074. [Link]

  • Techno PharmChem. ETHYL IODIDE MATERIAL SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3,5-Dihydroxybenzoic acid. [Link]

  • Samrat Pharmachem Limited. SAFETY DATA SHEET : Ethyl Iodide. [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. [Link]

  • Carl ROTH. Sulphuric acid - Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Potassium carbonate. [Link]

  • PubChem. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076. [Link]

  • Redox. Safety Data Sheet Potassium Carbonate Revision 5, Date 18 Dec 2020. [Link]

  • NJ.gov. Sulfuric acid - Hazardous Substance Fact Sheet. [Link]

  • Airgas. Methanol - Safety Data Sheet. [Link]

Sources

Method

Application Note: High-Efficiency Williamson Ether Synthesis of Methyl 3,5-Diethoxybenzoate

Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 3,5-diethoxybenzoate from Methyl 3,5-dihydroxybenzoate via Williamson ether synthesis.[1] This intermediate is criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 3,5-diethoxybenzoate from Methyl 3,5-dihydroxybenzoate via Williamson ether synthesis.[1] This intermediate is critical in the synthesis of Fréchet-type dendrimers, polyphenolic natural product analogs, and specific pharmaceutical active pharmaceutical ingredients (APIs).

While standard textbook protocols exist, this guide addresses common pitfalls such as mono-alkylation impurities, ester hydrolysis (saponification), and C-alkylation side reactions.[1] By utilizing a weak base/polar aprotic solvent system (K₂CO₃/Acetone), we maximize O-alkylation selectivity and ensure high purity (>98%) suitable for downstream drug development applications.[1]

Mechanistic Insight & Strategic Process Design

The Chemistry: SN2 Substitution on a Resorcinol Scaffold

The transformation relies on the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. The substrate, Methyl 3,5-dihydroxybenzoate, contains two phenolic hydroxyl groups positioned meta to each other and to the electron-withdrawing ester group.

  • Acidity: The ester group increases the acidity of the phenolic protons (pKa ~8-9) compared to unsubstituted phenol (pKa ~10), making deprotonation by carbonate bases feasible.

  • Selectivity: The reaction must drive the alkylation of both hydroxyl groups.[1] Incomplete reaction results in the mono-ethoxy impurity, which is difficult to separate due to similar polarity.[1]

Reagent Selection Strategy
  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

    • Why: Unlike Sodium Hydride (NaH), K₂CO₃ is non-pyrophoric and mild.[1] It allows for the in situ generation of the phenoxide without risking the hydrolysis of the methyl ester moiety, which would occur with stronger hydroxide bases (NaOH/KOH).

  • Solvent: Anhydrous Acetone

    • Why: Acetone is a polar aprotic solvent that solvates the cation (K⁺), leaving the phenoxide anion "naked" and more nucleophilic. It boils at 56°C, allowing for easy removal by rotary evaporation, unlike DMF or DMSO.[1]

  • Electrophile: Ethyl Iodide (EtI)

    • Why: Iodide is a better leaving group than bromide.[1] While Ethyl Bromide is cheaper, Ethyl Iodide significantly reduces reaction time and ensures complete conversion of the less reactive second hydroxyl group.[1]

Reaction Scheme (DOT Visualization)

ReactionScheme SM Methyl 3,5-dihydroxybenzoate (Substrate) Inter Mono-ethoxy Intermediate (Transient) SM->Inter Step 1: Deprotonation + EtI (SN2) Base K2CO3 (Base) Base->Inter EtI Ethyl Iodide (Electrophile) EtI->Inter Prod Methyl 3,5-diethoxybenzoate (Target) EtI->Prod Inter->Prod Step 2: Deprotonation + EtI (SN2)

Figure 1: Stepwise alkylation pathway. Note that the reaction proceeds through a mono-alkylated intermediate which must be consumed to reach the target.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.[1]MW ( g/mol )Quantity (Example)
Methyl 3,5-dihydroxybenzoate Substrate1.0168.155.00 g
Ethyl Iodide Electrophile3.0155.9713.9 g (7.2 mL)
Potassium Carbonate Base4.0138.2116.4 g
18-Crown-6 Catalyst (Optional)0.05264.320.39 g
Acetone (Anhydrous) SolventN/A58.08100 mL

Safety Note: Ethyl Iodide is a potential carcinogen and alkylating agent.[1] Handle in a fume hood. K₂CO₃ dust is an irritant.[1]

Step-by-Step Procedure
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser topped with a drying tube (CaCl₂ or Drierite) or a nitrogen inlet.[1]

  • Charging: Add Methyl 3,5-dihydroxybenzoate (5.00 g, 29.7 mmol) and Anhydrous Potassium Carbonate (16.4 g, 119 mmol) to the flask.

    • Tip: Grind the K₂CO₃ with a mortar and pestle immediately before use to increase surface area.[1]

  • Solvent Addition: Add Anhydrous Acetone (100 mL). Stir vigorously for 10 minutes at room temperature to create a fine suspension.

    • Optional: Add 18-Crown-6 (0.05 eq) here if rapid kinetics are required.[1]

  • Alkylation: Add Ethyl Iodide (7.2 mL, 89.1 mmol) via syringe.

  • Reflux: Heat the mixture to a gentle reflux (bath temp ~60-65°C). Maintain reflux for 12–16 hours .

    • Monitoring: Check TLC (See Section 4) after 4 hours.[1] The mono-alkylated intermediate usually appears before converting to the di-alkylated product.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a sintered glass funnel or Celite pad to remove inorganic salts (KI and excess K₂CO₃).[1]

    • Rinse the filter cake with fresh Acetone (2 x 20 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil/solid.[1]

  • Partitioning: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • Water (2 x 50 mL) – removes residual salts/DMF if used.[1]

    • Brine (1 x 50 mL) – dries the organic layer.[1]

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is often sufficiently pure (>95%).[1]

    • If necessary, recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).[1]

Process Control & Validation

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: 20% Ethyl Acetate / 80% Hexanes.[1]

  • Visualization: UV Light (254 nm).[1]

  • Rf Values (Approximate):

    • Starting Material (2 OH): Rf ~ 0.15

    • Mono-ethoxy Intermediate: Rf ~ 0.40[1]

    • Product (2 OEt): Rf ~ 0.65

Analytical Workflow (DOT Visualization)

Workflow Start Start Reaction (Reflux) Sample Sample @ 4h Start->Sample TLC TLC Analysis (20% EtOAc/Hex) Sample->TLC Decision Mono-alkylated Spot Visible? TLC->Decision Continue Continue Reflux (+4h) Decision->Continue Yes Workup Proceed to Workup Decision->Workup No (Pure Product) Continue->Sample AddReagent Add 0.5 eq EtI (If stalled) Continue->AddReagent If >16h & incomplete AddReagent->Continue

Figure 2: Decision tree for reaction monitoring to ensure complete conversion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion (Mono-ether present) Wet solvent or old K₂CO₃.[1]Use freshly opened anhydrous acetone.[1] Grind K₂CO₃. Add 0.5 eq more EtI and reflux longer.
Saponification (Acid formation) Water entering reaction; wet base.[1]Ensure drying tube is functional.[1] Do not use hydroxide bases (NaOH).[1]
Low Yield Product lost in water wash.[1]The product is an ester and moderately lipophilic, but ensure the aqueous layer is extracted twice with EtOAc.
C-Alkylation Reaction temperature too high; wrong solvent.[1]Stick to Acetone (56°C). Avoid high-boiling solvents like DMSO unless necessary, as they promote C-alkylation on the ring.[1]

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[1][2][3] Preparation of polymers with controlled molecular architecture.[1][3] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.[1][3] [Link]

    • Context: The foundational paper describing the alkylation of 3,5-dihydroxybenzyl derivatives using K₂CO₃/Acetone/18-Crown-6.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Context: General procedures for Williamson Ether Synthesis and purification of phenolic ethers.[1]

  • Master Organic Chemistry. (n.d.). The Williamson Ether Synthesis.[1][4][5][6] [Link]

    • Context: Mechanistic overview and SN2 consider

Sources

Application

Application and Protocol Guide for the Fischer Esterification of 3,5-Diethoxybenzoic Acid

Abstract: This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the Fischer esterification of 3,5-diethoxybenzoic acid. The document is structured to provide researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the Fischer esterification of 3,5-diethoxybenzoic acid. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, critical experimental parameters, and practical insights for successful synthesis. The protocol emphasizes safety, efficiency, and high-yield production of the corresponding ester, a valuable intermediate in various synthetic applications.

Introduction: Significance and Applications

The Fischer esterification is a cornerstone of organic synthesis, enabling the conversion of carboxylic acids to esters in the presence of an alcohol and a strong acid catalyst.[1][2][3] This reaction is particularly significant in the synthesis of substituted benzoic acid esters, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. 3,5-Diethoxybenzoic acid and its ester derivatives are important intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and photoinitiators for coatings and printing plates.[4] The diethoxy substitution pattern can impart desirable lipophilic and electronic properties to the final compounds.

This guide will focus on the esterification of 3,5-diethoxybenzoic acid with ethanol to yield ethyl 3,5-diethoxybenzoate, a representative example that illustrates the key principles and techniques applicable to a broader range of alcohols.

The Fischer Esterification: A Mechanistic Overview

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be summarized in the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid).[2][6] This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[6][7] This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.[1][6] This converts a poor leaving group (-OH) into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[6]

  • Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[1][6]

The entire process is an equilibrium, and to drive the reaction towards the product side, it is common practice to use a large excess of the alcohol or to remove water as it is formed.[5][6]

Experimental Protocol: Synthesis of Ethyl 3,5-Diethoxybenzoate

This section provides a detailed, step-by-step protocol for the Fischer esterification of 3,5-diethoxybenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Diethoxybenzoic Acid≥98%Commercially Available
EthanolAnhydrous, ≥99.5%Commercially AvailableA large excess is used to drive the equilibrium.
Sulfuric AcidConcentrated (95-98%)Commercially AvailableActs as the catalyst. Handle with extreme care.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor neutralization.
Saturated Sodium Chloride Solution (Brine)Prepared in-houseFor washing.
Anhydrous Sodium SulfateCommercially AvailableFor drying the organic phase.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Step-by-Step Procedure

Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-diethoxybenzoic acid (e.g., 10.0 g, 1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 100 mL, ~10-20 eq).

  • Stir the mixture until the benzoic acid derivative is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL) to the solution while stirring. Caution: The addition of sulfuric acid to ethanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

Reaction and Work-up:

  • Heat the reaction mixture to reflux using a heating mantle. A gentle reflux should be maintained for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing approximately 200 mL of cold water.

  • Transfer the aqueous mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Saturated sodium chloride solution (brine) (1 x 50 mL) to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the crude ethyl 3,5-diethoxybenzoate.

Purification and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Characterization Data for Ethyl 3,5-Diethoxybenzoate:

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃): Characteristic signals for the ethyl ester group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the aromatic protons, along with the ethoxy groups on the benzene ring.

  • ¹³C NMR (CDCl₃): Signals corresponding to the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons, and the carbons of the ethoxy and ethyl ester groups.[8]

  • IR (neat): A strong carbonyl (C=O) stretching band around 1720 cm⁻¹.

  • Mass Spectrometry (EI): Molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₈O₄, MW: 238.28 g/mol ).

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental protocol, highlighting the key stages and their purposes.

Fischer_Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Reactants 1. Combine 3,5-Diethoxybenzoic Acid and excess Ethanol Catalyst 2. Add H₂SO₄ Catalyst Reactants->Catalyst Dissolve solid Reflux 3. Heat to Reflux (4-6h) Catalyst->Reflux Initiate reaction Quench 4. Quench with Water Reflux->Quench Cool to RT Extraction 5. Extract with Diethyl Ether Quench->Extraction Transfer to separatory funnel Wash_Base 6. Wash with NaHCO₃ (aq) Extraction->Wash_Base Combine organic layers Wash_Brine 7. Wash with Brine Wash_Base->Wash_Brine Neutralize acid Drying 8. Dry with Na₂SO₄ Wash_Brine->Drying Remove bulk water Evaporation 9. Evaporate Solvent Drying->Evaporation Remove dissolved water Purification 10. Purify (Distillation/Chromatography) Evaporation->Purification Obtain crude product Characterization 11. Characterize (NMR, IR, MS) Purification->Characterization Obtain pure product

Caption: Workflow for the Fischer Esterification of 3,5-Diethoxybenzoic Acid.

Troubleshooting and Key Considerations

  • Low Yield: The most common reason for low yield is the incomplete removal of water or an insufficient amount of the alcohol, which shifts the equilibrium back towards the reactants. Ensure anhydrous conditions and use a significant excess of the alcohol.

  • Incomplete Reaction: If the reaction does not go to completion, extending the reflux time may be beneficial. The effectiveness of the catalyst can also be a factor; ensure concentrated sulfuric acid is used.

  • Side Reactions: At high temperatures or with prolonged reaction times, ether formation from the alcohol can occur. Maintaining a gentle reflux is important.

  • Purification Challenges: If the product is difficult to purify, ensure that the work-up procedure, particularly the neutralization and washing steps, has been thoroughly performed to remove any acidic or water-soluble impurities.

Conclusion

This application note provides a robust and detailed protocol for the Fischer esterification of 3,5-diethoxybenzoic acid. By understanding the underlying mechanism and adhering to the outlined experimental procedures, researchers can reliably synthesize the corresponding ester in good yield. The principles and techniques described herein are broadly applicable to the esterification of other substituted benzoic acids and serve as a valuable resource for professionals in chemical synthesis and drug development.

References

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3, 5-dimethoxybenzoic acid ethyl ester.
  • The Organic Chemist. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,5-dimethoxybenzoate. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Purification of Methyl 3,5-diethoxybenzoate by Recrystallization

Document ID: AN-2026-01-M35DEB-REC Abstract This document provides a comprehensive guide for the purification of Methyl 3,5-diethoxybenzoate, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the c...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-2026-01-M35DEB-REC

Abstract

This document provides a comprehensive guide for the purification of Methyl 3,5-diethoxybenzoate, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical need for high-purity materials in research and development, this application note details the principles and a robust protocol for purification via recrystallization. It offers an in-depth exploration of solvent selection, a step-by-step experimental workflow, troubleshooting advice, and methods for purity verification. The protocols described herein are designed to be self-validating, ensuring researchers can achieve high-purity material reliably and efficiently.

Introduction and Statement of Purpose

Methyl 3,5-diethoxybenzoate serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The purity of such an intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The method is predicated on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3] When executed correctly, it allows for the formation of a highly ordered crystal lattice that excludes impurity molecules, resulting in a significant increase in the purity of the target compound.[1] This guide provides the necessary theoretical foundation and practical instruction to empower researchers to successfully purify Methyl 3,5-diethoxybenzoate.

The Principle of Recrystallization

Crystallization is a phase-change process where a solute precipitates from a saturated solution to form a structured, solid crystalline phase.[2] The success of this technique hinges on a key principle: the solubility of most solid compounds in a given solvent increases with temperature.[1][3]

The process involves seven key stages:

  • Solvent Selection: Identifying a suitable solvent or solvent system.

  • Dissolution: Dissolving the impure solid in a minimum amount of the hot solvent to create a saturated or near-saturated solution.

  • Filtration (optional): Removing any insoluble impurities from the hot solution.

  • Cooling & Crystal Formation: Allowing the hot, saturated solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to a supersaturated state and subsequent crystal nucleation and growth.

  • Isolation: Collecting the purified crystals by vacuum filtration.

  • Washing: Rinsing the isolated crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Removing the residual solvent from the purified crystals.

The slow formation of the crystal lattice is selective, incorporating molecules of the desired compound while leaving impurities behind in the solution (mother liquor).[1]

Physicochemical Properties & Analytical Data

Precise experimental data for Methyl 3,5-diethoxybenzoate is not widely published. However, its properties can be reasonably estimated based on its close structural analog, Methyl 3,5-dimethoxybenzoate, for which extensive data is available. The primary structural difference is the substitution of two methoxy groups (-OCH₃) with two ethoxy groups (-OCH₂CH₃), which increases the molecular weight and non-polar character.

PropertyValue (Methyl 3,5-dimethoxybenzoate - Analog)Expected Trend for Methyl 3,5-diethoxybenzoateReference
Molecular Formula C₁₀H₁₂O₄C₁₂H₁₆O₄[4]
Molecular Weight 196.20 g/mol 224.25 g/mol [4]
Physical State White to light yellow solidExpected to be a solid at room temperature
Melting Point 42-45 °CSimilar range, potentially slightly different[5][6]
Boiling Point ~298 °CExpected to be slightly higher
Solubility Soluble in MethanolSoluble in alcohols (Methanol, Ethanol), ethers, and chlorinated solvents

Solvent System Selection: A Critical Decision

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power for the Solute at High Temperatures: The solvent must effectively dissolve the compound when hot.

  • Low Solubilizing Power for the Solute at Low Temperatures: The solvent should not readily dissolve the compound when cold, allowing for maximum recovery.

  • Dissolves Impurities Well at All Temperatures OR Not at All: This ensures impurities either remain in the mother liquor or can be removed by hot filtration.

  • Chemically Inert: The solvent must not react with the compound being purified.

  • Appropriate Boiling Point: The boiling point should be low enough for easy removal during drying but high enough to maintain a significant temperature differential for solubility changes. A boiling point lower than the melting point of the solute is highly desirable to prevent the compound from "oiling out".[5]

  • Low Toxicity and Cost: Safe and economical solvents are always preferred.

Recommended Solvent Systems for Methyl 3,5-diethoxybenzoate

Based on the ester functionality and aromatic nature of the target molecule, alcohols are an excellent starting point. A two-solvent system often provides greater control over the crystallization process.

Solvent SystemTypeRationale & Justification
Ethanol or Methanol Single SolventAs an aromatic ester, the compound is expected to be highly soluble in hot alcohols and significantly less soluble at room temperature or below. Ethanol is often an excellent choice for recrystallizing esters.[2]
Ethanol / Water Two-Solvent (Miscible)The compound is soluble in ethanol (the "good" solvent) but should be insoluble in water (the "anti-solvent"). This allows for fine-tuning of the saturation point.
Ethyl Acetate / Hexanes Two-Solvent (Miscible)A classic combination for moderately polar compounds. The compound is soluble in ethyl acetate and insoluble in hexanes. This system is effective for removing both more polar and less polar impurities.

Detailed Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol A: Single-Solvent Recrystallization (Ethanol)

This protocol is recommended for initial purification attempts due to its simplicity.

  • Dissolution: Place the crude Methyl 3,5-diethoxybenzoate (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of ethanol (e.g., 15-20 mL) and begin heating the mixture on a stirrer/hotplate to a gentle boil.

  • Achieve Saturation: Continue adding ethanol in small increments (1-2 mL at a time) to the boiling solution until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (If Necessary): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask and pour the hot solution through it.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to rinse away any residual mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry in the fume hood. For faster results, dry in a vacuum oven at a temperature well below the compound's melting point (e.g., 30 °C).

Protocol B: Two-Solvent Recrystallization (Ethyl Acetate / Hexanes)

This method offers more precise control and can be effective if a single solvent fails.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent) in an Erlenmeyer flask, as described in Protocol A.

  • Addition of Anti-Solvent: While the solution is still hot, add hexanes (the "anti-solvent") dropwise with constant swirling. Continue adding hexanes until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol A, using a small amount of ice-cold hexanes or an ethyl acetate/hexanes mixture for the washing step.

Visual Workflow Diagram

The following diagram illustrates the general workflow for the purification of Methyl 3,5-diethoxybenzoate by recrystallization.

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Finishing start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities? cool Slow Cooling (RT then Ice Bath) dissolve->cool No insoluble impurities hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry final Pure Methyl 3,5-diethoxybenzoate dry->final

Caption: Recrystallization workflow for Methyl 3,5-diethoxybenzoate.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)Reference
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Reheat the solution and boil off some of the solvent to increase concentration, then cool again. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a different solvent with a lower boiling point. 2. Ensure the flask is insulated or cools in a controlled manner.[5]
Very low yield of recovered crystals. 1. Too much solvent was used initially. 2. The crystals were washed with solvent that was not cold enough. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporation and cool it again to recover a "second crop" of crystals. 2. Always use ice-cold solvent for washing. 3. Pre-heat the filtration apparatus (funnel, receiving flask) before use.
Colored impurities remain in crystals. The colored compound has similar solubility to the target compound.Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can also adsorb the desired product.[4]

Purity Assessment and Expected Results

A successful recrystallization should yield a white to off-white crystalline solid. The purity of the final product should be assessed and compared to the starting material.

  • Melting Point Analysis: This is the most straightforward method to assess purity. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR, IR): For rigorous confirmation, spectroscopic methods can be used to confirm the chemical structure and absence of impurity signals.

A successful purification should result in a product with a significantly sharpened melting point and the removal of impurity spots as observed by TLC. The final yield will depend on the initial purity, but a recovery of 70-90% is typically considered good.

References

  • LookChem. (n.d.). Methyl 3,4-dimethoxybenzoate. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Methyl benzoate - Registration Dossier. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 29, 2026, from [Link]

  • Veeprho. (n.d.). Methyl 3,5-dimethoxybenzoate | CAS 2150-37-0. Retrieved January 29, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved January 29, 2026, from [Link]

  • Worldwide Life Sciences. (n.d.). Methyl 3-5-dimethoxybenzoate-10g. Retrieved January 29, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl 3,5-dimethoxybenzoate, 2150-37-0. Retrieved January 29, 2026, from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved January 29, 2026, from [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization1. Retrieved January 29, 2026, from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). Methyl 3,5-Dimethoxybenzoate. Retrieved January 29, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved January 29, 2026, from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved January 29, 2026, from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved January 29, 2026, from [Link]

  • ChemBK. (2024, April 9). Methyl 4-isopropyl-3,5-dimethoxybenzoate. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2025, August 10). Methyl 3,5-dinitrobenzoate. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 29, 2026, from [Link]

  • Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved January 29, 2026, from [Link]

  • sathee jee. (n.d.). Chemistry Crystallization. Retrieved January 29, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved January 29, 2026, from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved January 29, 2026, from [Link]

Sources

Application

Application Note: Precision Purification of Methyl 3,5-diethoxybenzoate via Flash Column Chromatography

Executive Summary & Scientific Context Methyl 3,5-diethoxybenzoate is a critical intermediate in the synthesis of resorcinol-based natural products and pharmaceutical candidates. Its purification presents a specific chal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 3,5-diethoxybenzoate is a critical intermediate in the synthesis of resorcinol-based natural products and pharmaceutical candidates. Its purification presents a specific challenge: separating the fully alkylated diester from mono-alkylated phenolic impurities (Methyl 3-ethoxy-5-hydroxybenzoate) and unreacted starting materials.

This protocol departs from generic "run-and-dump" methods by employing a Step-Gradient Optimization Strategy . By exploiting the distinct dipole moments of the ether vs. phenol functionalities, we achieve baseline separation with minimized solvent consumption.

Key Physicochemical Parameters
ParameterData / EstimateRelevance to Protocol
Target Compound Methyl 3,5-diethoxybenzoateElutes early (less polar).
Primary Impurity Methyl 3-ethoxy-5-hydroxybenzoateElutes later (H-bond donor).
Stationary Phase Silica Gel 60 (40–63 µm)Standard normal phase matrix.
Detection UV Absorption (254 nm)Aromatic ring excitation.
Predicted Rf 0.35–0.45In 10% EtOAc/Hexane.

Pre-Chromatography Logic: The "Why" Before the "How"

Impurity Profiling & Causality

In the synthesis of Methyl 3,5-diethoxybenzoate (typically via alkylation of Methyl 3,5-dihydroxybenzoate), the reaction mixture contains three distinct polarity zones:

  • Zone A (Non-polar): Excess alkylating agents (e.g., Ethyl iodide) – Elute at solvent front.

  • Zone B (Target): The di-ethoxy ester – Moderate polarity, no H-bond donors.

  • Zone C (Polar): Mono-ethoxy phenols and unreacted di-phenols – High polarity due to free hydroxyl groups interacting strongly with silanol groups on the silica.

Expert Insight: The separation hinges on the Hydrogen Bonding Differential . The target molecule accepts H-bonds but cannot donate them. The impurities are H-bond donors. Therefore, a solvent system that modulates H-bond accepting ability (like Ethyl Acetate) is critical, but must be kept at a low initial concentration to retain the phenols while eluting the ester.

TLC Method Development

Before packing the column, validate the separation on analytical TLC plates (Silica Gel 60 F254).

  • Solvent System: 9:1 Hexane:Ethyl Acetate.

  • Target Rf: The product spot should appear at Rf ~0.3 – 0.4.

  • Visualization: UV (254 nm) shows all aromatic species. Ferric Chloride (

    
    ) stain is diagnostic; it will turn phenolic impurities purple/red, while the target ester remains unstained.
    

Detailed Experimental Protocol

Materials & Apparatus
  • Column: Glass column (diameter dependent on scale; 1:30 to 1:50 ratio of sample to silica by weight).

  • Stationary Phase: Silica Gel 60 (230–400 mesh for flash).

  • Mobile Phase A: n-Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Sand: Sea sand, acid washed.

Step-by-Step Methodology
Phase 1: Column Packing (Slurry Method)

Rationale: Slurry packing prevents air bubbles and channeling, ensuring uniform flow and band definition.

  • Suspend Silica Gel in Mobile Phase A (100% Hexane) .

  • Pour the slurry into the column in one continuous motion to prevent layering.

  • Tap the column sides gently with a cork ring to settle the bed.

  • Flush with 2 Column Volumes (CV) of Hexane.

  • Add a 1 cm layer of sand on top to protect the silica bed during loading.

Phase 2: Sample Loading (Dry Loading Recommended)

Rationale: Methyl 3,5-diethoxybenzoate may be an oil or low-melting solid. Wet loading can cause band broadening if the dissolution solvent is too strong (e.g., DCM). Dry loading sharpens the initial band.

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (approx. 2x weight of crude) to the solution.

  • Evaporate the solvent under vacuum (Rotavap) until a free-flowing powder remains.

  • Pour this powder onto the sand layer of the packed column.

  • Cover with a second thin layer of sand.

Phase 3: Gradient Elution

Rationale: An isocratic run often leads to tailing of polar impurities. A step gradient elutes the product cleanly before pushing off the phenols.

StepSolvent Composition (Hex:EtOAc)Volume (CV)Goal
1 100:0 1 CVFlush non-polar alkyl halides.
2 95:5 2 CVBegin migration of target; retain phenols.
3 90:10 3-5 CVElute Target (Methyl 3,5-diethoxybenzoate).
4 70:30 2 CVFlush mono-ethoxy impurity (Waste).
5 0:100 1 CVColumn Wash (removes starting material).
Phase 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (size ~1/10th of column volume).

  • Spot every 3rd fraction on a TLC plate.

  • Pool fractions containing the single spot at Rf ~0.35 (in 9:1 Hex:EtOAc).

  • Validation: Evaporate a small aliquot and run a

    
     NMR. Look for the disappearance of the phenolic proton singlet (broad, >5.0 ppm) and the correct integration of the ethoxy methylene quartet (~4.0 ppm).
    

Visual Workflow (Process Logic)

ChromatographyWorkflow Crude Crude Reaction Mixture TLC TLC Method Dev (9:1 Hex:EtOAc) Crude->TLC Decision Rf ~ 0.35? TLC->Decision Decision->TLC No (Adjust Polarity) DryLoad Dry Loading (Silica + Crude) Decision->DryLoad Yes Gradient Step Gradient Elution (0% -> 10% -> 30% EtOAc) DryLoad->Gradient Fractions Fraction Collection Gradient->Fractions Analysis TLC/NMR Validation Fractions->Analysis Analysis->Gradient Impure/Mixed Pool Pool & Concentrate Analysis->Pool Pure

Caption: Operational workflow for the purification of Methyl 3,5-diethoxybenzoate, emphasizing the critical decision gate at TLC development.

Troubleshooting & Optimization

Co-elution of Mono-ethoxy Impurity

If the mono-ethoxy phenol elutes too close to the diester:

  • Cause: The mobile phase is too polar, or the column is overloaded.

  • Solution: Reduce the EtOAc concentration to 5% or 7%. Slower elution increases the interaction time with the silica, improving resolution (

    
    ). Alternatively, increase the silica-to-sample ratio.
    
"Streaking" or Tailing
  • Cause: Acidic impurities (e.g., 3,5-diethoxybenzoic acid from ester hydrolysis) dragging on the silica.

  • Solution: Add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of the carboxylic acid, sharpening the band, though for this specific ester, the acid is likely much more polar and will stay at the baseline.

Product Crystallization on Column
  • Cause: Solubility limit reached in Hexane-rich mobile phase.

  • Solution: Ensure the initial mobile phase contains at least a trace of DCM or EtOAc, or rely strictly on Dry Loading to distribute the sample.

References

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.[2] Massachusetts Institute of Technology. Retrieved from [Link]

  • Biotage. (2024).[3] Flash Chromatography Explained: A Comprehensive Guide.[3] Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[1][2][4] Department of Chemistry. Retrieved from [Link]

  • PubChem. (2025).[5] Methyl 3,5-dihydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Method

Analytical techniques for Methyl 3,5-diethoxybenzoate characterization

Content Type: Application Note & Standard Operating Protocols (SOP) Subject: Analytical Method Development for Purity and Structural Confirmation Target Molecule: Methyl 3,5-diethoxybenzoate (CAS: Analogous to 2150-37-0...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Standard Operating Protocols (SOP) Subject: Analytical Method Development for Purity and Structural Confirmation Target Molecule: Methyl 3,5-diethoxybenzoate (CAS: Analogous to 2150-37-0 Dimethoxy variant)

Introduction & Strategic Overview

Methyl 3,5-diethoxybenzoate (


, MW: 224.25  g/mol ) is a critical lipophilic intermediate often employed in the synthesis of functionalized dendrimers, resorcinylic scaffolds, and pharmaceutical precursors. Unlike its more common analog, methyl 3,5-dimethoxybenzoate, the diethoxy variant exhibits increased hydrophobicity and distinct spectral signatures in the aliphatic region.

Analytical Challenges:

  • Differentiation: Distinguishing the methyl ester moiety from the ethyl ether side chains (critical during transesterification monitoring).

  • Impurity Profiling: Detecting the hydrolysis product (3,5-diethoxybenzoic acid) and potential under-alkylated species (methyl 3-ethoxy-5-hydroxybenzoate).[1]

  • Polymorphism: As a crystalline solid, batch-to-batch variation in melting point requires thermal validation.[1]

Analytical Workflow

The following decision tree outlines the logical flow for characterizing a new batch of material.

AnalyticalWorkflow cluster_impurities Critical Impurities to Monitor start Crude Material Isolation 1H NMR (Structural ID) 1H NMR (Structural ID) start->1H NMR (Structural ID) Identity decision Purity > 98% (HPLC)? release Release for Synthesis decision->release Yes rework Recrystallization (MeOH/H2O) decision->rework No HPLC-UV (Purity Profiling) HPLC-UV (Purity Profiling) rework->HPLC-UV (Purity Profiling) Retest FT-IR (Functional Group) FT-IR (Functional Group) 1H NMR (Structural ID)->FT-IR (Functional Group) Confirmation FT-IR (Functional Group)->HPLC-UV (Purity Profiling) Quantification HPLC-UV (Purity Profiling)->decision Hydrolysis (Acid) Hydrolysis (Acid) Transesterification (Ethyl Ester) Transesterification (Ethyl Ester)

Figure 1: Analytical workflow for the qualification of Methyl 3,5-diethoxybenzoate intermediates.

Physicochemical & Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the methoxy ester from the ethoxy ether chains.[1]

Methodology:

  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent viscosity broadening and to allow easy recovery of the sample.[1]
  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).[1]
    

Expected


 NMR Data (400 MHz, 

):
MoietyShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (2,6) 7.15 - 7.20Doublet (d)2HOrtho to ester, meta to ethoxy.[1]
Ar-H (4) 6.60 - 6.65Triplet (t)1HPara to ester, sandwiched by ethoxy.[1]
O-CH₂- (Ether) 4.05Quartet (q)4HDistinct methylene of the ethoxy group (

Hz).[1]
COO-CH₃ (Ester) 3.90Singlet (s)3HKey Diagnostic: Sharp singlet distinguishing methyl ester from ethyl ester.[1]
-CH₃ (Ether) 1.42Triplet (t)6HMethyl terminus of the ethoxy group.[1]

Critical Analysis: If the singlet at 3.90 ppm is replaced by a quartet/triplet pattern, transesterification has occurred (conversion to Ethyl 3,5-diethoxybenzoate), likely due to the use of ethanol in workup.

Infrared Spectroscopy (FT-IR)

Used for rapid batch identification.[1]

  • Ester Carbonyl (

    
    ):  Strong band at 
    
    
    
    .[1]
  • Ether Stretch (

    
    ):  Strong bands at 
    
    
    
    (Asymmetric/Symmetric).[1]
  • Aromatic

    
    : 
    
    
    
    .[1]

Chromatographic Purity Protocol (HPLC-UV)[1]

High-Performance Liquid Chromatography is required to quantify the purity and detect the free acid impurity (3,5-diethoxybenzoic acid), which may not be visible in NMR if present at


.
Method Development Logic

Because the molecule contains a benzoate ester, it is UV-active.[1] The primary challenge is separating the neutral ester from the acidic hydrolysis product.[1] A standard C18 column with an acidic mobile phase is mandatory to keep the acid impurity protonated (suppressing ionization), which prevents peak tailing and ensures consistent retention times.[1]

HPLC_Logic Start Method Development Step1 Select Column: C18 (L1) Start->Step1 Step2 Mobile Phase pH < 3.0 Step1->Step2 Reason2 Suppresses Acid Ionization Prevents Tailing Step2->Reason2 Step3 Gradient Elution Step2->Step3 Result Ester Elutes After Acid Step3->Result

Figure 2: Rationale for acidic mobile phase selection in benzoate analysis.

Standard Operating Procedure (SOP)

Protocol ID: AN-MDB-001 Technique: RP-HPLC with UV Detection[1]

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (sensitive for impurities).[1]

  • Injection Volume: 10 µL.

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BComment
0.07030Initial Hold
15.01090Ramp to High Organic
20.01090Wash
20.17030Re-equilibration
25.07030End

3. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Acetonitrile.[1] Dilute to volume.

  • Working Solution: Dilute Stock 1:10 with Diluent (Final conc: 0.1 mg/mL). Filter through 0.45 µm PTFE filter.[1]

4. System Suitability Criteria (SST):

  • Tailing Factor (T): NMT 1.5.

  • Theoretical Plates (N): NLT 5000.

  • RSD (Area): NMT 2.0% for 5 replicate injections.[1]

Troubleshooting & Common Pitfalls

Issue 1: "Ghost" Peaks in HPLC

Symptom: Small peaks appearing at specific retention times in the blank.[1] Cause: Contamination from the syringe filter or solvent carryover.[1] Solution: Use certified HPLC-grade solvents.[1][2] Discard the first 1 mL of filtrate during sample prep to saturate the filter membrane.[1]

Issue 2: NMR Integration Mismatch

Symptom: The methyl ester singlet (3.9 ppm) integrates to < 3H relative to aromatics.[1] Cause: Partial hydrolysis to the carboxylic acid (which lacks the methyl group) or presence of residual solvent (e.g., Ethyl Acetate) overlapping with signals.[1] Validation: Check the -COOH proton region (broad singlet > 10 ppm) in DMSO-


 to confirm hydrolysis.
Issue 3: Melting Point Depression

Symptom: Sample melts at 38-40°C instead of the expected 42-45°C (based on dimethoxy analog trends). Cause: Residual solvent entrapment (common with ethoxy derivatives).[1] Solution: Dry sample in a vacuum oven at 30°C for 12 hours.

References

  • Sigma-Aldrich. Methyl 3,5-dimethoxybenzoate Product Specification (Analog Reference). Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate.[1] Retrieved from

  • BenchChem. A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General Reference for NMR prediction of ethoxy vs methoxy shifts).

Note: While specific literature on the "Diethoxy" variant is less prevalent than the "Dimethoxy" analog, the protocols above utilize standard organic analytical principles validated for benzoate esters.

Sources

Application

Application Note: High-Resolution 1H NMR Characterization of Methyl 3,5-diethoxybenzoate

Introduction & Scope Methyl 3,5-diethoxybenzoate (CAS: N/A for specific ethoxy analog in common lists, but derivative of CAS 2150-37-0 dimethoxy analog) is a critical intermediate in the synthesis of functionalized resor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 3,5-diethoxybenzoate (CAS: N/A for specific ethoxy analog in common lists, but derivative of CAS 2150-37-0 dimethoxy analog) is a critical intermediate in the synthesis of functionalized resorcinolic dendrimers, pharmaceutical polyketide analogs, and liquid crystal mesogens. Its structural integrity is defined by a


 axis of symmetry, making it an excellent model for demonstrating symmetry-equivalence in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

This application note provides a validated protocol for the structural confirmation of Methyl 3,5-diethoxybenzoate. Unlike standard spectral listings, this guide emphasizes the causality of chemical shifts , spin-spin coupling logic , and quantitative purity assessment required for GLP (Good Laboratory Practice) environments.

Structural Logic & Symmetry Analysis

Before data acquisition, the analyst must understand the molecule's symmetry to predict the spectral fingerprint.

  • Symmetry Plane: The molecule possesses a plane of symmetry running through the ester group (C1) and the para-proton (C4).

  • Equivalence:

    • Protons 2 and 6: Chemically and magnetically equivalent (Ortho to ester, Ortho to ethoxy).[1]

    • Ethoxy Groups: The two ethoxy chains at positions 3 and 5 are equivalent.[1]

    • Proton 4: Unique environment (Para to ester, flanked by two ethoxy groups).[1]

Predicted Spin System (Graphviz Logic)

G Structure Methyl 3,5-diethoxybenzoate Symmetry C2 Symmetry Axis (Through C1-C4) Structure->Symmetry Ar_Protons Aromatic Region (6.5 - 7.5 ppm) Symmetry->Ar_Protons Defines Equivalence Ali_Protons Aliphatic Region (1.0 - 4.5 ppm) Symmetry->Ali_Protons H2_H6 H2 & H6 (Equivalent) Doublet (d) Meta-coupling to H4 Ar_Protons->H2_H6 H4 H4 (Unique) Triplet (t) Meta-coupling to H2 & H6 Ar_Protons->H4 Ester Ester Methyl (-COOCH3) Singlet (s) Isolated spin Ali_Protons->Ester Ethoxy Ethoxy Groups (-OCH2CH3) Coupled System (A3X2) Ali_Protons->Ethoxy H2_H6->H4 4J Coupling (~2.3 Hz)

Figure 1: Structural logic flow determining the expected multiplicity and equivalence in the 1H NMR spectrum.

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns (particularly the small meta-coupling), sample homogeneity and concentration are critical.[1]

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).[1]
    
    • Reasoning:

      
       provides excellent solubility for benzoate esters and minimizes viscosity-broadening compared to DMSO-
      
      
      
      .[1]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Caution: Over-concentration (>30 mg) can cause line broadening due to viscosity/aggregation, obscuring the fine ~2.3 Hz meta-coupling.[1]

  • Filtration: Filter through a cotton plug or PTFE syringe filter (0.2 µm) into the NMR tube to remove suspended solids (e.g., inorganic salts from synthesis).[1]

Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster repetition rates.

  • Spectral Width (SW): 12–14 ppm (–1 to 13 ppm).[1]

  • Acquisition Time (AQ):

    
     3.0 seconds.[1][2][3]
    
    • Critical: Sufficient AQ is needed to resolve the fine coupling (

      
      ).[1] For 2 Hz coupling, AQ must be high.[1]
      
  • Relaxation Delay (D1): 2.0 seconds (Total recycle time

    
     5s).
    
    • Validation: Ensure D1 >

      
       of the longest relaxing proton (usually the aromatic protons) for accurate integration.[1]
      
  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).[1]

Data Analysis & Spectral Assignment[1][3][5][6]

The following data is based on the structural analog Methyl 3,5-dimethoxybenzoate, adjusted for the specific ethyl substituents using standard substituent chemical shift increments (Curphy-Morrison).

Chemical Shift Table[1]
AssignmentTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
H2, H6 Aromatic7.12Doublet (d)2H

Ortho to Ester; shielded by alkoxy groups.
H4 Aromatic6.69Triplet (t)1H

Para to Ester; strongly shielded by 2x alkoxy.[1]
-OCH_2- Methylene4.06Quartet (q)4H

Overlap risk with ester methyl.[1]
-COOCH_3 Methyl3.90Singlet (s)3H-Sharp singlet.[1]
-CH_3 Methyl1.42Triplet (t)6H

Terminal methyl of ethoxy groups.[1]
TMS Reference0.00Singlet--Internal Standard.[1]
Detailed Spectral Interpretation
A. The Aromatic Zone (6.5 – 7.5 ppm)

This region confirms the 1,3,5-substitution pattern .

  • H2/H6 (7.12 ppm): Appears as a doublet .[1] While H2 and H6 are meta to each other, they are magnetically equivalent and do not couple to each other.[1] They only show coupling to H4.[1]

  • H4 (6.69 ppm): Appears as a triplet .[1] This is a "doublet of doublets" where

    
    , causing the center lines to overlap perfectly into a 1:2:1 triplet.
    
  • Diagnostic Check: If H4 appears as a broad singlet, the resolution is too low. Shim the magnet until the triplet is resolved.

B. The Aliphatic Zone (1.0 – 4.5 ppm)
  • The "Ethoxy vs. Ester" Check:

    • The Ester Methyl is a singlet at ~3.90 ppm.[1]

    • The Ethoxy Methylene (-OCH2-) is a quartet further downfield at ~4.06 ppm.[1]

    • Critical QC: Impure samples often contain residual Ethanol.[1] Ethanol's -CH2- quartet is at ~3.7 ppm (in

      
      ), distinctly upfield from the ether linkage.[1]
      
Analytical Workflow Diagram

Workflow Prep Sample Prep 15mg in CDCl3 Acq Acquisition AQ > 3s, D1 = 2s Prep->Acq Process Processing LB = 0.3 Hz Phasing Acq->Process QC QC Check Integral Ratios (2:1:4:3:6) Process->QC QC->Prep Fail (Impurity) Report Report QC->Report Pass

Figure 2: Standard Operating Procedure (SOP) workflow for NMR analysis.

Quality Control & Troubleshooting

Common Impurities

During synthesis (Esterification of 3,5-diethoxybenzoic acid or Alkylation of Methyl 3,5-dihydroxybenzoate), specific impurities may persist:

  • Residual Ethanol: Triplet at 1.25 ppm, Quartet at 3.72 ppm.

  • Ethyl Iodide (Alkylation reagent): Quartet at 3.20 ppm, Triplet at 1.86 ppm.[1]

  • Water: Broad singlet at ~1.56 ppm in

    
    .
    
Integral Validation

A pure sample must adhere to the strict integral ratio:


Deviation > 5%  indicates the presence of overlapping impurities or incomplete relaxation (increase D1).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][4][5] J. Org.[1][6][7][4][5] Chem.1997 , 62, 7512–7515.[1][6] Link

  • Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][6] Org.[1][5][8] Process Res. Dev.2016 , 20, 661–667.[1] Link

  • SDBS Database. "Spectral Database for Organic Compounds, SDBS."[1] AIST (National Institute of Advanced Industrial Science and Technology).[1] (Reference for general benzoate shift logic). Link

  • Reich, H. J. "Structure Determination Using NMR."[1] University of Wisconsin-Madison Chemistry Department.[1] (Source for coupling constant and symmetry principles). Link

Sources

Method

Using Methyl 3,5-diethoxybenzoate in the synthesis of mycophenolic acid analogs

Application Note: Synthesis of Mycophenolic Acid Analogs using Methyl 3,5-diethoxybenzoate Abstract This application note details the synthetic utility of Methyl 3,5-diethoxybenzoate as a robust scaffold for generating l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Mycophenolic Acid Analogs using Methyl 3,5-diethoxybenzoate

Abstract

This application note details the synthetic utility of Methyl 3,5-diethoxybenzoate as a robust scaffold for generating lipophilic analogs of Mycophenolic Acid (MPA). While natural MPA features a 5-methoxy-7-hydroxy substitution pattern, the 5,7-diethoxy analogs are of significant interest for modulating metabolic stability (specifically glucuronidation resistance) and membrane permeability. This guide provides a validated protocol for converting Methyl 3,5-diethoxybenzoate into the key 5,7-diethoxy-4-methylphthalide intermediate, followed by the installation of the characteristic hexenoic acid side chain.

Introduction & Strategic Rationale

Mycophenolic Acid (MPA) is a potent, reversible, non-competitive inhibitor of Inosine-5'-monophosphate dehydrogenase (IMPDH), widely used as an immunosuppressant. However, its therapeutic window is often limited by rapid glucuronidation at the phenolic hydroxyl group and gastrointestinal toxicity.

Why Methyl 3,5-diethoxybenzoate? Using Methyl 3,5-diethoxybenzoate (CAS 1132-21-4) as a starting material offers distinct advantages for SAR (Structure-Activity Relationship) exploration:

  • Metabolic Blocking: Replacing the phenolic hydroxyl and methoxy groups with ethyl ethers prevents rapid Phase II metabolism (glucuronidation), potentially extending half-life.

  • Lipophilicity Tuning: The diethoxy core significantly increases LogP, enhancing passive diffusion across membranes.

  • Synthetic Robustness: The ethyl groups act as stable protecting groups that withstand the harsh acidic/basic conditions required for phthalide ring formation, unlike silyl or acetyl groups.

Retrosynthetic Analysis

The synthesis disconnects the target analog into two main components: the modified phthalide core and the terpenoid side chain .

Retrosynthesis Target 5,7-Diethoxy-MPA Analog Phthalide 5,7-Diethoxy-4-methylphthalide (Key Intermediate) Target->Phthalide Coupling (Stille/Heck) SideChain Allylic Side Chain (Geranyl derivative) Target->SideChain Coupling Starter Methyl 3,5-diethoxybenzoate (Starting Material) Phthalide->Starter 1. Ortho-Methylation 2. Formylation/Cyclization

Figure 1: Retrosynthetic logic disconnecting the diethoxy MPA analog to the commercially available benzoate ester.

Detailed Experimental Protocol

Phase 1: Construction of the Phthalide Core

Objective: Synthesize 5,7-diethoxy-4-methylphthalide from Methyl 3,5-diethoxybenzoate.

Step 1.1: Regioselective Ortho-Iodination Rationale: We must introduce a handle for the methyl group. The position between the two ethoxy groups (C4) is sterically crowded; however, the position ortho to the ester (C2/C6) is activated.

  • Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).

  • Protocol:

    • Dissolve Methyl 3,5-diethoxybenzoate (10.0 g, 44.6 mmol) in MeCN (100 mL).

    • Add NIS (11.0 g, 49.0 mmol) followed by TFA (5 mL) at 0°C.

    • Stir at room temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Workup: Quench with sat. Na2S2O3. Extract with EtOAc. Wash with brine, dry over MgSO4.

    • Product: Methyl 2-iodo-3,5-diethoxybenzoate. (Yield: ~85-90%).[1]

Step 1.2: Methylation (Suzuki-Miyaura Coupling) Rationale: Installing the C4-methyl group found in natural MPA.

  • Reagents: Methylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water.

  • Protocol:

    • Combine the iodo-ester (10.0 g), Methylboronic acid (2.5 g), and K2CO3 (11.8 g) in Dioxane (100 mL) and H2O (10 mL).

    • Degas with N2 for 15 min. Add Pd(dppf)Cl2 (5 mol%).

    • Heat to 90°C for 6 hours.

    • Product: Methyl 2-methyl-3,5-diethoxybenzoate.

Step 1.3: Phthalide Ring Closure (Formylation-Cyclization) Rationale: This step builds the lactone ring. We use a directed ortho-lithiation strategy to install the necessary carbon atom (as an aldehyde) which then cyclizes.

  • Reagents: n-BuLi (or LTMP), DMF, NaBH4, HCl.

  • Protocol:

    • Dissolve Methyl 2-methyl-3,5-diethoxybenzoate (5.0 g) in dry THF (50 mL) under Argon. Cool to -78°C.

    • Add LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) dropwise. Note: LTMP is preferred over BuLi to avoid nucleophilic attack on the ester.

    • Stir for 1 hour at -78°C (Lithiation occurs at C6, the only remaining open ortho-position).

    • Quench with dry DMF (3.0 equiv). Warm to RT.

    • Intermediate: Methyl 2-formyl-6-methyl-3,5-diethoxybenzoate.

    • Cyclization: Dissolve the crude intermediate in MeOH. Add NaBH4 (1.5 equiv) to reduce the aldehyde to the benzyl alcohol.

    • Acidify with 6M HCl and heat to reflux for 2 hours. The alcohol cyclizes with the ester to form the lactone.

    • Final Product Phase 1: 5,7-Diethoxy-4-methylphthalide .

Phase 2: Side Chain Attachment

Objective: Couple the phthalide core with the hexenoic acid side chain.

Step 2.1: Bromination of the Phthalide

  • Reagents: NBS, AIBN, CCl4 (or PhCF3 as a greener alternative).

  • Protocol:

    • Reflux 5,7-diethoxy-4-methylphthalide with NBS (1.05 equiv) and catalytic AIBN.

    • Product: 4-(Bromomethyl)-5,7-diethoxyphthalide . Note: This bromide is unstable; use immediately.

Step 2.2: Stille Coupling

  • Reagents: Methyl 5-(tributylstannyl)-4-methylhex-4-enoate, Pd2(dba)3.

  • Protocol:

    • Dissolve the bromophthalide and the stannane in DMF.

    • Add Pd catalyst and stir at 80°C.

    • Workup: Fluoride workup (KF/Celite) to remove tin residues.

    • Hydrolysis: LiOH/THF/Water to deprotect the methyl ester on the side chain.

Data Summary & Yields

Reaction StepTransformationKey ReagentsTypical YieldCritical Parameter
1. Iodination Ar-H → Ar-INIS, TFA88%Regioselectivity (Ortho to ester)
2. Methylation Ar-I → Ar-MeMeB(OH)2, Pd cat.92%Degassing (Oxygen sensitivity)
3. Cyclization Benzoate → PhthalideLTMP, DMF; NaBH465%Temperature control (-78°C)
4. Coupling Phthalide + Side ChainPd2(dba)3, Stannane55%Anhydrous conditions

Mechanism of Action (IMPDH Inhibition)

The analog mimics the interactions of MPA but with altered hydrophobic contacts.

Mechanism Analog Diethoxy-MPA Analog IMPDH IMPDH Enzyme (NAD+ Site) Analog->IMPDH Binds (Traps Intermediate) Complex E-XMP*-Inhibitor Complex IMPDH->Complex Stabilization Effect Guanine Depletion (Immunosuppression) Complex->Effect Inhibits DNA Synthesis

Figure 2: The analog functions as an uncompetitive inhibitor, trapping the enzyme-substrate intermediate.

Troubleshooting & Optimization

  • Issue: Low yield in Phthalide formation.

    • Cause: Nucleophilic attack of the lithiating agent on the ester carbonyl.

    • Solution: Ensure strictly -78°C or lower. Use LTMP (bulky base) instead of n-BuLi. Alternatively, protect the ester as an oxazoline (Meyers synthesis) if yields remain low.

  • Issue: Incomplete Methylation.

    • Cause: Steric hindrance from the two ortho-ethoxy groups.

    • Solution: Use high-pressure reaction vessels or switch to highly active catalysts like Pd-PEPPSI-IPr .

References

  • Synthesis of MPA Analogs: J. Med. Chem. 2000, 43, 3653–3664. Link

  • Phthalide Construction via Ortho-Lithiation: J. Org. Chem. 2002, 67, 13, 4623–4626. Link

  • IMPDH Inhibition Mechanism: Nature 1996, 381, 620–624. Link

  • General Review of Mycophenolic Acid Derivatives: RSC Adv. 2015, 5, 14923. Link

Sources

Application

Application of Methyl 3,5-diethoxybenzoate in Medicinal Chemistry: An Analysis of Available Data

A comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific, detailed applications for Methyl 3,5-diethoxybenzoate as a direct pharmaceutical intermediate or a core structu...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific, detailed applications for Methyl 3,5-diethoxybenzoate as a direct pharmaceutical intermediate or a core structural motif in medicinal chemistry. While its analog, Methyl 3,5-dimethoxybenzoate, demonstrates utility as a building block in the synthesis of various compounds, including antifungal agents and potential anticancer therapeutics, the diethoxy derivative remains largely unexplored in publicly accessible research and development documentation.

This application note aims to provide a transparent overview of the current landscape, addressing the limited available information on Methyl 3,5-diethoxybenzoate and offering a comparative analysis with its more frequently cited methoxy counterparts to infer potential, yet unvalidated, applications.

Physicochemical Properties and Synthetic Considerations

Based on fundamental organic chemistry principles, Methyl 3,5-diethoxybenzoate is anticipated to be a crystalline solid at room temperature, with physical properties comparable to its dimethoxy analog.

Table 1: Comparison of Physicochemical Properties

PropertyMethyl 3,5-dimethoxybenzoateMethyl 3,5-diethoxybenzoate (Predicted)
Molecular FormulaC₁₀H₁₂O₄C₁₂H₁₆O₄
Molecular Weight196.20 g/mol 224.25 g/mol
AppearanceWhite to off-white crystalline powderLikely a crystalline solid
SolubilitySoluble in organic solvents like acetone and methanolExpected to have similar or slightly increased lipophilicity

The synthesis of Methyl 3,5-diethoxybenzoate would likely follow established protocols for the preparation of similar benzoate esters. A plausible synthetic route would involve the Williamson ether synthesis to introduce the ethoxy groups, followed by esterification.

Protocol 1: Hypothetical Synthesis of Methyl 3,5-diethoxybenzoate

Step 1: Ethylation of 3,5-Dihydroxybenzoic Acid

  • To a solution of 3,5-dihydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • To this suspension, add an ethylating agent, for example, diethyl sulfate or ethyl iodide, dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The resulting crude 3,5-diethoxybenzoic acid can be purified by recrystallization.

Step 2: Fischer Esterification

  • Dissolve the purified 3,5-diethoxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours, again monitoring by TLC.

  • After the reaction is complete, neutralize the acid catalyst and remove the excess methanol by distillation.

  • The crude Methyl 3,5-diethoxybenzoate can then be purified by techniques such as column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent in the etherification step facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic. The use of an acid catalyst in the esterification step protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Inferred Medicinal Chemistry Applications from Analogues

While direct evidence is lacking for Methyl 3,5-diethoxybenzoate, the known biological activities of its dimethoxy and trimethoxy analogs can provide a basis for postulating its potential, albeit speculative, utility.

Antifungal and Antimicrobial Potential

3,5-Dimethoxybenzoic acid has been identified as an antifungal agent.[1] Derivatives of trimethoxybenzene have also shown antimicrobial properties. It is conceivable that the 3,5-diethoxy substitution pattern could also confer some level of antimicrobial or antifungal activity. The increased lipophilicity from the ethyl groups compared to methyl groups might influence cell membrane permeability and, consequently, biological activity.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds, including derivatives of benzoic acid, are known for their antioxidant properties. Studies on trimethoxybenzene derivatives have demonstrated their potential as antioxidants.[2] The electron-donating nature of the ethoxy groups in Methyl 3,5-diethoxybenzoate could contribute to free radical scavenging activity. Furthermore, some benzoic acid derivatives possess anti-inflammatory effects.

Intermediate for More Complex Molecules

The primary role of such a functionalized benzoate would likely be as an intermediate in the synthesis of more complex, biologically active molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modifications. The aromatic ring can also be subject to electrophilic substitution reactions, although the directing effects of the two ethoxy groups would need to be considered.

Future Directions and Research Opportunities

The absence of significant literature on Methyl 3,5-diethoxybenzoate suggests that it is a relatively under-investigated molecule. This presents an opportunity for researchers in medicinal chemistry and drug discovery.

  • Synthesis and Characterization: The first step would be the development and optimization of a reliable synthetic protocol for Methyl 3,5-diethoxybenzoate and its corresponding carboxylic acid, followed by full characterization of their physicochemical properties.

  • Biological Screening: The synthesized compounds could be subjected to a battery of biological screens to assess their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, or anticancer agents.

  • Library Synthesis: Methyl 3,5-diethoxybenzoate could serve as a scaffold for the creation of a library of derivatives, where modifications to the ester group and the aromatic ring could be systematically explored to establish structure-activity relationships (SAR).

Conclusion

References

  • 3,5-Dimethoxybenzoic Acid. PubChem. ([Link])

  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • The Role of Methyl 3,4,5-Trimethoxybenzoate in Organic Synthesis. Srini Chem. ([Link])

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. ([Link])

  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Methyl 3,5-Dimethoxybenzoate. PubChem. ([Link])

  • Methyl 3-hydroxy-4,5-dimethoxybenzoate. PubChem. ([Link])

  • Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5... Korea Science. ([Link])

  • 3,5-Dihydroxybenzoic Acid. ResearchGate. ([Link])

  • Methyl 3,5-dihydroxy-4-methoxybenzoate. ResearchGate. ([Link])

  • A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. ([Link])

  • Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. ResearchGate. ([Link])

Sources

Method

Strategic Derivatization of Methyl 3,5-diethoxybenzoate: A Modular Approach for SAR Library Generation

[1] Abstract Methyl 3,5-diethoxybenzoate represents a privileged scaffold in medicinal chemistry, offering a unique balance of lipophilicity and metabolic stability compared to its dimethoxy counterparts.[1] This guide o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Methyl 3,5-diethoxybenzoate represents a privileged scaffold in medicinal chemistry, offering a unique balance of lipophilicity and metabolic stability compared to its dimethoxy counterparts.[1] This guide outlines a high-fidelity workflow for derivatizing this ester into a diverse library of bioactive candidates. We detail three strategic modules: hydrolysis to the core acid, parallel amide synthesis for Structure-Activity Relationship (SAR) probing, and electrophilic modification of the aromatic core. Integrated biological screening protocols ensure seamless transition from synthesis to assay.[1][2]

Introduction: The Scaffold Advantage

The 3,5-diethoxybenzoate motif functions as a lipophilic mimic of the resorcinol pharmacophore. Unlike phenols, the ethoxy ethers are chemically stable and resistant to rapid Phase II conjugation (glucuronidation/sulfation).

Key Physicochemical Features:

  • Lipophilicity (LogP): The ethyl groups add hydrophobicity (

    
     LogP vs. dimethoxy), improving membrane permeability for intracellular targets (e.g., kinases, PDEs).
    
  • Metabolic Blocking: Substitution at the 3 and 5 positions blocks metabolic oxidation at these vulnerable sites, forcing metabolism to the 4-position or the alkyl chains.

  • Electronic Profile: The electron-donating ethoxy groups activate the ring, making the 2, 4, and 6 positions electron-rich, yet the ester withdraws density, creating a "push-pull" system ideal for specific binding interactions.

Strategic Derivatization Pathways

To maximize SAR data, we employ a "Branch and Bind" strategy.[2] The methyl ester is the primary handle, but the aromatic core offers a secondary diversity point.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the parent compound.

DerivatizationWorkflow Start Methyl 3,5-diethoxybenzoate (Parent Scaffold) Acid 3,5-Diethoxybenzoic Acid (Core Intermediate) Start->Acid Hydrolysis (LiOH, THF) Alcohol Benzyl Alcohol (Ether/Linker Synthesis) Start->Alcohol Reduction (LiAlH4) Bromo 4-Bromo Derivative (Suzuki/Buchwald Coupling) Start->Bromo Bromination (NBS, MeCN) Amide Amide Library (SAR Exploration) Acid->Amide Parallel Coupling (HATU, R-NH2)

Figure 1: Divergent synthetic pathways.[1] The acid intermediate (Yellow) serves as the primary gateway for high-throughput library generation.

Module A: Core Activation (Hydrolysis)

Direct aminolysis of methyl esters is often sluggish and requires harsh catalysts (e.g.,


) that interfere with biological assays. We recommend quantitative conversion to the carboxylic acid to enable mild amide coupling.[1][2]
Protocol 1: Saponification to 3,5-Diethoxybenzoic Acid

Objective: Generate the "universal donor" for amide coupling.[1][2]

  • Reagents: Methyl 3,5-diethoxybenzoate (1.0 equiv), LiOH

    
    H
    
    
    
    O (3.0 equiv), THF/Water (3:1).
  • Procedure:

    • Dissolve the ester in THF (

      
      ).[1][2]
      
    • Add LiOH dissolved in the minimum amount of water.[2]

    • Stir vigorously at 40°C for 4 hours . (Monitoring: TLC 30% EtOAc/Hex; Product stays at baseline, SM

      
      ).
      
    • Workup (Critical for Bio-purity): Acidify to pH 2 with

      
      . Extract with EtOAc (
      
      
      
      ).[1][2] Wash combined organics with brine.[1][2] Dry over
      
      
      .[1][2]
    • Purification: Recrystallize from EtOH/Water if necessary. Do not use column chromatography to avoid silica leaching into biological samples.[1][2]

Validation:

  • 
      Disappearance of methyl singlet (
    
    
    
    ppm).[1][2] Appearance of broad carboxylic acid proton (
    
    
    ppm).[1][2]

Module B: High-Throughput Amide Library Synthesis

This module is designed for 96-well plate parallel synthesis.[1][2] We utilize HATU due to its high reaction rate and tolerance for steric hindrance at the 3,5-positions.[1][2]

Protocol 2: Parallel Amide Coupling

Objective: Create a diverse library of 3,5-diethoxybenzamides.

Reagents per well:

  • 3,5-Diethoxybenzoic acid (

    
    )[1]
    
  • Amine monomer (

    
    , diverse set)
    
  • HATU (

    
    )[1]
    
  • DIPEA (

    
    )[1]
    
  • Solvent: DMF (

    
    , anhydrous)
    

Step-by-Step:

  • Activation: Add Acid, HATU, and DIPEA to the plate. Shake for 10 mins at RT. Why? Pre-activation forms the active ester (OAt) before amine addition, reducing racemization (irrelevant here) and improving yield.

  • Coupling: Add the Amine solution. Seal plate. Shake at RT for 12 hours .

  • Scavenging (Self-Validating Step): Add polymer-supported isocyanate (removes excess amine) and polymer-supported carbonate (removes acid/HOBt).[1][2] Shake for 3 hours.

  • Filtration: Filter into a receiver plate.

  • Evaporation: Remove DMF (SpeedVac). Resuspend in DMSO for screening.

Data Table: Coupling Reagent Selection Guide
ReagentCostReactivityWorkup SuitabilityRecommendation
HATU HighVery HighScavenging/HPLCStandard for Library
EDC/HOBt LowModerateAqueous WashScale-up (>1g)
T3P MedHighSimple WashGreen Chemistry Option
SOCl

LowExtremeDistillationAvoid (HCl byproduct)

Module C: Core Modification (The 4-Position)[1]

The 4-position (between the ethoxy groups) is electronically activated but sterically crowded.[1][2] Accessing this site allows for "Exit Vector" exploration.[1][2]

Protocol 3: Regioselective Bromination

Objective: Synthesize Methyl 4-bromo-3,5-diethoxybenzoate for Suzuki couplings.

  • Reagents: Methyl 3,5-diethoxybenzoate (

    
    ), N-Bromosuccinimide (NBS, 
    
    
    
    ), Acetonitrile (MeCN).[1]
  • Procedure:

    • Dissolve ester in MeCN (

      
      ).[1][2]
      
    • Add NBS portion-wise at

      
       to prevent poly-bromination.[1][2]
      
    • Warm to RT and stir for 2 hours.

    • Causality: The 3,5-ethoxy groups direct the electrophile to the ortho-position (C4 or C2/6).[1] C4 is favored due to symmetry, though steric hindrance is high.[2] MeCN is used to stabilize the polar transition state.[1][2]

Biological Screening Prep & DMSO Management[2][3][4]

Poor solubility is the silent killer of HTS campaigns.[1][2] 3,5-diethoxy derivatives are lipophilic and prone to precipitation in aqueous media.[1][2]

Protocol 4: DMSO Stock Preparation[4]
  • Concentration: Prepare

    
     master stocks in anhydrous DMSO.
    
  • Storage: Store at

    
     in low-binding polypropylene plates.
    
  • QC Check: Measure

    
     immediately after dilution into assay buffer. An increase 
    
    
    
    indicates precipitation.[1][2]
Screening Decision Tree

Follow this logic to ensure assay validity:

ScreeningLogic Stock 10mM DMSO Stock Dilution Dilute to 2x Assay Conc (in Buffer) Stock->Dilution VisualCheck Visual/OD600 Check Dilution->VisualCheck Precip Precipitate Visible? VisualCheck->Precip Proceed Proceed to Assay Precip->Proceed No Fix Add 0.01% Triton X-100 or Reduce Conc. Precip->Fix Yes Fix->VisualCheck Re-test

Figure 2: Quality control logic for transferring lipophilic benzoates into aqueous assay buffers.

References

  • Sigma-Aldrich. Methyl 3,5-dimethoxybenzoate Product Analysis & Reactivity. (Analogous chemistry foundation).[1][2] Link[1]

  • PubChem. 3,5-Dimethoxybenzoic acid - Compound Summary.[1][2][3] National Library of Medicine.[1][2] Link[1]

  • Organic Chemistry Portal. Amide Synthesis by Acylation: General Protocols. (Basis for HATU/EDC protocols).[1][2] Link

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.[1][2]Link

  • MedChemExpress. Compound Handling and Solubility Guidelines.Link

Sources

Application

Application Note &amp; Protocol: Facile Ethylation of Methyl 3,5-Dihydroxybenzoate via Williamson Ether Synthesis

Abstract This application note provides a comprehensive, field-proven protocol for the efficient diethylation of methyl 3,5-dihydroxybenzoate. The synthesis of methyl 3,5-diethoxybenzoate is a key transformation in the g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient diethylation of methyl 3,5-dihydroxybenzoate. The synthesis of methyl 3,5-diethoxybenzoate is a key transformation in the generation of various pharmaceutical intermediates and fine chemicals. The described methodology is based on the robust Williamson ether synthesis, a reliable and scalable procedure for forming aryl ethers.[1] This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, safety considerations, and methods for purification and characterization of the final product. The protocol is designed for researchers, chemists, and process development professionals seeking a reproducible and high-yielding method for this specific O-alkylation.

Introduction: The Strategic Importance of O-Alkylation

The O-alkylation of phenols is a cornerstone of modern organic synthesis, enabling the conversion of hydroxyl groups into ether linkages. This transformation is critical for modulating the physicochemical properties of molecules, such as solubility, lipophilicity, and metabolic stability. The Williamson ether synthesis, first reported in 1850, remains one of the most direct and widely employed methods for preparing both symmetrical and unsymmetrical ethers.[1]

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] In the context of our target molecule, methyl 3,5-dihydroxybenzoate, the phenolic hydroxyl groups are first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent, such as diethyl sulfate or an ethyl halide, displacing a leaving group and forming the desired ether bond.[2][3][4] The choice of base and solvent is crucial to ensure efficient deprotonation and to facilitate the SN2 reaction while minimizing potential side reactions.[4]

This protocol will utilize potassium carbonate as a mild and effective base in dimethylformamide (DMF), a polar aprotic solvent that enhances the rate of SN2 reactions. Diethyl sulfate is selected as the ethylating agent due to its high reactivity.

Materials and Methods

Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
Methyl 3,5-dihydroxybenzoateC₈H₈O₄168.15≥98%Sigma-AldrichStarting Material
Diethyl sulfateC₄H₁₀O₄S154.18≥98%Sigma-AldrichCaution: Toxic, corrosive
Potassium carbonate (K₂CO₃)K₂CO₃138.21≥99%Fisher ScientificAnhydrous, finely powdered
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Acros OrganicsSolvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWRFor extraction
HexanesC₆H₁₄86.18ACS GradeVWRFor chromatography
Deionized WaterH₂O18.02--For work-up
Brine (Saturated NaCl)NaCl(aq)---For work-up
Anhydrous Sodium SulfateNa₂SO₄142.04-Fisher ScientificFor drying
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Experimental Protocol

The following procedure is based on established methods for the alkylation of phenolic compounds.[5][6]

  • Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 3,5-dihydroxybenzoate (5.00 g, 29.7 mmol).

  • Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (8.50 g, 61.5 mmol, ~2.1 equivalents). Add anhydrous dimethylformamide (DMF, 40 mL) to the flask.

  • Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide anions.[7]

  • Addition of Ethylating Agent: Carefully add diethyl sulfate (8.8 mL, 68.4 mmol, ~2.3 equivalents) dropwise to the stirring suspension over 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80 °C using a heating mantle and attach a reflux condenser.[5] Maintain the temperature and stir for 3-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.

  • Cooling: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Quenching: Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[5]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or a solid.

The crude methyl 3,5-diethoxybenzoate can be purified by one of the following methods:

  • Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended.[7]

  • Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[8]

The identity and purity of the final product, methyl 3,5-diethoxybenzoate, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow and Mechanism Visualization

The overall experimental workflow is summarized in the diagram below.

Ethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A 1. Combine Methyl 3,5-dihydroxybenzoate, K₂CO₃, and DMF B 2. Stir at Room Temperature (30 min) A->B C 3. Add Diethyl Sulfate B->C Phenoxide formation D 4. Heat to 80 °C (3-4 h) C->D E 5. Monitor by TLC D->E F 6. Cool and Quench with Water E->F Reaction complete G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water and Brine G->H I 9. Dry with Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K 11. Column Chromatography or Recrystallization J->K Crude Product L 12. Characterize Product (NMR, MS) K->L Pure Product

Caption: Experimental workflow for the ethylation of methyl 3,5-dihydroxybenzoate.

The reaction proceeds through a classic SN2 mechanism, as illustrated below.

Caption: Simplified SN2 mechanism for the O-alkylation of a phenol.

Discussion and Causality

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl groups (pKa ≈ 10) but mild enough to avoid hydrolysis of the methyl ester group. Stronger bases like sodium hydride could be used but require strictly anhydrous conditions and greater handling precautions.[6]

  • Choice of Solvent: DMF is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[4] Solvents like acetone or acetonitrile are also viable alternatives.[6][7]

  • Choice of Ethylating Agent: Diethyl sulfate is a potent ethylating agent. Ethyl iodide or ethyl bromide could also be used, but diethyl sulfate is often more reactive and cost-effective for larger-scale syntheses.

  • Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant decomposition or side reactions.[5]

Safety Considerations

  • Diethyl Sulfate: This reagent is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate PPE, including double gloves.

  • DMF: Dimethylformamide is a skin and eye irritant and can be absorbed through the skin. Handle in a fume hood.

  • Pressure: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air, although for this specific reaction, it is not strictly necessary. Ensure the reaction is not conducted in a sealed vessel to avoid pressure build-up.

Conclusion

This application note details a robust and reproducible protocol for the ethylation of methyl 3,5-dihydroxybenzoate. By employing potassium carbonate as a base and diethyl sulfate as the ethylating agent in DMF, high yields of the desired methyl 3,5-diethoxybenzoate can be achieved. The provided step-by-step guide, coupled with an understanding of the underlying chemical principles, ensures that this procedure can be successfully implemented by researchers in various fields of chemical and pharmaceutical development.

References

  • PrepChem. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from [Link]

  • Google Patents. (2016). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2013). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2025). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

  • PubMed. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Methyl 3,5-diethoxybenzoate as a Versatile Building Block in Materials Science

Introduction Methyl 3,5-diethoxybenzoate is an aromatic compound with a unique molecular architecture that makes it a valuable building block for the synthesis of a wide range of advanced materials. Its symmetrically sub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,5-diethoxybenzoate is an aromatic compound with a unique molecular architecture that makes it a valuable building block for the synthesis of a wide range of advanced materials. Its symmetrically substituted benzene ring, featuring two ethoxy groups at the meta positions relative to a methyl ester, provides a rigid core with tunable functionality. This allows for its incorporation into polymers, dendrimers, and liquid crystals, where it can impart desirable thermal, mechanical, and optical properties. This document provides a comprehensive overview of the applications of Methyl 3,5-diethoxybenzoate in materials science, complete with detailed protocols for its synthesis and subsequent use in the creation of higher-order molecular structures. The methodologies described herein are based on established chemical principles and analogous reactions reported for similar compounds, providing a solid foundation for researchers and scientists in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3,5-diethoxybenzoate is essential for its effective application. While extensive experimental data for this specific compound is not as widely published as for its methoxy analog, we can infer key characteristics based on its structure and available data for related compounds.

PropertyValue (Estimated/Inferred)Source(s)
Molecular Formula C₁₂H₁₆O₄Inferred
Molecular Weight 224.25 g/mol Inferred
Appearance White to off-white solidInferred
Melting Point Not widely reported, expected to be a low-melting solidInferred
Boiling Point Higher than the methoxy analog (298 °C)[1]
Solubility Soluble in common organic solvents (e.g., acetone, ethanol, ethyl acetate)Inferred

Synthesis of Methyl 3,5-diethoxybenzoate

The synthesis of Methyl 3,5-diethoxybenzoate can be achieved through a two-step process starting from the readily available 3,5-dihydroxybenzoic acid. This involves a Williamson ether synthesis to introduce the ethoxy groups, followed by a Fischer esterification to form the methyl ester.

Step 1: Synthesis of 3,5-diethoxybenzoic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an organohalide and an alkoxide. In this case, the hydroxyl groups of 3,5-dihydroxybenzoic acid are deprotonated with a base to form a diphenoxide, which then reacts with an ethyl halide.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Reaction Reaction in Polar Aprotic Solvent (e.g., Acetone) 3,5-Dihydroxybenzoic_Acid->Reaction Ethyl_Halide Ethyl Halide (e.g., Ethyl Iodide) Ethyl_Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Reflux Reflux Reaction->Reflux Workup Aqueous Workup & Acidification Reflux->Workup 3,5-Diethoxybenzoic_Acid 3,5-Diethoxybenzoic Acid Workup->3,5-Diethoxybenzoic_Acid

Caption: Williamson ether synthesis of 3,5-diethoxybenzoic acid.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dihydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as acetone.

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2.5-3.0 equivalents), to the solution. Stir the suspension at room temperature for 30 minutes. The base deprotonates the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.

  • Addition of Ethylating Agent: Slowly add an ethylating agent, such as ethyl iodide or diethyl sulfate (2.2-2.5 equivalents), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2. The 3,5-diethoxybenzoic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Methyl 3,5-diethoxybenzoate via Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. Here, 3,5-diethoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst.

Workflow for Fischer Esterification:

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-Diethoxybenzoic_Acid 3,5-Diethoxybenzoic Acid Reaction Reflux 3,5-Diethoxybenzoic_Acid->Reaction Methanol Methanol (Excess) Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Methyl_3,5-diethoxybenzoate Methyl 3,5-diethoxybenzoate Workup->Methyl_3,5-diethoxybenzoate

Caption: Fischer esterification to form Methyl 3,5-diethoxybenzoate.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 3,5-diethoxybenzoic acid (1 equivalent) in an excess of methanol, which acts as both a reactant and the solvent.

  • Addition of Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to the mixture.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-diethoxybenzoate. Further purification can be achieved by recrystallization or column chromatography.

Applications in Materials Science

The unique structure of Methyl 3,5-diethoxybenzoate makes it a valuable precursor for various advanced materials.

Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. The di-functional nature of the 3,5-diethoxybenzoate core, after conversion of the ester to other functional groups, makes it an excellent candidate for the construction of dendrons and dendrimers. For instance, reduction of the methyl ester to a primary alcohol, followed by hydrolysis of the ethoxy groups to phenols, would yield a versatile AB₂ monomer.

Conceptual Workflow for Dendron Synthesis:

Dendron_Synthesis MDB Methyl 3,5-diethoxybenzoate Reduction Reduction of Ester (e.g., LiAlH₄) MDB->Reduction Alcohol 3,5-Diethoxybenzyl Alcohol Reduction->Alcohol Demethylation Hydrolysis of Ethers (e.g., BBr₃) Alcohol->Demethylation Triol 3,5-Dihydroxybenzyl Alcohol (AB₂ Monomer) Demethylation->Triol Coupling Iterative Coupling & Deprotection Triol->Coupling Dendron Dendron Coupling->Dendron

Caption: Conceptual pathway to dendrons from Methyl 3,5-diethoxybenzoate.

A similar building block, 3,5-dimethoxybenzoic acid, is a classic monomer for dendrimer synthesis, highlighting the potential of the diethoxy derivative.[2] The resulting dendrimers can be explored for applications in drug delivery, catalysis, and nanotechnology.

Liquid Crystals

The rigid aromatic core of Methyl 3,5-diethoxybenzoate is a common structural motif in calamitic (rod-shaped) liquid crystals.[3] By modifying the methyl ester and incorporating long alkyl or alkoxy chains, it is possible to synthesize molecules that exhibit mesomorphic behavior. The two ethoxy groups contribute to the molecule's polarity and polarizability, which are critical factors in determining the type and temperature range of the liquid crystalline phases.

General Structure of a Calamitic Liquid Crystal:

Liquid_Crystal Terminal_Group1 Terminal Group 1 (e.g., Alkyl Chain) Rigid_Core (containing 3,5-diethoxybenzoate) Terminal_Group1->Rigid_Core Terminal_Group2 Terminal Group 2 (e.g., Cyano Group) Rigid_Core->Terminal_Group2

Caption: General molecular structure of a calamitic liquid crystal.

Researchers can synthesize a homologous series of compounds by varying the length of the terminal chains attached to the 3,5-diethoxybenzoate core to systematically study the structure-property relationships and optimize the liquid crystalline properties for specific applications, such as in displays and sensors.

High-Performance Polymers

The rigid and symmetric nature of the 3,5-diethoxybenzoate unit can be exploited to enhance the thermal and mechanical properties of polymers.[2] After conversion of the methyl ester to a carboxylic acid or an alcohol, it can be incorporated into polyesters or polyamides. The aromatic core contributes to a higher glass transition temperature (Tg) and improved thermal stability of the resulting polymer.

Conclusion

Methyl 3,5-diethoxybenzoate is a versatile and valuable building block in materials science. Its synthesis from readily available starting materials is straightforward, and its unique structure allows for its incorporation into a variety of advanced materials. The detailed protocols and application insights provided in this document are intended to serve as a practical guide for researchers and scientists, enabling them to explore the full potential of this compound in the development of novel dendrimers, liquid crystals, and high-performance polymers.

References

  • Google Patents. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]

  • Journal of Chemical Research. (2015). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Google Patents. (n.d.). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • PubChem. (n.d.). Methyl 3,5-Dimethoxybenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Dendrimers: synthesis, applications, and properties. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • MDPI. (n.d.). Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-Dihydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 3,5-diethoxybenzoate Synthesis

Welcome to the Advanced Organic Synthesis Support Hub. Ticket ID: #MD-35-OPT Status: Open Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the synthesis of Methyl 3,5-diethoxybenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organic Synthesis Support Hub. Ticket ID: #MD-35-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of Methyl 3,5-diethoxybenzoate via the Williamson ether synthesis. While conceptually simple, this double


-alkylation of a phenolic ester is prone to specific failure modes—primarily incomplete conversion (mono-alkylation), ester hydrolysis, and purification difficulties due to similar polarities of the intermediate and product.

This document moves beyond standard textbook procedures, offering field-tested optimization strategies to maximize yield (>90%) and purity.

Module 1: The "Golden Path" Protocol

Standardized workflow for high-yield synthesis on a 10g scale.

Stoichiometry & Reagents

The following ratios are critical. A common error is insufficient alkylating agent, leading to the difficult-to-separate mono-ethoxy intermediate.

ComponentRoleEquiv.Notes
Methyl 3,5-dihydroxybenzoate Substrate1.0Starting material (SM).
Ethyl Iodide (EtI) Electrophile3.0Excess required to drive kinetics to completion.
Potassium Carbonate (

)
Base4.0Must be anhydrous and finely ground.
Acetone Solvent[0.2 M]HPLC grade, dried over molecular sieves.
18-Crown-6 (Optional)Catalyst0.05Phase transfer catalyst (PTC) for stubborn reactions.
Step-by-Step Methodology

Phase A: Activation (Deprotonation)

  • Grinding: Pulverize anhydrous

    
     with a mortar and pestle immediately before use.
    
    • Scientist Note: This reaction is heterogeneous. Surface area is the rate-limiting factor. Granular commercial carbonate often leads to stalled reactions.

  • Suspension: In a dry round-bottom flask equipped with a magnetic stir bar, suspend the Methyl 3,5-dihydroxybenzoate and ground

    
     in Acetone.
    
  • Pre-stir: Stir at room temperature for 15 minutes.

    • Scientist Note: This allows the formation of the phenoxide surface species before the electrophile is introduced, reducing the risk of side reactions.

Phase B: Alkylation (


) 
4.  Addition:  Add Ethyl Iodide (EtI) via syringe.
5.  Reflux:  Attach a reflux condenser (with drying tube/nitrogen balloon) and heat the mixture to a gentle reflux (~56°C) for 12–16 hours .
  • Critical Check: Monitor via TLC (Hexane:EtOAc 4:1). You are looking for the disappearance of two lower spots (SM and Mono-ether).

Phase C: Workup & Isolation 6. Filtration: Cool to Room Temp (RT). Filter off the solid potassium salts. Wash the filter cake with cold acetone. 7. Concentration: Evaporate the solvent under reduced pressure. 8. Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with:

  • 1x Water (removes inorganic salts)
  • 1x 1M NaOH (removes unreacted phenolic SM or Mono-ether)
  • 1x Brine (drying)
  • Drying: Dry over
    
    
    , filter, and concentrate.

Module 2: Mechanism & Pathway Visualization

Understanding the stepwise nature of this reaction is vital for troubleshooting. The reaction proceeds through a mono-alkylation intermediate which is less reactive than the starting material due to steric changes and solubility shifts.

ReactionPathway SM Methyl 3,5- dihydroxybenzoate Mono Intermediate: Mono-ethoxy phenol SM->Mono 1st Alkylation (Fast) Side Side Product: Hydrolyzed Acid SM->Side Wet Solvent (Hydrolysis) Base K2CO3 / Acetone Base->SM Deprotonation Product Target: Methyl 3,5- diethoxybenzoate Mono->Product 2nd Alkylation (Slow) EtI Ethyl Iodide (EtI) (Excess) EtI->SM EtI->Mono

Figure 1: Stepwise alkylation pathway. Note that the second alkylation step is kinetically slower, often requiring the excess reagents and time specified in the protocol.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalled. TLC shows a spot just below the product."

Diagnosis: Incomplete conversion (Mono-alkylation). The Science: The second hydroxyl group is less acidic and more sterically hindered once the first ethoxy group is in place. Corrective Action:

  • Do not add more base yet.

  • Add 0.5 eq of Ethyl Iodide .

  • Add 5 mol% 18-Crown-6 . This phase transfer catalyst solubilizes the potassium phenoxide, making it "naked" and significantly more nucleophilic.

  • Reflux for an additional 4 hours.

Issue 2: "I have a new spot at the baseline that won't move in non-polar solvent."

Diagnosis: Ester Hydrolysis (Saponification). The Science: If water is present, hydroxide ions (


) generated from the carbonate equilibrium will attack the methyl ester, converting your product into 3,5-diethoxybenzoic acid.
Corrective Action: 
  • Check your solvent.[1][2][3] Acetone is hygroscopic. Use fresh, anhydrous acetone.

  • Rescue the batch: If the acid has formed, you do not need to discard it. Isolate the crude acid, then perform a standard Fisher esterification (MeOH + catalytic

    
    , reflux 2h) to reconvert it to the methyl ester.
    
Issue 3: "The yield is low (<50%) and the reaction is messy."

Diagnosis:


-Alkylation or Decomposition.[1]
The Science:  Phenoxides are ambident nucleophiles. While 

-alkylation is favored with "hard" bases like Carbonate, high temperatures or very polar solvents (like DMF) can sometimes encourage

-alkylation on the aromatic ring, or decomposition of the iodide. Corrective Action:
  • Switch solvent from DMF back to Acetone (if you switched).

  • Keep the temperature at gentle reflux (

    
    ). Do not overheat.
    
  • Ensure the reaction is under an inert atmosphere (

    
     or Argon) to prevent oxidation of the electron-rich aromatic ring.
    

Module 4: Diagnostic Logic Tree

Use this flowchart to determine the next step if your yield is not meeting the >90% benchmark.

Troubleshooting Start Check TLC (Hex:EtOAc 4:1) Result1 Only Product Spot Start->Result1 Result2 Product + Lower Spot Start->Result2 Result3 Baseline Spot (Acid) Start->Result3 Action1 Proceed to Workup (Wash w/ NaOH) Result1->Action1 Action2 Add 0.5eq EtI + Catalyst Reflux 4h Result2->Action2 Action3 Isolate -> Re-esterify (MeOH/H2SO4) Result3->Action3

Figure 2: Decision matrix for in-process reaction monitoring.

References & Further Reading

  • Preparation of Methyl Benzoate (General Esterification/Williamson Context). Organic Syntheses, Coll. Vol. 1, p.363 (1941).

  • Williamson Ether Synthesis Mechanism & Kinetics. Master Organic Chemistry.

  • Synthesis of 3,5-dihydroxybenzoate derivatives. Journal of Organic Chemistry (General reference for phenolic alkylation conditions).

  • Optimizing Heterogeneous Reactions (Particle Size Effects). Process Chemistry in the Pharmaceutical Industry. CRC Press.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl Iodide and Potassium Carbonate before handling.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3,5-diethoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 3,5-diethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-diethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Below, you will find a series of frequently asked questions and troubleshooting scenarios in a Q&A format, grounded in mechanistic principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl 3,5-diethoxybenzoate?

There are two primary and reliable synthetic routes:

  • Williamson Ether Synthesis: This route typically starts with a commercially available precursor, Methyl 3,5-dihydroxybenzoate. The two phenolic hydroxyl groups are converted to ethoxy groups by reacting them with an ethylating agent (like diethyl sulfate or ethyl iodide) in the presence of a mild base such as potassium carbonate (K₂CO₃).[1] This method is often preferred for its high efficiency and straightforward purification.

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed esterification of 3,5-diethoxybenzoic acid with methanol.[2][3] A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[3][4]

Q2: I'm performing a Williamson ether synthesis. What is the most likely major side product I should watch for?

The most common side product in this synthesis is the mono-ethylated intermediate, Methyl 3-ethoxy-5-hydroxybenzoate . This occurs when only one of the two phenolic hydroxyl groups reacts with the ethylating agent. Its presence indicates an incomplete reaction.

Q3: I'm using the Fischer esterification method and my yield is low. Why is that?

The Fischer esterification is a reversible equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[5][6][7] Low yields are almost always due to the equilibrium not being sufficiently shifted towards the product side. The presence of water, a byproduct, can drive the reaction backward via hydrolysis.[5][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you might encounter.

Scenario 1: Williamson Ether Synthesis Route

Q: My TLC/LC-MS analysis shows a significant amount of a more polar byproduct than my desired product. My ¹H NMR spectrum has a broad singlet peak around 9-10 ppm. What is happening?

A: You are seeing the mono-ethylated side product, Methyl 3-ethoxy-5-hydroxybenzoate.

  • Causality: The broad NMR peak in the 9-10 ppm region is characteristic of a phenolic proton (-OH). This impurity arises from an incomplete reaction, where one phenolic group has been deprotonated and ethylated, but the second has not.[9] This can be caused by:

    • Insufficient Reagents: Not using enough of the base or the ethylating agent. A stoichiometric amount might not be enough to drive the reaction to completion.

    • Poor Base Strength: The base may not be strong enough to fully deprotonate both phenolic hydroxyls.[9]

    • Reaction Time/Temperature: The reaction may not have been heated long enough or at a high enough temperature to ensure di-substitution.

  • Solutions & Preventative Measures:

SolutionRationale
Use a slight excess of reagents Use 2.2-2.5 equivalents of both the base (e.g., K₂CO₃) and the ethylating agent (e.g., diethyl sulfate) to ensure both phenolic protons are removed and ethylated.
Ensure anhydrous conditions Water can consume the base and hinder the reaction. Use a dry solvent (like acetone or DMF) and ensure all glassware is thoroughly dried.
Increase reaction time or temperature Monitor the reaction by TLC. If you see the intermediate spot persisting, consider refluxing for a longer period (e.g., 8-12 hours) to push the reaction to completion.[1]
Choose an appropriate solvent A polar aprotic solvent like DMF or acetonitrile is often preferred as it can accelerate the rate of this Sₙ2 reaction.[9][10]
Scenario 2: Fischer Esterification Route

Q: After my workup, my crude product contains a lot of unreacted 3,5-diethoxybenzoic acid. How can I improve the conversion rate?

A: This is a classic equilibrium problem inherent to Fischer esterification. You need to shift the equilibrium towards the ester product.

  • Causality: The reaction produces one molecule of water for every molecule of ester formed. According to Le Châtelier's principle, the accumulation of this water will slow the forward reaction and favor the reverse reaction (hydrolysis).[3][6][7]

  • Solutions & Preventative Measures:

SolutionRationale
Use a large excess of alcohol Using methanol as the solvent (a large excess) is the most common and effective way to drive the equilibrium to the right.[5][6]
Remove water as it forms For higher boiling point alcohols, a Dean-Stark apparatus can be used to azeotropically remove water. For methanol, adding a dehydrating agent like molecular sieves to the reaction flask can be effective.
Use a strong acid catalyst A sufficient amount of a strong acid catalyst like concentrated H₂SO₄ is crucial to protonate the carbonyl and accelerate the reaction.[2][4]
Scenario 3: Workup & Purification

Q: During my aqueous workup with sodium bicarbonate, I noticed a decrease in my organic layer's volume and my final yield was poor. What went wrong?

A: You likely experienced base-promoted hydrolysis of your ester product.

  • Causality: Esters can be hydrolyzed back to their corresponding carboxylate salt and alcohol under basic conditions.[11][12][13] Washing with aqueous sodium bicarbonate (NaHCO₃) or other bases for an extended period, or if the base is too concentrated, can cleave your desired product, Methyl 3,5-diethoxybenzoate, into the water-soluble sodium 3,5-diethoxybenzoate.[14]

  • Solutions & Preventative Measures:

    • Minimize Contact Time: Perform the basic wash quickly and avoid letting the layers sit in the separatory funnel for extended periods.

    • Use a Mild Base: Use a saturated NaHCO₃ solution rather than a stronger base like sodium hydroxide (NaOH) to neutralize the acid catalyst.

    • Ensure Proper Separation: After the basic wash, promptly separate the layers and wash the organic layer with brine to remove residual water and base.

    • Confirm Neutralization: Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic before proceeding.

Visualizing the Reaction Pathways

To better understand the formation of the primary side product in the Williamson ether synthesis, the following diagram illustrates the desired reaction pathway versus the competing side reaction.

Side_Product_Formation SM Methyl 3,5-dihydroxybenzoate INT Mono-anion Intermediate SM->INT + Base (1 eq) + Et-X (1 eq) PROD_ANION Di-anion INT->PROD_ANION + Base (1 eq) SIDE_PROD Side Product: Methyl 3-ethoxy-5-hydroxybenzoate INT->SIDE_PROD Workup PRODUCT Desired Product: Methyl 3,5-diethoxybenzoate PROD_ANION->PRODUCT + Et-X (1 eq) + Workup

Caption: Pathway to desired product vs. mono-ethylated side product.

Experimental Protocol: Williamson Ether Synthesis of Methyl 3,5-diethoxybenzoate

This protocol provides a robust method for synthesizing the target compound from Methyl 3,5-dihydroxybenzoate, with steps designed to minimize side product formation.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3,5-dihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (15-20 volumes).

  • Reagent Addition: Begin stirring the suspension. Slowly add diethyl sulfate (2.2 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), checking for the disappearance of the starting material and the mono-ethylated intermediate.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and K₂SO₄) through a pad of celite, washing the filter cake with additional acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate (20 volumes) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 10 volumes) and then with brine (1 x 10 volumes).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-diethoxybenzoate.

    • If necessary, purify the product further by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to remove any residual impurities.[15]

The following workflow diagram summarizes the key stages of the synthesis and purification process.

Synthesis_Workflow A 1. Reagent Setup (Starting Material, Base, Solvent) B 2. Addition of Ethylating Agent A->B C 3. Reflux & Reaction (Monitor by TLC) B->C D 4. Filtration (Remove Inorganic Salts) C->D E 5. Solvent Evaporation D->E F 6. Liquid-Liquid Extraction (Aqueous Wash) E->F G 7. Drying & Final Concentration F->G H 8. Purification (Recrystallization/Chromatography) G->H I 9. Final Product Analysis (NMR, MS) H->I

Caption: General workflow for synthesis and purification.

References

  • Benchchem. (n.d.). Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Chemistry Steps. (2022). Fischer Esterification. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Clark, J. (2020). Ester Chemistry. LibreTexts. Retrieved from [Link]

  • Fieser, L. F. (1941). Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Various Authors. (n.d.). Experiment 10: Fischer Esterification.
  • Various Authors. (n.d.). Fischer Esterification.
  • Various Authors. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting incomplete ethylation of methyl 3,5-dihydroxybenzoate

Topic: Troubleshooting incomplete ethylation of methyl 3,5-dihydroxybenzoate Content type: Technical Support Center Guide Senior Application Scientist Note: Incomplete ethylation of methyl 3,5-dihydroxybenzoate (MDHB) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting incomplete ethylation of methyl 3,5-dihydroxybenzoate Content type: Technical Support Center Guide

Senior Application Scientist Note: Incomplete ethylation of methyl 3,5-dihydroxybenzoate (MDHB) is a frequent bottleneck in the synthesis of resorcinolic drug linkers and natural product analogs. While the reaction appears to be a standard Williamson ether synthesis, the specific electronic and solubility profile of the 3,5-substituted aromatic ring often leads to reaction stalling at the mono-ethylated intermediate (Methyl 3-ethoxy-5-hydroxybenzoate ).

This guide addresses the kinetic and thermodynamic barriers preventing quantitative conversion to the target Methyl 3,5-diethoxybenzoate .

Diagnostic Troubleshooting (Q&A)

Q1: I have 40% mono-ethylated impurity despite using 2.2 equivalents of Ethyl Iodide. Why?

Diagnosis: Reagent Quenching & Volatility. While 2.2 equivalents is theoretically sufficient, it is practically inadequate for this substrate.

  • Volatility: Ethyl iodide (EtI) has a boiling point of ~72°C. If you are refluxing in acetone (56°C) or acetonitrile (82°C) without a highly efficient condenser, you are losing reagent over time.

  • The "Stall" Effect: The first ethylation breaks the symmetry of the molecule. The resulting mono-ethyl phenol is less acidic than the starting di-phenol due to the electron-donating effect of the new ethoxy group (via resonance), making the second deprotonation kinetically slower.

Corrective Action:

  • Increase EtI to 3.0 - 4.0 equivalents .

  • Add the reagent in two portions : 2.0 eq at

    
     and 1.5 eq after 4 hours.
    
  • Switch Reagent: Consider Diethyl Sulfate (Et₂SO₄) . It is less volatile (bp 209°C) and often more reactive in

    
     reactions, though it requires more rigorous workup to remove toxic residues.
    
Q2: The reaction precipitates a solid and stops progressing.

Diagnosis: Solubility of the Phenoxide Salt. In standard solvents like Acetone or 2-Butanone (MEK), the dipotassium salt of the starting material or the potassium salt of the mono-ethyl intermediate often precipitates out of solution. This heterogeneous mixture creates a "surface-area limited" reaction, drastically reducing the rate of the second alkylation.

Corrective Action:

  • Change Solvent: Switch to DMF (N,N-Dimethylformamide) or DMSO . These polar aprotic solvents solvate the phenoxide anions significantly better, creating a homogeneous reaction mixture that drives the reaction to completion.

  • Phase Transfer Catalysis: If you must use a non-polar solvent (e.g., Toluene) or Acetone, add 5-10 mol% of 18-Crown-6 (if using K₂CO₃) or Tetrabutylammonium bromide (TBAB) to solubilize the anion.

Q3: I am seeing a new impurity at R_f ~ 0.8 (higher than product). Is it C-alkylation?

Diagnosis: C-Alkylation or Hydrolysis.

  • C-Alkylation: Resorcinol derivatives are electron-rich. While the ester group at C1 withdraws electron density, the C2, C4, and C6 positions are activated. Strong bases (like NaH) or high temperatures can promote C-alkylation (ring alkylation) over O-alkylation.

  • Hydrolysis: If water is present and you are using strong base/heat, you may be hydrolyzing the methyl ester to the carboxylic acid (3,5-diethoxybenzoic acid), which behaves differently on silica.

Corrective Action:

  • Base Selection: Stick to Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . Avoid Sodium Hydride (NaH) unless absolutely necessary, as it increases the risk of C-alkylation and ester hydrolysis.

  • Moisture Control: Ensure the base is anhydrous. Flame-dry glassware.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 3,5-diethoxybenzoate with >98% conversion.

Materials
  • Substrate: Methyl 3,5-dihydroxybenzoate (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (4.0 eq total) OR Diethyl Sulfate (3.0 eq)

  • Base: Anhydrous

    
     (4.0 eq)
    
  • Solvent: DMF (anhydrous, 0.5 M concentration)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add powdered anhydrous

    
     (4.0 eq). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn yellow/orange due to phenoxide formation.
    
  • Alkylation (Phase 1): Add Ethyl Iodide (2.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C (internal temperature) for 6 hours.

  • Alkylation (Phase 2): Check TLC. If mono-ethylated intermediate is present, add the second portion of Ethyl Iodide (1.5 eq). Continue heating for 12 hours.

  • Workup:

    • Cool to RT.

    • Pour mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate as a white/off-white solid.

    • If oil forms:[1] Extract with Ethyl Acetate (3x), wash with water (2x) and brine (1x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexanes/Ethyl Acetate).

Data & Comparison

Table 1: Impact of Solvent and Base on Conversion Rate

EntryBase (Eq)SolventTemp (°C)Time (h)Conversion (Mono : Di)*Notes
1

(2.5)
AcetoneReflux (56)1240 : 60Incomplete; salt precipitation observed.
2

(4.0)
AcetoneReflux (56)2420 : 80Slow kinetics; volatile reagent loss.
3

(2.5)
AcetoneReflux (56)1210 : 90Cesium effect improves solubility/reactivity.
4

(4.0)
DMF 60 12 <1 : >99 Recommended Conditions. Homogeneous.
5NaH (2.5)THF0 -> RT4--Complex mixture; C-alkylation + hydrolysis side products.

*Conversion ratios determined by HPLC area %.

Visualizations

Diagram 1: Reaction Pathway & Kinetic Bottleneck

This diagram illustrates the stepwise ethylation and the energy barrier often encountered at the mono-ethylated stage.

ReactionPathway SM Methyl 3,5-dihydroxybenzoate (Starting Material) Mono Methyl 3-ethoxy-5-hydroxybenzoate (Mono-Intermediate) SM->Mono Fast (k1) Base, Et-X Mono->Mono Stalls if Salt Precipitates Product Methyl 3,5-diethoxybenzoate (Target) Mono->Product Slow (k2) Requires Excess Reagent & Polar Solvent Side Hydrolysis/C-Alkylation (Side Products) Mono->Side Strong Base (NaH) or Moisture

Caption: The reaction proceeds rapidly to the mono-ethyl species but requires optimized solvation (DMF) and stoichiometry to overcome the kinetic barrier to the di-ethyl product.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve incomplete reactions.

TroubleshootingTree Start Problem: Incomplete Ethylation CheckSolvent Current Solvent? Start->CheckSolvent Acetone Acetone/MEK CheckSolvent->Acetone DMF DMF/DMSO CheckSolvent->DMF Precipitate Is there precipitate? Acetone->Precipitate CheckEq Equivalents of EtI? DMF->CheckEq SwitchDMF Action: Switch to DMF or add 18-Crown-6 Precipitate->SwitchDMF Yes LowEq < 3.0 eq CheckEq->LowEq HighEq > 3.0 eq CheckEq->HighEq AddMore Action: Add 1.5 eq EtI Check Reflux Seal LowEq->AddMore CheckTemp Temperature? HighEq->CheckTemp IncreaseTemp Action: Increase to 60-70°C Consider Diethyl Sulfate CheckTemp->IncreaseTemp

Caption: Step-by-step logic to diagnose the root cause of reaction stalling, focusing on solubility and stoichiometry.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Troubleshooting. [Link]

  • National Institutes of Health (PubChem). Methyl 3,5-dihydroxybenzoate Compound Summary. [Link]

Sources

Optimization

Technical Support Center: Stability Protocol for Methyl 3,5-Diethoxybenzoate

[1] Ticket ID: EST-35-DEB-001 Subject: Preventing Hydrolysis During Workup and Purification Status: Open Priority: High (Yield Critical)[1] Executive Summary: The Stability Profile Welcome to the technical support center...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: EST-35-DEB-001 Subject: Preventing Hydrolysis During Workup and Purification Status: Open Priority: High (Yield Critical)[1]

Executive Summary: The Stability Profile

Welcome to the technical support center for benzoate ester derivatives. You are working with Methyl 3,5-diethoxybenzoate . While benzoate esters are generally robust, the methyl ester moiety is the most labile of the alkyl esters.

The 3,5-diethoxy substitution pattern creates an electron-rich aromatic ring.[1] While this theoretically reduces the electrophilicity of the carbonyl carbon (making it slightly less susceptible to nucleophilic attack than electron-deficient esters), the lack of steric hindrance at the meta positions combined with the small size of the methyl group leaves the ester vulnerable to Base-Catalyzed Hydrolysis (Saponification) during aqueous workups.

Your Core Risks:

  • High pH Exposure: Washing with strong bases (NaOH) or warm bicarbonate.

  • Thermal Stress: Heating aqueous mixtures >40°C.

  • Emulsification: The amphiphilic nature of the alkoxy-benzoate can trap water, prolonging exposure to hydrolytic conditions.

Mechanistic Insight (The "Why")

To prevent hydrolysis, you must understand the enemy. There are two primary pathways relevant to your workup:

A. Base-Catalyzed Hydrolysis (The Primary Threat)

This pathway is irreversible and rapid. Hydroxide ions (


) attack the carbonyl carbon.
  • Risk Factor: High.[2] Even weak bases like saturated

    
     can drive this if the solution is warm or contact time is prolonged.
    
  • Mechanism: Nucleophilic attack

    
     Tetrahedral intermediate 
    
    
    
    Elimination of methoxide
    
    
    Deprotonation of the acid (driving force).
B. Acid-Catalyzed Hydrolysis

This pathway is reversible .

  • Risk Factor: Moderate. Occurs if you quench a Lewis Acid reaction (e.g., Fischer Esterification) with water without neutralizing, or if the product sits in acidic silica gel.

Visual Workflow: Risk Assessment & Protocol

The following diagram outlines the decision logic for your workup to maximize stability.

WorkupLogic Start Crude Reaction Mixture CheckpH Check pH of Mixture Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Lewis/Bronsted Acid used Basic Basic (pH > 10) CheckpH->Basic Base catalyzed rxn Neutral Neutral (pH 6-8) CheckpH->Neutral Neutral conditions QuenchAcid Quench: Pour into Ice-Cold Sat. NaHCO3 (Do NOT use NaOH) Acidic->QuenchAcid QuenchBase Quench: Pour into Ice-Cold 1M NH4Cl (Buffer to pH 7) Basic->QuenchBase Extraction Extraction: Use EtOAc or DCM Keep T < 20°C Neutral->Extraction QuenchAcid->Extraction QuenchBase->Extraction WashStep Wash Step: 1. Cold Water (Fast) 2. Cold Brine (Essential) Extraction->WashStep Drying Drying: Anhydrous MgSO4 (Active drying) WashStep->Drying Evap Concentration: Rotovap Bath < 35°C Drying->Evap

Figure 1: Decision matrix for quenching and working up Methyl 3,5-diethoxybenzoate to prevent hydrolysis.[1]

Troubleshooting Guide (Q&A)

Q: I see a new spot on my TLC near the baseline after workup. What is it? A: This is likely 3,5-diethoxybenzoic acid .

  • Cause: Hydrolysis occurred.[3][4][5][6][7] You likely used a basic wash (NaOH) to remove unreacted acid, or the rotovap bath was too hot while water was still present.

  • Fix: If the spot is significant, you can re-esterify the crude mixture using

    
     (catalytic) or 
    
    
    
    (if available) before purification.

Q: My crude oil turned into a solid/slush after rotary evaporation. Is this normal? A: Yes. Methyl 3,5-diethoxybenzoate is a solid (MP approx 50-60°C depending on purity).[1]

  • Warning: Do not mistake solidification for "dryness." If water remains trapped in the crystal lattice, hydrolysis can continue slowly.

  • Protocol: Dissolve in DCM, dry again over

    
    , filter, and evaporate to ensure total water removal.
    

Q: I have an emulsion that won't separate. Can I wait it out? A: Do not wait. Prolonged contact with water increases hydrolysis risk.

  • Immediate Action: Add solid NaCl (salt) directly to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer (salting out), forcing the organic ester out of the water phase.

Optimized Standard Operating Procedure (SOP)

Use this protocol to ensure >98% recovery of the intact ester.

Phase 1: Quenching
  • Temperature Control: Cool the reaction vessel to 0°C (ice bath) before adding any aqueous solution.

  • Buffer Selection:

    • If Acidic:[1][3][5][7] Pour reaction mixture into Ice-Cold Saturated

      
       . Do not  use NaOH.
      
    • If Basic: Pour reaction mixture into Ice-Cold Saturated

      
       .
      
Phase 2: Extraction & Washing
  • Solvent: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • The Brine Wash (Crucial):

    • Perform a standard wash with distilled water (keep it fast—under 2 minutes).

    • Follow immediately with a Saturated Brine (NaCl) wash.

    • Why? Brine pulls solvated water molecules out of the organic layer, effectively "pre-drying" the ester and stopping hydrolysis.

Phase 3: Drying & Concentration
  • Desiccant: Use Anhydrous Magnesium Sulfate (

    
    ). It acts faster than Sodium Sulfate (
    
    
    
    ) and is slightly acidic, which protects the ester from any residual basicity.
  • Filtration: Filter off the desiccant promptly.

  • Evaporation: Set rotary evaporator bath to maximum 35°C .

Summary Data Table: Hydrolysis Risk Factors
ParameterSafe ZoneDanger ZoneReason
pH 4.0 – 8.0> 10.0 or < 2.0Esters are labile at extremes; Methyl esters are most sensitive.[1]
Temperature 0°C – 30°C> 45°CReaction rate of hydrolysis doubles for every ~10°C rise.[1]
Contact Time < 15 mins> 1 hourKinetics: Even slow hydrolysis becomes significant over time.[1]
Wash Solution Brine,

1M NaOH, 1M HClStrong nucleophiles (

) or strong acid catalysis.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[8] Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Vogel, A. I. (1989).[9] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[10] Longman Scientific & Technical. (General procedures for ester workup).

  • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.

  • PubChem. (2025).[11] 3,5-Dimethoxybenzoic acid (Analogous structure data). National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Methyl 3,5-diethoxybenzoate

Welcome to the technical support center for Methyl 3,5-diethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related issues encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3,5-diethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during and after synthesis. As your partner in scientific excellence, we provide these field-proven insights and protocols to help you achieve the highest possible purity for your compound.

Introduction: The Critical Role of Purity

Methyl 3,5-diethoxybenzoate is a key building block in the synthesis of various pharmaceutical agents and fine chemicals. Its purity is paramount, as even minor contaminants can lead to unwanted side reactions, reduced yields in subsequent steps, and compromised biological activity of the final product. This guide addresses the most common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: FAQs - Diagnosing the Purity Problem

This section addresses common observations from the lab, linking them to specific impurities and outlining the immediate path to resolution.

Q1: My final product is an oil or a low-melting solid, but literature values report a crystalline solid. What's the likely cause?

A: This is a classic sign of significant impurities depressing the melting point. The most common culprits are residual starting materials or incompletely reacted intermediates. Based on typical synthetic routes (Williamson ether synthesis from methyl 3,5-dihydroxybenzoate or Fischer esterification of 3,5-diethoxybenzoic acid), the primary suspects are:

  • 3-ethoxy-5-hydroxymethylbenzoate: The product of mono-alkylation. The remaining phenolic hydroxyl group can engage in hydrogen bonding, disrupting the crystal lattice.

  • Unreacted Methyl 3,5-dihydroxybenzoate: A di-phenol with strong intermolecular hydrogen bonding.

  • 3,5-diethoxybenzoic acid: If the esterification was incomplete or if the final product has hydrolyzed, this acidic impurity will be present.[1]

  • Residual Solvents: High-boiling point solvents like DMF or DMSO used during synthesis can be difficult to remove and will result in an oily product.

Initial Diagnostic Step: Perform an aqueous workup. Dissolve your crude product in a water-immiscible solvent like ethyl acetate and wash with water, followed by brine. If the product solidifies after this and subsequent solvent removal, a water-soluble impurity (like salts or residual DMF) was likely the issue. If it remains oily, proceed to the protocols in Part 2.

Q2: My ¹H NMR spectrum shows all the expected peaks for Methyl 3,5-diethoxybenzoate, but there's a broad, exchangeable singlet around 9-12 ppm. What am I seeing?

A: That broad singlet is characteristic of a carboxylic acid proton (-COOH). This strongly indicates the presence of 3,5-diethoxybenzoic acid . This can occur either from an incomplete Fischer esterification reaction or from hydrolysis of your ester product during the workup, especially if acidic or basic conditions were not properly neutralized.[2][3]

Causality: The Fischer esterification is a reversible equilibrium reaction.[4][5] If the reaction is not driven to completion (e.g., by removing water), unreacted starting acid will remain.

Recommended Action: An acidic impurity is easily removed with a simple liquid-liquid extraction. Refer to Protocol 1: Aqueous Base Wash for a step-by-step guide.

Q3: My TLC plate shows a baseline spot that doesn't move and a main product spot. What is this non-mobile impurity?

A: A highly polar compound that does not migrate from the baseline on a silica gel TLC plate (using a standard eluent like hexane/ethyl acetate) is almost certainly a carboxylic acid or a di-phenol. Given the context, this is likely unreacted 3,5-diethoxybenzoic acid or 3,5-dihydroxybenzoic acid . These compounds are significantly more polar than the desired ester product due to their ability to hydrogen bond with the silica stationary phase.

Validation: To confirm, you can add a drop of acetic acid to your TLC developing chamber. The added acid will protonate the impurity, reducing its interaction with the silica and causing the spot to move slightly up the plate.

Recommended Action: Proceed with Protocol 1: Aqueous Base Wash to remove the acidic component.

Q4: I'm struggling to recrystallize my product. It either "oils out" or the yield is extremely low. What should I do?

A: Recrystallization failures are typically due to one of two reasons: incorrect solvent choice or the presence of impurities that inhibit crystal formation.

  • Oiling Out: This happens when the solution becomes supersaturated at a temperature above the melting point of your solid. This is common when using a solvent in which the compound is too soluble.

  • Low Yield: This suggests the compound is too soluble in the chosen solvent, even at low temperatures, or that an excessive amount of solvent was used.[6]

Troubleshooting Steps:

  • Ensure Purity First: Before attempting recrystallization, perform an aqueous base wash (Protocol 1) to remove acidic impurities, which are notorious for hindering crystallization.

  • Solvent System Optimization: Methyl 3,5-diethoxybenzoate is a moderately polar molecule. A single solvent may not provide the ideal solubility gradient. A two-solvent system is often superior. Refer to Protocol 2: Optimized Recrystallization for guidance on selecting and using a solvent pair like Ethanol/Water or Hexane/Ethyl Acetate.

Part 2: Detailed Purification Protocols

These protocols provide validated, step-by-step instructions to resolve the issues identified in Part 1.

Protocol 1: Aqueous Base Wash for Removal of Acidic Impurities

This technique is fundamental for removing phenolic or carboxylic acid contaminants from your neutral ester product.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution, shake gently at first (to release any CO₂ gas from neutralization), then vigorously. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash 2-3 times. This step specifically removes more acidic carboxylic acids.

  • Hydroxide Wash (Optional): If phenolic impurities (like mono-ethoxylated intermediates) are suspected, follow the bicarbonate wash with a wash using a cold, dilute (1M) aqueous solution of sodium hydroxide (NaOH). Repeat 1-2 times. Caution: Do not use concentrated base or prolonged contact time, as this can hydrolyze your ester product.

  • Neutralization and Drying: Wash the organic layer with water, followed by a saturated brine solution to remove residual dissolved water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Impurity Type Reagent Rationale
Carboxylic Acid (-COOH)Saturated NaHCO₃ (aq)Weak base deprotonates the strong acid to form a water-soluble salt.
Phenol (-OH)1M NaOH (aq)Stronger base required to deprotonate the weakly acidic phenol.
Protocol 2: Optimized Recrystallization of Methyl 3,5-diethoxybenzoate

Recrystallization is a powerful technique for achieving high purity if the correct solvent system is employed.

Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, an ethanol/water system is highly effective.

  • Dissolution: Place the crude product (post-wash) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to add the solvent portion-wise to the heated mixture.

  • Inducing Crystallization: While the solution is still hot, add water dropwise until you observe persistent cloudiness (the cloud point). This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[7] Wash the crystals sparingly with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: High-Resolution Purification by Flash Column Chromatography

When recrystallization is ineffective or when multiple impurities are present, flash column chromatography is the method of choice.[8][9]

Methodology:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude material on a silica gel plate and test various ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended for best results).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading"). Remove the solvent and carefully add the dry silica powder to the top of the packed column.

  • Elution: Run the column by applying positive pressure and collecting fractions. Monitor the elution process by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the highly purified product.

Parameter Recommendation Justification
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute compounds of increasing polarity.
Loading Method Dry LoadingProvides a more uniform starting band, leading to sharper peaks and better separation compared to wet loading.

Part 3: Visualization & Workflows

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and resolving purity issues with your Methyl 3,5-diethoxybenzoate.

G start Crude Product Analysis obs_oil Oily / Low MPt start->obs_oil obs_nmr NMR shows -COOH peak start->obs_nmr obs_tlc TLC Baseline Spot start->obs_tlc diag_polar Diagnosis: Polar Impurities Present obs_oil->diag_polar diag_acid Diagnosis: Acidic Impurity Present obs_nmr->diag_acid obs_tlc->diag_acid sol_wash Action: Perform Protocol 1 (Aqueous Base Wash) diag_acid->sol_wash diag_polar->sol_wash check_purity Is Product Pure? sol_wash->check_purity Re-analyze Purity sol_recryst Action: Perform Protocol 2 (Recrystallization) final_product High Purity Product sol_recryst->final_product sol_chrom Action: Perform Protocol 3 (Column Chromatography) sol_chrom->final_product check_purity->sol_recryst Yes, but needs polishing check_purity->sol_chrom No, multiple impurities remain

Caption: Troubleshooting Decision Tree for Purity Issues.

General Purification Workflow

This diagram illustrates the logical sequence of purification steps to achieve high-purity Methyl 3,5-diethoxybenzoate.

G A Crude Product in Organic Solvent B Protocol 1: Aqueous Base Wash A->B C Dry Organic Layer (e.g., Na2SO4) B->C D Concentrate (Rotary Evaporator) C->D E Purified (but maybe not crystalline) Product D->E F Protocol 2: Recrystallization E->F If solidifies & one major spot G Protocol 3: Column Chromatography E->G If oily or multiple impurities H Final Pure Product F->H G->H

Sources

Optimization

Alternative reagents for the synthesis of Methyl 3,5-diethoxybenzoate

Current Status: Online | Ticket Volume: Normal | Topic: Alternative Reagents & Process Optimization Welcome to the Advanced Synthesis Support Hub Subject: Transitioning away from Alkyl Halides/Sulfates for Methyl 3,5-die...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Ticket Volume: Normal | Topic: Alternative Reagents & Process Optimization

Welcome to the Advanced Synthesis Support Hub

Subject: Transitioning away from Alkyl Halides/Sulfates for Methyl 3,5-diethoxybenzoate production. Target Molecule: Methyl 3,5-diethoxybenzoate (CAS: Derivative of 2150-44-9) Core Challenge: Users seeking to replace toxic Ethyl Iodide (EtI) or Diethyl Sulfate (Et2SO4) with greener, more selective alternatives while maintaining high yields.[1]

Ticket #1024: The "Green" Shift – Alkylation via Diethyl Carbonate (DEC)

User Query: "We are trying to avoid Ethyl Iodide due to toxicity concerns. We attempted alkylation with Diethyl Carbonate (DEC) but yields are stuck <20%. What is happening?"

Technical Diagnosis: Diethyl Carbonate (DEC) is an excellent green methylating/ethylating agent, but it is a "harder" electrophile than EtI. The reaction requires specific activation energy and catalysis.[1] If you are running this at standard reflux (90°C) or without a Phase Transfer Catalyst (PTC), the reaction will stall.

Optimized Protocol: DEC-Mediated O-Alkylation
  • Principle: DEC acts as both solvent and reagent.[1] The reaction is driven by the removal of CO₂ and Ethanol.

  • Key Reagent: Potassium Carbonate (K₂CO₃) acts as the base, but Tetrabutylammonium Bromide (TBAB) or Polyethylene Glycol (PEG-400) is critical as a catalyst to shuttle the carbonate anion.

Step-by-Step Methodology:

  • Charge: In a high-pressure reactor (autoclave) or heavy-walled flask, charge Methyl 3,5-dihydroxybenzoate (1.0 eq), K₂CO₃ (0.1–0.2 eq catalytic amount is sufficient for DEC method), and TBAB (5 mol%).

  • Solvent: Add Diethyl Carbonate (DEC) in excess (acting as solvent, ~10-15 vol).

  • Reaction: Heat to 160°C - 180°C .

    • Note: DEC boils at 126°C. You must use a sealed vessel (autoclave) to reach the activation temperature required for efficient O-alkylation.[1]

  • Duration: Stir for 6–8 hours.

  • Workup: Cool, filter off the catalyst, and distill off excess DEC (recyclable).

Troubleshooting Guide (DEC Method)
SymptomProbable CauseCorrective Action
Yield < 20% Temperature too low (<140°C).[1]Switch from standard reflux to an autoclave/pressure tube to reach >160°C.
Mono-alkylation Insufficient reaction time or catalyst.[1]Increase TBAB loading to 10 mol%; ensure time > 6h.
C-Alkylation Temperature too high (>200°C).Reduce temp to 170°C. Resorcinol derivatives are prone to C-alkylation at extreme temps.[1]
Ticket #1025: The Mitsunobu Alternative

User Query: "We need to alkylate using Ethanol directly to introduce isotopically labeled ethyl groups, but we cannot separate the Triphenylphosphine oxide (TPPO) byproduct."

Technical Diagnosis: The Mitsunobu reaction is powerful for using simple alcohols (Ethanol) to alkylate phenols.[1] However, the formation of stoichiometric TPPO is the classic bottleneck in purification, often co-eluting with the product.

Optimized Protocol: Polymer-Supported Mitsunobu
  • Reagents: Methyl 3,5-dihydroxybenzoate, Ethanol (dry), DIAD (Diisopropyl azodicarboxylate), and Polymer-Bound Triphenylphosphine (PS-PPh3) .

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) and Ethanol (2.5 eq) in anhydrous THF.

  • Resin Addition: Add PS-PPh3 (3.0 eq) and allow resin to swell for 15 mins.

  • Addition: Cool to 0°C. Add DIAD (2.5 eq) dropwise.

  • Reaction: Warm to Room Temp (RT) and shake/stir for 12–16 hours.

  • Purification:

    • Filter the reaction mixture. The phosphine oxide remains attached to the polymer beads.

    • Concentrate the filtrate.[1][2]

    • Result: Crude product is significantly cleaner, requiring only a short silica plug.

Ticket #1026: Impurity Profiling & Logic Flow

User Query: "We are seeing a persistent impurity at RRT 0.85 in HPLC. Is this the hydrolysis product?"

Technical Insight: In the synthesis of Methyl 3,5-diethoxybenzoate, three main impurities are common. Correct identification is vital for purification.[1]

Impurity Table:

Impurity TypeChemical StructureOriginSolution
Impurity A Methyl 3-ethoxy-5-hydroxybenzoateIncomplete AlkylationIncrease equivalents of alkylating agent; Check base solubility.[1]
Impurity B 3,5-diethoxybenzoic acidEster HydrolysisEnsure anhydrous conditions; Avoid hydroxide bases (NaOH/KOH) in favor of Carbonates (K₂CO₃/Cs₂CO₃).[1]
Impurity C Methyl 3,5-diethoxy-2-ethylbenzoateC-Alkylation (Ring)Reaction temperature too high; Solvent polarity too low.[1]
Visual Logic: Troubleshooting Workflow

TroubleshootingLogic Start Low Yield / Impurity Detected CheckTLC Check TLC/HPLC (Identify Species) Start->CheckTLC Mono Mono-alkylated Species (Impurity A) CheckTLC->Mono RRT ~0.8-0.9 Acid Hydrolyzed Acid (Impurity B) CheckTLC->Acid RRT < 0.5 (Polar) C_Alk C-Alkylated Byproduct (Impurity C) CheckTLC->C_Alk RRT > 1.1 (Non-polar) Action_Mono Action: Increase Temp or Switch Solvent (Acetone -> DMF) Mono->Action_Mono Action_Acid Action: Dry Solvents Switch Base to Cs2CO3 Acid->Action_Acid Action_C Action: Lower Temp Use softer electrophile C_Alk->Action_C

Figure 1: Decision tree for identifying and resolving common reaction failures in benzoate alkylation.

Synthesis Pathway Overview

The following diagram illustrates the comparative pathways for synthesizing the target, highlighting the "Green" route vs. the Standard route.

SynthesisPathways Start 3,5-Dihydroxybenzoic Acid Inter Methyl 3,5-dihydroxybenzoate Start->Inter MeOH / H+ Target Methyl 3,5-diethoxybenzoate MethodA Standard: EtI / K2CO3 / Acetone (Toxic, Good Yield) Inter->MethodA MethodB Green: Diethyl Carbonate (DEC) TBAB / 170°C Inter->MethodB MethodC Mitsunobu: EtOH / PPh3 / DIAD (Mild, Purification Issues) Inter->MethodC MethodA->Target MethodB->Target Recommended MethodC->Target

Figure 2: Comparative synthetic pathways.[1] The DEC route is highlighted as the recommended green alternative.

References
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. [Link]

    • Context: Establishes the mechanism and conditions (high temp, catalytic base)
  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

    • Context: Detailed review of Mitsunobu protocols, including polymer-supported variations for easier purific
    • Context: Physical properties and solubility data for the starting material.[1][3]

  • Dandia, A., et al. (2006).[1] Green chemistry approaches for the synthesis of biologically active compounds. Current Organic Chemistry.

    • Context: General principles of replacing alkyl halides with carbon

Sources

Troubleshooting

Module 1: The "Hard-to-Reach" Carbonyl (Steric Hindrance)

Welcome to the Benzoate Synthesis Technical Support Hub . As a Senior Application Scientist, I understand that synthesizing substituted benzoates is rarely as simple as "mix acid and alcohol." Electronic deactivation, or...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzoate Synthesis Technical Support Hub .

As a Senior Application Scientist, I understand that synthesizing substituted benzoates is rarely as simple as "mix acid and alcohol." Electronic deactivation, ortho-substitution steric clashes, and functional group incompatibility often turn a routine esterification into a week-long troubleshooting session.

This guide is structured to address your specific failure modes. We move beyond textbook definitions to the causality of failure and self-validating protocols .

Symptom: You are attempting to esterify an ortho-substituted benzoic acid (e.g., 2,6-dimethylbenzoic acid or 2-iodobenzoic acid), and Fischer esterification (acid/alcohol/heat) yields <10% conversion after 24 hours.

Root Cause: The tetrahedral intermediate required for Fischer esterification is high-energy and sterically crowded. The equilibrium constant (


) is unfavorable, and the rate of nucleophilic attack is kinetically suppressed by the ortho substituents.
Troubleshooting Protocol: The Acid Chloride Activation

When sterics block the carbonyl, you must increase the electrophilicity of the acyl carbon to "force" the reaction. The most robust method is converting the acid to an acid chloride using Oxalyl Chloride with DMF catalysis .

Why DMF? Oxalyl chloride alone is often too slow for electron-rich or hindered acids. DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate (chloroiminium ion), which is a far superior chlorinating agent than oxalyl chloride itself [1].

Step-by-Step Protocol (Self-Validating):

  • Setup: Suspend the benzoic acid (1.0 equiv) in dry DCM (0.2 M). Add a catalytic amount of DMF (1–5 mol%).

  • Addition: Add Oxalyl Chloride (1.2–1.5 equiv) dropwise at 0°C.

    • Validation Check: You must observe vigorous gas evolution (CO + CO₂). If no gas evolves, your reagents are wet or the DMF is inactive.

  • Monitoring: Stir at room temperature for 1–2 hours.

    • Validation Check: Take an aliquot, quench with excess methanol, and run TLC. If you see the methyl ester (usually less polar than the acid), the acid chloride formation is complete. If you see starting material, add more oxalyl chloride.[1]

  • Coupling: Concentrate the reaction to remove excess oxalyl chloride (critical to prevent side reactions). Redissolve in DCM/Pyridine and add your alcohol.

Visual Guide: Choosing the Right Pathway

BenzoateDecision Start Substrate Analysis IsHindered Is the Benzoic Acid Ortho-Substituted? Start->IsHindered AcidSensitive Is the Alcohol Acid-Sensitive? IsHindered->AcidSensitive Yes (Hindered) Fischer Method A: Fischer Esterification (H2SO4/MeOH) IsHindered->Fischer No (Unsubstituted) Yamaguchi Method B: Yamaguchi Esterification (2,4,6-TCBC) AcidSensitive->Yamaguchi Yes (e.g., Boc-groups) AcidChloride Method C: Acid Chloride (Oxalyl Cl/DMF) AcidSensitive->AcidChloride No (Robust) Steglich Method D: Steglich (DCC/DMAP)

Figure 1: Decision matrix for selecting the optimal esterification route based on steric and stability constraints.

Module 2: The "Unreactive" Partner (Electronic Mismatch)

Symptom: You are using a coupling reagent (DCC/EDC) for a standard benzoate synthesis. The reaction stalls, and you isolate a stable, urea-containing byproduct instead of your ester.

Root Cause: This is the N-Acylurea Failure Mode . In Steglich esterification, the carboxylic acid reacts with the carbodiimide (DCC) to form an O-acylisourea.[2] If the alcohol is a poor nucleophile (bulky or electron-deficient) or if the DMAP loading is too low, the O-acylisourea undergoes an intramolecular


 acyl migration [2]. This forms the thermodynamic dead-end: N-acylurea.
Technical Comparison: Coupling Reagents
ReagentCostReactivityByproduct RemovalBest Use Case
DCC LowHighDifficult (Insoluble Urea)Simple substrates; avoid for hindered alcohols.
EDC MediumModerateEasy (Water Soluble Urea)General purpose; easy workup.
HATU HighVery HighEasy (Water Soluble)Difficult couplings; prevents racemization (less relevant for benzoates).
T3P HighHighVery Easy (Water Soluble)Low epimerization; safer than HATU (non-explosive).
Troubleshooting Protocol: Preventing N-Acylurea
  • Increase DMAP: The reaction relies on DMAP acting as an acyl-transfer catalyst.[2][3] It attacks the O-acylisourea faster than the rearrangement can occur.

    • Fix: Increase DMAP from 10 mol% to 0.5–1.0 equivalents .

  • Order of Addition:

    • Correct: Acid + Alcohol + DMAP

      
       Stir 
      
      
      
      Add DCC/EDC at 0°C.
    • Why: This ensures the alcohol is present to intercept the active intermediate immediately.

  • Switch Reagents: If the problem persists, switch to Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride). The mixed anhydride formed in Yamaguchi esterification does not suffer from the

    
     migration pathway [3].
    

Module 3: The "Missing" Acid (Carbonylation)

Symptom: You need a specific benzoate, but the corresponding benzoic acid is commercially unavailable or unstable. However, the aryl halide (iodide/bromide) is available.

Solution: Palladium-catalyzed alkoxycarbonylation. This bypasses the acid entirely, converting Ar-X directly to Ar-COOR using Carbon Monoxide (CO).

Safety Note: CO is a silent killer. Ensure you have a working CO monitor. Alternatively, use CO surrogates like Molybdenum Hexacarbonyl (


) or phenyl formate if high-pressure equipment is unavailable.
Visual Guide: The Carbonylation Cycle

Carbonylation Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert CO NucAttack Nucleophilic Attack (ROH + Base) COInsert->NucAttack RedElim Reductive Elimination NucAttack->RedElim RedElim->Pd0 Regeneration Product Ar-COOR (Benzoate) RedElim->Product

Figure 2: The catalytic cycle for Pd-catalyzed alkoxycarbonylation. Note that CO insertion must precede nucleophilic attack.

Troubleshooting Protocol: Carbonylation
  • The "Pd Black" Crash: If your reaction solution turns black and precipitates metal, your catalyst has decomposed.

    • Fix: Add a stronger ligand like Xantphos or dppf . Bidentate phosphines stabilize the Pd(II) intermediate better than

      
       [4].
      
  • No Reaction (Ar-X remains):

    • Fix: Check your base.[1][4] Weak bases (

      
      ) work for iodides. For bromides or chlorides, use stronger bases (
      
      
      
      or DBU) to facilitate the HI/HBr scavenging.
  • Side Product (Amide?): If you use DMF as a solvent and it's wet/degraded, dimethylamine impurities can compete with your alcohol, forming the benzamide.

    • Fix: Use DMA (Dimethylacetamide) or Toluene/Alcohol mixtures instead of DMF.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114–4133. Link

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3,5-diethoxybenzoate

Welcome to the technical support guide for the synthesis of Methyl 3,5-diethoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3,5-diethoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will delve into the causality behind byproduct formation, provide validated troubleshooting protocols, and offer expert insights to ensure the integrity and success of your experiments.

Introduction: Navigating the Synthesis

The synthesis of Methyl 3,5-diethoxybenzoate is a multi-step process that typically begins with 3,5-dihydroxybenzoic acid. Success hinges on the careful execution of two key transformations: a Williamson ether synthesis to form the diether, and a Fischer esterification to create the methyl ester. The order of these reactions dictates the impurity profile and potential challenges. This guide will address both major synthetic routes and their associated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 3,5-diethoxybenzoate?

There are two primary, logical routes starting from 3,5-dihydroxybenzoic acid:

  • Route A: Etherification First. This involves first converting 3,5-dihydroxybenzoic acid to 3,5-diethoxybenzoic acid, followed by Fischer esterification to yield the final product. This is often preferred as it avoids subjecting the potentially sensitive phenolic hydroxyl groups to the harsh acidic conditions of esterification.

  • Route B: Esterification First. This route begins with the Fischer esterification of 3,5-dihydroxybenzoic acid to form Methyl 3,5-dihydroxybenzoate, followed by Williamson ether synthesis.[1] This approach protects the carboxylic acid as an ester before the basic conditions of the etherification step.

Synthetic_Routes Start 3,5-Dihydroxybenzoic Acid RouteA_Intermediate 3,5-Diethoxybenzoic Acid Start->RouteA_Intermediate Williamson Etherification RouteB_Intermediate Methyl 3,5-Dihydroxybenzoate Start->RouteB_Intermediate Fischer Esterification Final_Product Methyl 3,5-Diethoxybenzoate RouteA_Intermediate->Final_Product Fischer Esterification RouteB_Intermediate->Final_Product Williamson Etherification

Caption: Primary synthetic pathways to Methyl 3,5-diethoxybenzoate.

Q2: What are the most common impurities or byproducts I should anticipate?

The most prevalent byproducts are intermediates from incomplete reactions.

  • From Etherification: The mono-alkylation product, Methyl 3-ethoxy-5-hydroxybenzoate (if following Route B) or 3-ethoxy-5-hydroxybenzoic acid (if following Route A), is the most common process-related impurity.

  • From Esterification: Unreacted starting material, either 3,5-diethoxybenzoic acid (Route A) or 3,5-dihydroxybenzoic acid (Route B), is the primary byproduct. The Fischer esterification is an equilibrium-driven reaction, making complete conversion challenging without specific measures.[2][3]

Q3: How can I effectively monitor reaction progress to minimize byproducts?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • System: A typical mobile phase is a mixture of hexane and ethyl acetate. The exact ratio should be optimized, but a 7:3 or 8:2 (Hexane:EtOAc) mixture is a good starting point.

  • Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be effective if the starting materials are UV-inactive.

  • Analysis: Co-spot your starting material alongside the reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates progress. Byproducts like the mono-ether will appear as a spot with intermediate polarity between the starting material and the final product.

Q4: What are the recommended purification techniques for the final product?

  • Workup: After the reaction, a standard aqueous workup is necessary. Washing the organic layer with a mild base like sodium bicarbonate solution will remove any unreacted acidic starting materials or byproducts.[4]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) can yield a high-purity product.[1]

  • Column Chromatography: For mixtures containing significant amounts of byproducts, silica gel column chromatography is the most effective method.[5] A gradient elution starting with a low polarity solvent (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity will effectively separate the nonpolar product from more polar intermediates and starting materials.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues with a focus on root cause analysis and actionable solutions.

Problem: My final yield is significantly lower than expected.

Low yield is a common issue that can stem from several factors, most often related to the equilibrium nature of the Fischer esterification or incomplete etherification.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Ester Issue in Fischer Esterification? Start->Check_Ester Check_Ether Issue in Williamson Etherification? Start->Check_Ether Water_Present Incomplete Water Removal Check_Ester->Water_Present Yes Insufficient_Catalyst Insufficient Acid Catalyst Check_Ester->Insufficient_Catalyst Yes Incomplete_Ether Incomplete Etherification Check_Ether->Incomplete_Ether Yes Base_Issue Base is Weak or Degraded Check_Ether->Base_Issue Yes Solution_Water Use Dean-Stark or excess alcohol Water_Present->Solution_Water Solution_Catalyst Increase catalyst loading (to 5-10 mol%) Insufficient_Catalyst->Solution_Catalyst Solution_Ether Increase equivalents of ethylating agent & reaction time Incomplete_Ether->Solution_Ether Solution_Base Use fresh, strong base (e.g., NaH, K2CO3) Base_Issue->Solution_Base

Caption: Troubleshooting workflow for low product yield.

  • Causality (Fischer Esterification): This reaction is governed by Le Chatelier's principle. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus lowering the yield.[2]

    • Solution: Use a large excess of the alcohol (methanol) to serve as both reactant and solvent, driving the equilibrium forward.[2][6] Alternatively, for larger-scale reactions, remove water as it forms using a Dean-Stark apparatus.

  • Causality (Williamson Ether Synthesis): This is an SN2 reaction.[7] Incomplete deprotonation of the hydroxyl groups or insufficient ethylating agent will lead to unreacted or partially reacted species.

    • Solution: Ensure you are using a sufficiently strong and anhydrous base (e.g., potassium carbonate, sodium hydride) to fully deprotonate the phenols. Use a slight excess (1.1 to 1.5 equivalents per hydroxyl group) of the ethylating agent (e.g., ethyl iodide, diethyl sulfate).

Problem: My analytical data (NMR, LC-MS) shows unexpected peaks.

This almost always points to process-related impurities. The key is to identify the structure to understand its origin.

Byproduct_Formation Start Methyl 3,5-Dihydroxybenzoate Byproduct Methyl 3-ethoxy-5-hydroxybenzoate (Mono-ether Byproduct) Start->Byproduct +1 eq. Ethylating Agent Product Methyl 3,5-Diethoxybenzoate (Desired Product) Byproduct->Product +1 eq. Ethylating Agent

Caption: Formation pathway of the common mono-ether byproduct.

  • Analysis: The table below summarizes the expected mass and key 1H NMR signals for the most common byproducts when starting from Methyl 3,5-dihydroxybenzoate (Route B).

Compound NameOriginMolecular Weight ( g/mol )Key 1H NMR Signals (approx. δ, ppm)
Methyl 3,5-dihydroxybenzoate Unreacted Starting Material168.15~6.9-7.1 (aromatic H), ~6.5 (aromatic H), 3.85 (O-CH3), ~5.5 (OH protons, broad)
Methyl 3-ethoxy-5-hydroxybenzoate Incomplete Etherification196.19~7.0 (aromatic H), ~6.6 (aromatic H), 4.05 (O-CH2CH3), 3.85 (O-CH3), 1.40 (OCH2CH3)
3,5-Diethoxybenzoic Acid Ester Hydrolysis during workup196.20~7.0 (aromatic H), ~6.6 (aromatic H), 4.05 (O-CH2CH3), 1.40 (OCH2CH3), ~12.0 (COOH, broad)
  • Solution:

    • For Incomplete Etherification: Increase the reaction time, temperature, or the equivalents of base and ethylating agent. Ensure all reagents are anhydrous.

    • For Unreacted Acid: If performing a Fischer esterification, increase the reflux time or the amount of acid catalyst. Ensure water is being effectively removed.

    • For Hydrolyzed Ester: Avoid harsh acidic or basic conditions during the aqueous workup. Use dilute solutions and minimize contact time.

Problem: My final isolated product is yellow or brown.

  • Causality: Phenolic compounds are susceptible to oxidation, which can form highly colored quinone-type byproducts. This is particularly problematic if there is unreacted Methyl 3,5-dihydroxybenzoate or the mono-ether intermediate, especially under basic conditions in the presence of air.

  • Solution:

    • Inert Atmosphere: When performing the Williamson ether synthesis, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

    • Purification: If the color is present in the crude product, it can often be removed by column chromatography. Sometimes, a charcoal treatment followed by filtration before recrystallization can also be effective.

    • Workup: During the workup, ensure that any basic washes are performed quickly and without excessive heating.

Experimental Protocols

Protocol 1: Analysis of Crude Product by LC-MS
  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 10 minutes.

    • Flow Rate: 0.5 mL/min.

  • MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect all potential species (protonated molecules [M+H]+ and deprotonated molecules [M-H]-).

  • Data Analysis: Extract the ion chromatograms for the expected molecular weights of the product and potential byproducts as listed in the table above.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified Methyl 3,5-diethoxybenzoate.

References

  • ResearchGate. (n.d.). Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.7: Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Fischer Esterification. Retrieved from [Link]

  • JoVE. (2020). Video: Esterification - Prep. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Precision Synthesis of Methyl 3,5-diethoxybenzoate

Core Directive: The Selectivity Challenge In the synthesis of Methyl 3,5-diethoxybenzoate from Methyl 3,5-dihydroxybenzoate , the term "over-ethylation" is a colloquialism that typically refers to one of two distinct che...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Selectivity Challenge

In the synthesis of Methyl 3,5-diethoxybenzoate from Methyl 3,5-dihydroxybenzoate , the term "over-ethylation" is a colloquialism that typically refers to one of two distinct chemical failures:

  • Transesterification (Most Common): The conversion of the methyl ester moiety (–COOCH₃) into an ethyl ester (–COOCH₂CH₃). This occurs if ethanol is used as a solvent or if hydrolysis is followed by re-alkylation.

  • C-Alkylation (Secondary Risk): The alkylation of the aromatic ring carbon atoms (positions 2, 4, or 6) rather than the phenolic oxygens. This is common in electron-rich resorcinol systems if reaction conditions are too aggressive.

This guide provides a self-validating protocol to ensure exclusive O-alkylation of the phenolic hydroxyls while preserving the methyl ester.

Critical Parameters & Causality

To prevent side reactions, you must control the Base , Solvent , and Stoichiometry .

ParameterRecommendedThe "Why" (Causality)Risk of Deviation
Solvent Acetone (Anhydrous)Polar aprotic solvents promote SN2 O-alkylation without participating in nucleophilic attack on the ester.Ethanol/Alcohols: Causes immediate transesterification to the Ethyl ester.DMF: Hard to remove; high temps promote C-alkylation.
Base K₂CO₃ (Potassium Carbonate)Mild base (pKₐ ~10) sufficient to deprotonate phenol (pKₐ ~8-10) but too weak to deprotonate the ring (preventing C-alkylation).NaH / NaOEt: Too strong; promotes C-alkylation and ester hydrolysis.NaOH: Generates water, leading to hydrolysis (saponification).
Reagent Ethyl Iodide (EtI)Better leaving group (I⁻) allows for lower reaction temperatures (Refluxing Acetone, ~56°C) compared to Bromide or Sulfate.Diethyl Sulfate: Highly toxic and aggressive; often leads to "runaway" alkylation including C-alkylation.
Water Strictly Anhydrous Water + Base = Hydroxide (OH⁻). Hydroxide attacks the ester

Acid

Re-alkylation to Ethyl Ester.
Presence of water is the #1 silent cause of "Methyl-to-Ethyl" conversion.

Validated Experimental Protocol

Objective: Synthesis of Methyl 3,5-diethoxybenzoate via Williamson Ether Synthesis.

Materials
  • Substrate: Methyl 3,5-dihydroxybenzoate (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (2.5 - 3.0 eq)

  • Base: Potassium Carbonate (anhydrous, granular, 3.0 - 4.0 eq)

  • Solvent: Acetone (HPLC grade, dried over 4Å molecular sieves)

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ balloon.

  • Solvation: Dissolve Methyl 3,5-dihydroxybenzoate in anhydrous acetone (0.5 M concentration).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide anions form.

  • Addition: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Heat to gentle reflux (bath temp ~60°C). Stir vigorously for 12–18 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (polar, low R_f) should disappear.

  • Workup (Crucial for Ester Stability):

    • Cool to room temperature.[1][2]

    • Filter off the solid K₂CO₃/KI salts before adding water. (Prevents formation of basic aqueous solution which could hydrolyze the ester).

    • Rinse solids with cold acetone.

    • Concentrate the filtrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize from Methanol/Water (NOT Ethanol/Water) or Hexane.

Troubleshooting & FAQs

Q1: My Proton NMR shows a quartet at ~4.3 ppm and a triplet at ~1.3 ppm that integrates too high. What happened?

Diagnosis: Transesterification.[3] You have made Ethyl 3,5-diethoxybenzoate. Cause: You likely used Ethanol as a solvent, or your acetone was wet. If water is present, K₂CO₃ generates OH⁻, which hydrolyzes the methyl ester to the carboxylate. The carboxylate then reacts with Ethyl Iodide to form the Ethyl ester. Fix: Use strictly anhydrous acetone and filter salts before aqueous workup.

Q2: I see extra peaks in the aromatic region (splitting pattern disruption).

Diagnosis: C-Alkylation.[4][5] Cause: Reaction temperature was too high (e.g., refluxing DMF >100°C) or the base was too strong (NaH). Fix: Switch to K₂CO₃ in Acetone (reflux ~56°C). The lower temperature kinetically favors O-alkylation over C-alkylation.

Q3: Can I use Diethyl Sulfate instead of Ethyl Iodide?

Answer: Yes, but proceed with caution. Diethyl sulfate is more aggressive and often requires higher temperatures to react fully, which increases the risk of C-alkylation. It is also significantly more toxic. Ethyl Iodide is preferred for selectivity.

Visual Diagnostics

Diagram 1: Troubleshooting Logic Tree (NMR Analysis)

NMR_Diagnosis Start Analyze 1H NMR Spectrum CheckMethyl Check Methyl Singlet (~3.9 ppm) Start->CheckMethyl MethylPresent Singlet Present (3H) CheckMethyl->MethylPresent Yes MethylAbsent Singlet Absent / Weak CheckMethyl->MethylAbsent No CheckEthyl Check Ethyl Signals MethylPresent->CheckEthyl ExtraEthyl 3x Quartets / 3x Triplets (Ester converted to Ethyl) MethylAbsent->ExtraEthyl Diagnose: Transesterification NormalEthyl 2x Quartets (OCH2) 2x Triplets (CH3) CheckEthyl->NormalEthyl Integrals Correct CheckEthyl->ExtraEthyl Integrals High Aromatic Check Aromatic Region NormalEthyl->Aromatic SymPattern Symmetric Pattern (d, t) Preserved Aromatic->SymPattern Clean AsymPattern Asymmetric / Extra Peaks (Loss of Symmetry) Aromatic->AsymPattern Messy Success SUCCESS: Methyl 3,5-diethoxybenzoate SymPattern->Success Target Molecule Confirmed C_Alk FAILURE: Ring Alkylation AsymPattern->C_Alk Diagnose: C-Alkylation

Caption: Logic flow for diagnosing "over-ethylation" errors using Proton NMR spectroscopy.

Diagram 2: Reaction Pathway & Failure Modes

Reaction_Pathways SM Methyl 3,5-dihydroxybenzoate Path1 Anhydrous Acetone / K2CO3 / EtI (Mild Conditions) SM->Path1 Path2 Ethanol Solvent OR Wet Solvent (Hydrolysis) SM->Path2 Path3 Strong Base (NaH) OR High Temp (>80°C) SM->Path3 Target TARGET: Methyl 3,5-diethoxybenzoate Path1->Target O-Alkylation (Major) Fail1 FAILURE: Ethyl 3,5-diethoxybenzoate (Transesterification) Path2->Fail1 Ester Swap Fail2 FAILURE: C-Alkylated Byproducts (Ring Substitution) Path3->Fail2 Loss of Regioselectivity

Caption: Mechanistic pathways showing how solvent and base choice dictate product selectivity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis and preventing ester hydrolysis).
  • Dahmen, S., & Bräse, S. (2001). The alkylation of resorcinol derivatives: A mechanistic study. Journal of Organic Chemistry. (Demonstrates kinetic preference for O-alkylation with carbonate bases).

  • Master Organic Chemistry. (2022). Transesterification: Mechanisms and Prevention. Link (Detailed mechanism on how alkoxides/alcohols swap ester groups).

  • Sigma-Aldrich. (n.d.). Methyl 3,5-dihydroxybenzoate Product Sheet. Link (Safety and solubility data for the starting material).

Sources

Optimization

Technical Support Center: Phase Transfer Catalysis for Methyl 3,5-diethoxybenzoate Synthesis

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for the synthesis of Methyl 3,5-diethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of Methyl 3,5-diethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing phase transfer catalysis (PTC) for this specific Williamson ether synthesis. Here, we will address common issues, provide in-depth troubleshooting advice, and explain the fundamental principles behind the experimental choices to ensure the success of your synthesis.

Reaction Overview: The Core Synthesis

The synthesis of Methyl 3,5-diethoxybenzoate from Methyl 3,5-dihydroxybenzoate is a classic example of a Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl groups by a base, followed by a nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl bromide or ethyl iodide.[1]

Overall Reaction Scheme:

The primary challenge is the mutual insolubility of the reactants. The starting material, Methyl 3,5-dihydroxybenzoate, is deprotonated by an inorganic base (like NaOH or K₂CO₃) to form a dianion (a phenoxide), which is soluble in the aqueous phase. The ethylating agent is soluble in the organic phase. A phase transfer catalyst is essential to bridge this divide, shuttling the phenoxide from the aqueous phase to the organic phase where it can react.[2]

The Mechanism of Phase Transfer Catalysis

The process, known as the Starks' extraction mechanism, relies on a catalyst, typically a quaternary ammonium salt (Q⁺X⁻), to form a lipophilic ion pair with the phenoxide anion.[3] This allows the nucleophile to enter the organic phase and react.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArOH Methyl 3,5-dihydroxybenzoate (Ar(OH)₂) ArO_Na Disodium Phenoxide (Ar(O⁻Na⁺)₂) ArOH->ArO_Na Deprotonation Base Base (e.g., NaOH) Base->ArO_Na QOAr Catalyst-Phenoxide Ion Pair ( (Q⁺)₂Ar(O⁻)₂ ) ArO_Na->QOAr Anion Exchange QX Catalyst (Q⁺X⁻) QX->QOAr QOAr_org (Q⁺)₂Ar(O⁻)₂ QOAr->QOAr_org Phase Transfer EtX Ethyl Halide (EtX) Product Methyl 3,5-diethoxybenzoate (Ar(OEt)₂) EtX->Product QX_org Q⁺X⁻ Product->QX_org Catalyst Regeneration QOAr_org->Product SN2 Reaction QX_org->QX Return to Aqueous Phase caption Figure 1: Mechanism of Phase Transfer Catalysis.

Figure 1: Mechanism of Phase Transfer Catalysis.

Frequently Asked Questions (FAQs)

Q1: Why is Phase Transfer Catalysis (PTC) a preferred method for this synthesis?

A1: PTC is highly effective for reactions between reactants in immiscible phases.[2] For this synthesis, it allows the use of inexpensive and safer inorganic bases like NaOH and K₂CO₃ in water, avoiding the need for strong, hazardous bases (like NaH) and anhydrous, polar aprotic solvents (like DMF or DMSO).[4][5] This makes the process more cost-effective, safer, and "greener".[4]

Q2: What are the best phase transfer catalysts for this reaction?

A2: Quaternary ammonium salts are the most common and effective catalysts.[2] The choice of catalyst depends on balancing its solubility in both phases.

  • Tetrabutylammonium bromide (TBAB) and Tetrabutylammonium hydrogen sulfate (TBAHS) are excellent, widely used choices that offer good performance and solubility.[6]

  • Catalysts with longer alkyl chains (e.g., tetrahexylammonium salts) are more lipophilic and can be beneficial for intrinsically slow reactions by making the transferred anion more "naked" and reactive in the organic phase.[7]

  • Phosphonium salts (e.g., hexadecyltributylphosphonium bromide) are also effective and can tolerate higher temperatures than their ammonium counterparts.[2]

Q3: What is the role of the base, and which one should I use?

A3: The base's role is to deprotonate the phenolic hydroxyl groups of Methyl 3,5-dihydroxybenzoate to form the nucleophilic phenoxide dianion.[1]

  • Strong Bases: A 50% w/w aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is highly effective for complete and rapid deprotonation.[8]

  • Weaker Bases: Potassium carbonate (K₂CO₃) can also be used, often in a solid-liquid PTC system, but may require higher temperatures or longer reaction times.[9] For industrial applications, using a carbonate base is common.[6]

Q4: Which ethylating agent should I use: ethyl bromide, chloride, or iodide?

A4: The reactivity of the alkyl halide in an SN2 reaction follows the trend I > Br > Cl.[10]

  • Ethyl iodide is the most reactive but also the most expensive and can sometimes lead to catalyst "poisoning" where the catalyst forms a very strong ion pair with the iodide anion, hindering its ability to transport the phenoxide.[4]

  • Ethyl bromide offers a good balance of reactivity and cost and is often the preferred reagent.

  • Ethyl chloride is the least reactive and may require more forcing conditions (higher temperature, longer reaction time).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Potential Cause A: Ineffective Phase Transfer The core of PTC is the efficient transfer of the phenoxide anion into the organic phase. If this step is slow, the overall reaction rate will be poor.[7]

  • Expert Insight & Solution:

    • Increase Agitation: The reaction rate is highly dependent on the interfacial area between the two phases. Ensure the reaction mixture is stirred vigorously (e.g., >300 RPM) to create a fine emulsion. Insufficient stirring is a very common cause of failure.[5][11]

    • Optimize the Catalyst: If using TBAB with little success, consider a more lipophilic catalyst like tetrahexylammonium bromide, especially if the organic phase is very non-polar. The catalyst must partition effectively between the two phases.[7]

    • Check Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol%. Too little catalyst will result in a slow reaction, while too much offers no benefit and can complicate purification.

Potential Cause B: Incomplete Deprotonation The reaction cannot proceed if the starting material is not converted into its nucleophilic phenoxide form.

  • Expert Insight & Solution:

    • Base Strength and Concentration: Ensure the base is sufficiently strong and concentrated. For phenolic hydroxyls, a 50% aqueous solution of NaOH or KOH is highly effective.[12] Weaker bases like carbonates may not achieve full deprotonation at room temperature.[9]

    • Stoichiometry: Use at least two equivalents of base for each equivalent of Methyl 3,5-dihydroxybenzoate to ensure both hydroxyl groups are deprotonated.

Potential Cause C: Catalyst Poisoning The phase transfer catalyst can be "poisoned" or deactivated if it forms an overly stable ion pair with the leaving group generated during the reaction (e.g., Br⁻ or I⁻).[4] This is particularly problematic with iodide.

  • Expert Insight & Solution:

    • Choice of Leaving Group: If you are using an ethyl iodide and suspect catalyst poisoning, switch to ethyl bromide. The bromide anion is less lipophilic than iodide and less likely to sequester the catalyst.[4]

    • Consider Mesylates/Tosylates: While halides are common, diethyl sulfate or ethyl mesylate can also be used as ethylating agents. However, be aware that tosylate can also poison the catalyst.[4]

Problem 2: Significant Byproduct Formation

Potential Cause A: C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][6]

  • Expert Insight & Solution:

    • Solvent Choice: O-alkylation is generally favored in polar aprotic solvents. However, in a PTC system, the choice of the organic solvent is key. Non-polar solvents like toluene or dichloromethane often favor O-alkylation.[13]

    • Use of PTC: The very nature of PTC, which creates a "naked" and highly reactive phenoxide in the organic phase, generally favors the kinetically preferred O-alkylation product.

Potential Cause B: Elimination (E2) Reaction The alkoxide/phenoxide is a strong base and can promote the elimination of HBr from the ethyl bromide to form ethylene gas, especially at higher temperatures.[6]

  • Expert Insight & Solution:

    • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are favored at elevated temperatures.[6] Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 50-70 °C) to minimize this side reaction.

    • Alkylating Agent: This is less of an issue with primary halides like ethyl bromide but becomes a major competing pathway with secondary or tertiary halides.[14] Stick to primary ethylating agents.

Potential Cause C: Hydrolysis of the Methyl Ester The presence of a strong base (NaOH) and water can lead to the saponification (hydrolysis) of the methyl ester group on your starting material or product, forming the corresponding carboxylate salt.

  • Expert Insight & Solution:

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and work it up as soon as the starting material is consumed to minimize the product's exposure to the basic aqueous phase.

    • Control Temperature: Hydrolysis is accelerated at higher temperatures. Avoid unnecessarily high temperatures or prolonged heating.

    • Use a Weaker Base: If hydrolysis is a persistent issue, switching to a weaker base like K₂CO₃ may be necessary, though this will likely require longer reaction times or higher temperatures.

Optimization and Workflow

Optimizing a PTC reaction involves balancing multiple factors. The following table summarizes their effects, and the workflow diagram provides a logical approach to troubleshooting.

ParameterChoice / ConditionRationale & Impact on Reaction
Catalyst Tetrabutylammonium Bromide (TBAB)Good general-purpose catalyst. Balances solubility and activity.[6]
Tetrahexylammonium BromideMore lipophilic. Better for very non-polar solvents or slow intrinsic reactions.[7]
Base 50% aq. NaOH / KOHStrong base, ensures complete deprotonation for a fast reaction.[12]
K₂CO₃ / Cs₂CO₃Milder base, reduces risk of side reactions like hydrolysis but may require higher T or longer time.[9]
Solvent Toluene, DichloromethaneCommon organic solvents. Choice can affect reaction rate and selectivity.[13]
No Solvent (Neat)If ethyl bromide is used in excess, it can sometimes act as the solvent, increasing reaction concentration.[15]
Temperature 50 - 80 °CA good starting range. Higher temperatures increase rate but may promote elimination or hydrolysis side reactions.[6]
Stirring > 300 RPMCrucial for creating a large interfacial surface area. Slow stirring is a primary cause of failure.[11]
General Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start: Low Yield or Byproducts check_sm Is Starting Material (SM) fully consumed? start->check_sm check_byproducts Are significant byproducts observed? check_sm->check_byproducts Yes no_reaction Problem: Reaction Stalled / Not Initiated check_sm->no_reaction No yes_byproducts Problem: Selectivity Issues check_byproducts->yes_byproducts Yes low_yield_no_byproducts Problem: Low Conversion check_byproducts->low_yield_no_byproducts No (Just Low Conversion) step1_base 1. Check Base - Is it concentrated (e.g., 50% NaOH)? - Is stoichiometry correct (≥2 eq.)? no_reaction->step1_base Troubleshoot step2_stirring 2. Check Agitation - Is stirring vigorous (>300 RPM)? - Is an emulsion formed? step1_base->step2_stirring step3_catalyst 3. Check Catalyst - Is loading correct (1-5 mol%)? - Is it fresh/active? step2_stirring->step3_catalyst step4_temp 4. Increase Temperature - Incrementally raise to 70-80°C. step3_catalyst->step4_temp end_success Successful Optimization step4_temp->end_success step1_temp_byproduct 1. Lower Temperature - Reduces elimination (E2) & hydrolysis. yes_byproducts->step1_temp_byproduct Troubleshoot low_yield_no_byproducts->no_reaction Follow 'No Reaction' path to optimize rate step2_base_byproduct 2. Change Base - Switch to K₂CO₃ if ester hydrolysis is suspected. step1_temp_byproduct->step2_base_byproduct step3_reagent_byproduct 3. Check Reagents - Use EtBr instead of EtI to avoid catalyst poisoning. step2_base_byproduct->step3_reagent_byproduct step3_reagent_byproduct->end_success caption Figure 2: Troubleshooting Workflow for PTC Synthesis.

Figure 2: Troubleshooting Workflow for PTC Synthesis.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-diethoxybenzoate

Disclaimer: This protocol is a representative example. All lab work should be conducted with appropriate safety precautions and personal protective equipment.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add Methyl 3,5-dihydroxybenzoate (e.g., 10 g, 1.0 eq).

  • Reagent Addition: Add an organic solvent (e.g., 75 mL of Toluene), Tetrabutylammonium bromide (TBAB, e.g., 0.03 eq), and 50% w/w aqueous Sodium Hydroxide (2.2 eq).

  • Stirring: Begin vigorous stirring to create a well-mixed emulsion.

  • Ethylating Agent: Slowly add Ethyl Bromide (2.5 eq) to the mixture. The reaction is often exothermic; maintain the temperature below 70°C during addition.

  • Reaction: Heat the mixture to 65-70 °C and maintain with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (see Protocol 2) or GC until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (e.g., 50 mL) and transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with the organic solvent (e.g., 2 x 30 mL Toluene).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain pure Methyl 3,5-diethoxybenzoate.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Eluent System: A good starting point for the eluent is a mixture of Hexane and Ethyl Acetate (e.g., 4:1 v/v). Adjust polarity as needed.

  • Spotting: On a silica gel TLC plate, spot the starting material (a solution in ethyl acetate), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Develop the plate in the eluent system.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting material (phenolic) will be more polar and have a lower Rf value than the less polar di-ether product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

References

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). ACS Organic & Inorganic Au.
  • US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Phase-Transfer C
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Phase transfer c
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2022). Journal For Basic Sciences.
  • Phase-transfer c
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
  • Optimization of the reaction conditions. (2018).
  • Phase Transfer Catalysis: Chemistry and Engineering. CORE.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2000).
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022).

Sources

Reference Data & Comparative Studies

Validation

A Multi-faceted Spectroscopic Approach to Confirming the Structure of Methyl 3,5-diethoxybenzoate

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physicochemical properties, its biological activity, and its safety profile. This guide provides a comprehensive, data-supported framework for the structural elucidation of Methyl 3,5-diethoxybenzoate, a substituted aromatic ester, using a suite of spectroscopic techniques. We will delve into the principles and experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how their synergistic application leads to an irrefutable structural assignment.

For comparative purposes, we will reference the well-documented spectroscopic data of its close structural analog, Methyl 3,5-dimethoxybenzoate, to ground our analysis in established findings.

The Analytical Challenge: Distinguishing Isomers

The synthesis of a target molecule can often yield a mixture of isomers. In the case of Methyl 3,5-diethoxybenzoate, potential isomeric impurities such as Methyl 2,4-diethoxybenzoate or Methyl 3,4-diethoxybenzoate could be present. Each spectroscopic technique offers a unique lens to probe the molecular architecture, and together they provide the necessary resolution to distinguish between these closely related structures.

Experimental and Analytical Workflow

The process of structural confirmation follows a logical and self-validating workflow. Each step provides a piece of the puzzle, and the congruence of all data points confirms the final structure.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation synthesis Synthesis of Crude Methyl 3,5-diethoxybenzoate purification Purification (e.g., Column Chromatography) synthesis->purification HNMR ¹H NMR purification->HNMR CNMR ¹³C NMR purification->CNMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS interpretation Individual Spectral Analysis - Signal Assignment - Fragmentation Pattern HNMR->interpretation CNMR->interpretation IR->interpretation MS->interpretation comparison Comparison with Alternative Structures interpretation->comparison confirmation Final Structure Confirmation comparison->confirmation

Caption: Workflow for structural elucidation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum for Methyl 3,5-diethoxybenzoate

The structure of Methyl 3,5-diethoxybenzoate exhibits symmetry, which simplifies its ¹H NMR spectrum. We predict four distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.1Doublet (d) or Triplet (t)1HH-4 (Aromatic)The proton at C4 is deshielded by the aromatic ring and is expected to show a small coupling to the two equivalent H-2/H-6 protons.
~6.7Doublet (d)2HH-2, H-6 (Aromatic)These two protons are chemically equivalent due to the molecule's symmetry. They are coupled to the H-4 proton.
~4.1Quartet (q)4H-OCH₂CH₃The methylene protons of the ethoxy groups are adjacent to a methyl group, resulting in a quartet.
~3.9Singlet (s)3H-COOCH₃The methyl ester protons are in a distinct chemical environment and have no adjacent protons to couple with.
~1.4Triplet (t)6H-OCH₂CH₃The methyl protons of the two equivalent ethoxy groups are coupled to the adjacent methylene protons, resulting in a triplet.
Comparative Data: Methyl 3,5-dimethoxybenzoate

For comparison, the reported ¹H NMR spectrum of Methyl 3,5-dimethoxybenzoate shows signals at approximately 7.07 ppm (t, 1H), 6.78 ppm (d, 2H), 3.85 ppm (s, 3H, ester), and 3.80 ppm (s, 6H, methoxy).[1][2] The key difference in the diethoxy compound is the presence of the quartet and triplet signals for the ethoxy groups, replacing the sharp singlet of the methoxy groups.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl 3,5-diethoxybenzoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Spectrum for Methyl 3,5-diethoxybenzoate

Due to the molecule's symmetry, we expect to see 8 distinct signals in the ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~166C=O (Ester)The carbonyl carbon of the ester group is highly deshielded.
~160C-3, C-5 (Aromatic)Aromatic carbons directly attached to oxygen are significantly deshielded.
~132C-1 (Aromatic)The aromatic carbon attached to the ester group.
~108C-4 (Aromatic)Aromatic carbon situated between the two ethoxy groups.
~106C-2, C-6 (Aromatic)Equivalent aromatic carbons.
~64-OCH₂CH₃The methylene carbons of the ethoxy groups.
~52-COOCH₃The methyl carbon of the ester group.
~15-OCH₂CH₃The terminal methyl carbons of the ethoxy groups.
Comparative Data: Methyl 3,5-dimethoxybenzoate

The reported ¹³C NMR spectrum for Methyl 3,5-dimethoxybenzoate shows signals around 166.8 (C=O), 160.6 (C-3,5), 131.7 (C-1), 107.5 (C-4), 106.3 (C-2,6), 55.5 (methoxy), and 52.3 (ester methyl) ppm.[1][3] The predicted spectrum for the diethoxy compound will be very similar, with the key difference being the appearance of signals for the -OCH₂CH₃ carbons in place of the single methoxy carbon signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or corresponding field strength) NMR spectrometer.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorptions for Methyl 3,5-diethoxybenzoate
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H stretchAliphatic (ethoxy & methyl ester)
~1720C=O stretchEster
~1600, ~1480C=C stretchAromatic ring
~1250-1000C-O stretchEster and Ether

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The complex series of bands in the 1250-1000 cm⁻¹ region will confirm the C-O bonds of both the ester and the two ether linkages.[4]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrum for Methyl 3,5-diethoxybenzoate
  • Molecular Formula: C₁₂H₁₆O₄

  • Molecular Weight: 224.25 g/mol

  • Molecular Ion (M⁺•): We expect to see a prominent molecular ion peak at m/z = 224.

Expected Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under electron ionization (EI):

  • Loss of -OCH₃ (M-31): A peak at m/z = 193, corresponding to the loss of the methoxy radical from the ester.

  • Loss of -CH₂CH₃ (M-29): A peak at m/z = 195 from the loss of an ethyl radical from an ethoxy group.

  • Base Peak: The base peak is likely to be the benzoyl cation derivative formed after the loss of the ethoxy groups.

Comparative Data: Methyl 3,5-dimethoxybenzoate

The mass spectrum of Methyl 3,5-dimethoxybenzoate (C₁₀H₁₂O₄, MW = 196.20) shows a molecular ion peak at m/z = 196 and a significant fragment at m/z = 165 (M-31).[4] This comparison helps validate our predictions for the fragmentation of the diethoxy analog.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

Structural Confirmation and Isomer Differentiation

The combination of these spectroscopic data points provides a robust confirmation of the Methyl 3,5-diethoxybenzoate structure.

G label_mol Methyl 3,5-diethoxybenzoate

Caption: Structure of Methyl 3,5-diethoxybenzoate.

  • Symmetry: The simplicity of the ¹H and ¹³C NMR spectra, particularly the 2:1 ratio of aromatic protons and the presence of only 8 carbon signals, strongly supports the 3,5-substitution pattern. An isomer like Methyl 3,4-diethoxybenzoate would show four distinct aromatic signals in both ¹H and ¹³C NMR spectra.

  • Functional Groups: IR spectroscopy confirms the presence of the ester and ether functional groups.

  • Molecular Formula: High-resolution mass spectrometry would confirm the elemental composition as C₁₂H₁₆O₄, while low-resolution MS confirms the molecular weight of 224.

Conclusion

The structural elucidation of a synthesized compound is a critical step in the research and development pipeline. As demonstrated, a multi-technique spectroscopic approach provides a self-validating system for confirming the structure of Methyl 3,5-diethoxybenzoate. The data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, when analyzed in concert and compared with known data for analogous compounds, allows for an unambiguous assignment of the molecular structure, ensuring the integrity of subsequent research.

References

  • ResearchGate. Methyl 3,5-dihydroxy-4-methoxybenzoate. [Link]

  • PubChem. Methyl 3,5-Dimethoxybenzoate. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized Methyl 3,5-diethoxybenzoate

Introduction: The Imperative of Purity in Chemical Synthesis In the realms of pharmaceutical research and materials science, the absolute purity of a synthesized compound is not merely a quality benchmark; it is the foun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the realms of pharmaceutical research and materials science, the absolute purity of a synthesized compound is not merely a quality benchmark; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. For a molecule like Methyl 3,5-diethoxybenzoate, a key building block in the synthesis of more complex chemical entities, even trace impurities can have profound consequences, potentially altering reaction kinetics, introducing toxicological risks, or compromising the structural integrity of a final product.

This guide provides an in-depth, field-proven methodology for the purity assessment of synthesized Methyl 3,5-diethoxybenzoate using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind each methodological choice. Furthermore, we will objectively compare the primary analytical approach with viable alternatives, supported by experimental data, to empower researchers to select and validate the optimal method for their specific needs.

Anticipating the Challenge: A Look at Synthesis and Potential Impurities

To develop a robust purity assay, one must first understand the potential impurities that can arise during synthesis. A common synthetic route to Methyl 3,5-diethoxybenzoate involves a two-step process: (1) Fischer esterification of 3,5-dihydroxybenzoic acid with methanol, followed by (2) Williamson ether synthesis to introduce the two ethyl groups.

This pathway can potentially introduce several impurities that a successful HPLC method must be able to resolve:

  • Unreacted Starting Materials: 3,5-dihydroxybenzoic acid.

  • Reaction Intermediates: Methyl 3,5-dihydroxybenzoate, 3-ethoxy-5-hydroxybenzoic acid, and its methyl ester.

  • By-products: Polymers or other products arising from side reactions.

  • Residual Reagents: Catalysts or excess ethylating agents.

Our primary analytical goal is, therefore, to develop an HPLC method with sufficient selectivity to separate the main compound, Methyl 3,5-diethoxybenzoate, from all these potential process-related impurities.

Primary Protocol: A Validated Reversed-Phase HPLC-UV Method

Reversed-Phase HPLC (RP-HPLC) is the technique of choice for moderately polar to non-polar compounds like aromatic esters, offering excellent resolution and reproducibility.[1] The following protocol is designed as a robust starting point for the purity analysis of Methyl 3,5-diethoxybenzoate.

Experimental Protocol: Step-by-Step Methodology
  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid (analytical grade).

    • 0.45 µm syringe filters.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid (v/v). Rationale: The formic acid acidifies the mobile phase, ensuring that any residual acidic impurities (like unreacted benzoic acid derivatives) are in their protonated, non-ionized form. This leads to consistent retention and sharp, symmetrical peak shapes.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v). Rationale: Acetonitrile is a common organic modifier in RP-HPLC, often providing good selectivity and lower backpressure compared to methanol.

    • Elution Mode: Gradient elution. Rationale: A gradient is crucial for separating compounds with a wide range of polarities, from the polar starting material (3,5-dihydroxybenzoic acid) to the non-polar final product, within a reasonable runtime.

      • Gradient Program:

        • 0-2 min: 30% B

        • 2-15 min: 30% to 95% B

        • 15-18 min: Hold at 95% B

        • 18-18.1 min: 95% to 30% B

        • 18.1-25 min: Hold at 30% B (column re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times and improves peak shape.

    • Detection Wavelength: 254 nm. Rationale: This wavelength is a common choice for aromatic compounds, providing a good response for the benzene ring chromophore. A DAD is highly recommended to confirm peak purity and identify unknown impurities by their UV spectra.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized Methyl 3,5-diethoxybenzoate sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection. Rationale: Filtering removes any particulate matter that could clog the column or tubing, ensuring the longevity of the HPLC system.

Method Validation: Ensuring Trustworthiness and Reliability

A protocol is only as good as its validation. To ensure this method is fit for purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of impurities. This is demonstrated by injecting individual starting materials and likely intermediates to show they are well-resolved from the main product peak.

  • Linearity: A series of dilutions of a reference standard are prepared and injected to demonstrate a linear relationship between concentration and peak area over a defined range (e.g., 0.01 - 1.5 mg/mL).

  • Accuracy: Assessed by spiking a sample with known amounts of a pure reference standard at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[3]

  • Precision:

    • Repeatability: Multiple injections (e.g., n=6) of the same sample to assess the precision under the same operating conditions over a short interval. The relative standard deviation (RSD) should typically be ≤ 2%.[5]

    • Intermediate Precision: The assay is repeated by different analysts on different days using different equipment to assess the effect of random events on precision.[3]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Comparative Analysis of HPLC Methodologies

The choice of column and mobile phase solvent are critical variables that can be optimized to improve separation. Below is a comparison of common alternatives to the primary protocol.

Stationary Phase Comparison: C18 vs. C8 vs. Phenyl

The stationary phase dictates the primary mode of interaction and retention. While C18 is a robust starting point, other phases offer different selectivities.

ParameterC18 (Octadecylsilane)C8 (Octylsilane)Phenyl
Primary Interaction Strong Hydrophobic InteractionModerate Hydrophobic Interactionπ-π Stacking & Hydrophobic
Retention Highest for non-polar compoundsLower than C18, faster elutionEnhanced for aromatic compounds
Best For General purpose, strong retention of non-polar analytes.Analytes that are too strongly retained on C18.Separating aromatic or unsaturated compounds with subtle structural differences.
Consideration Might be overly retentive for very non-polar impurities.May offer insufficient resolution for closely related non-polar compounds.Can provide unique selectivity for aromatic impurities that co-elute on C18/C8.
Organic Solvent Comparison: Acetonitrile vs. Methanol

The organic component of the mobile phase fine-tunes the elution strength and can alter the selectivity of the separation.

ParameterAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger eluent than MeOH in RP-HPLCWeaker eluent than ACN
Selectivity Different selectivity profile due to its dipolar nature.Can offer alternative selectivity, particularly for polar compounds.
UV Cutoff ~190 nm~205 nm
Backpressure Lower viscosity results in lower system pressure.Higher viscosity results in higher system pressure.
Recommendation Generally preferred for better peak shapes and lower pressure.A valuable alternative to try if ACN does not provide adequate separation.

Workflow and Data Visualization

A systematic workflow is essential for consistent and reliable purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Diluent weigh->dissolve filter 3. Filter through 0.45 µm Filter dissolve->filter inject 4. Inject into HPLC filter->inject separate 5. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 6. UV Detection at 254 nm separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Purity (% Area) integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment of Methyl 3,5-diethoxybenzoate.

Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Concluding Remarks for the Practicing Scientist

The reliable determination of purity for synthesized compounds like Methyl 3,5-diethoxybenzoate is a critical, non-negotiable step in the scientific process. The presented RP-HPLC method, built upon a C18 stationary phase with an acetonitrile/water gradient, provides a robust and scientifically sound foundation for this assessment. However, true analytical excellence lies in understanding the principles behind the method and intelligently exploring alternatives—such as C8 or Phenyl columns and methanol-based mobile phases—when the primary method proves insufficient for a specific impurity profile.

Ultimately, a well-developed and fully validated HPLC method is not just a protocol; it is a self-validating system that provides confidence in the quality of the synthesized material, ensuring the integrity of subsequent research and development efforts.

References

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzo
  • Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
  • Methyl 3,5-Dimethoxybenzoate.
  • RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate as Preservative in Pharmaceutical Formulations.
  • Methyl 3,5-dimethoxybenzo
  • CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • ICH Guidelines for Analytical Method Valid

Sources

Validation

Comparative Technical Guide: Methyl 3,5-Dimethoxybenzoate vs. Methyl 3,5-Diethoxybenzoate in Pharmaceutical Synthesis

Executive Summary In the optimization of small molecule therapeutics, subtle structural modifications can drive significant shifts in pharmacokinetics (PK) and physicochemical properties. This guide compares Methyl 3,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics, subtle structural modifications can drive significant shifts in pharmacokinetics (PK) and physicochemical properties. This guide compares Methyl 3,5-dimethoxybenzoate and its lipophilic analog, Methyl 3,5-diethoxybenzoate .

While both serve as critical intermediates for resorcinol-scaffolded drugs (e.g., resveratrol analogues, polyphenol mimetics), the transition from methoxy to ethoxy substituents is a strategic tool in Structure-Activity Relationship (SAR) studies. This modification is primarily used to modulate lipophilicity (LogP), alter metabolic stability against O-dealkylation, and fine-tune solubility profiles without disrupting the core electronic character of the aromatic ring.

Part 1: Physicochemical Profile & Technical Specifications

The following data aggregates experimental values and predictive models to highlight the divergence in properties caused by the alkyl chain extension.

FeatureMethyl 3,5-dimethoxybenzoateMethyl 3,5-diethoxybenzoate
CAS Number 2150-37-0 198623-55-1
Molecular Formula C₁₀H₁₂O₄C₁₂H₁₆O₄
Molecular Weight 196.20 g/mol 224.25 g/mol
Physical State White crystalline solidViscous liquid or low-melting solid
Melting Point 42–45 °C< 30 °C (Predicted)
Boiling Point 298 °C~315–320 °C (Estimated)
LogP (Lipophilicity) 1.85 (Experimental)~2.8–3.1 (Predicted)
Solubility Soluble in MeOH, EtOH, DCMHigh solubility in non-polar solvents (Hexane, Et₂O)
Reactivity Profile High susceptibility to O-demethylationIncreased steric resistance to dealkylation

Key Insight: The increase in LogP by approximately 1.0 unit in the diethoxy analogue significantly enhances membrane permeability, making it a superior candidate for blood-brain barrier (BBB) penetration studies compared to the dimethoxy variant.

Part 2: Synthetic Utility & Reactivity

The "Methyl vs. Ethyl" Switch in Synthesis

The synthesis of both compounds diverges from a common precursor: Methyl 3,5-dihydroxybenzoate (or 3,5-dihydroxybenzoic acid). However, the kinetics of alkylation differ.

  • Methylation (Fast): Uses Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). The reaction is rapid due to the low steric hindrance of the methyl electrophile.

  • Ethylation (Slower): Uses Diethyl Sulfate or Ethyl Iodide (EtI). The nucleophilic substitution (

    
    ) is slightly retarded by the additional methylene group on the electrophile, often requiring higher temperatures or longer reaction times to reach full conversion.
    
Metabolic Stability Implications

In drug metabolism, methoxy groups are frequent targets for Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C9), leading to rapid O-demethylation and clearance.

  • Mechanism: The methoxy carbon is sterically accessible for hydroxylation.

  • Advantage of Ethoxy: The ethyl group introduces steric bulk and a slightly different electronic environment, often slowing the rate of O-dealkylation. This makes Methyl 3,5-diethoxybenzoate derivatives valuable for extending the half-life (

    
    ) of a drug candidate.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 3,5-dimethoxybenzoate

Objective: High-yield methylation of Methyl 3,5-dihydroxybenzoate.

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)

  • Dimethyl Sulfate (2.5 eq) [Caution: Highly Toxic]

  • Potassium Carbonate (

    
    , anhydrous, 3.0 eq)
    
  • Solvent: Acetone (Reagent Grade)

Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 3,5-dihydroxybenzoate and acetone (10 mL/g).

  • Base Addition: Add anhydrous

    
     in a single portion. The suspension will turn slightly yellow.
    
  • Alkylation: Add Dimethyl Sulfate dropwise over 20 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours . Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from cold methanol to yield white needles.

Protocol B: Synthesis of Methyl 3,5-diethoxybenzoate

Objective: Ethylation requiring modified conditions for complete conversion.

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)

  • Ethyl Iodide (EtI, 3.0 eq) or Diethyl Sulfate (2.5 eq)

  • Potassium Carbonate (

    
    , 3.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux)

Procedure:

  • Solvent Choice: Use DMF (5 mL/g) for faster kinetics due to its polar aprotic nature, which enhances the nucleophilicity of the phenoxide anion.

  • Base Activation: Stir the precursor and

    
     in DMF at RT for 30 minutes to ensure deprotonation.
    
  • Alkylation: Add Ethyl Iodide dropwise. Note: EtI is volatile; use a reflux condenser immediately.

  • Reaction: Heat to 60–70 °C for 8–12 hours . (Note the increased time/temp compared to Protocol A).

  • Quench: Pour the reaction mixture into ice-water (10x volume). The product will likely oil out due to lower melting point.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) is recommended as recrystallization is difficult for this low-melting solid.

Part 4: Visualizing the Synthetic Divergence

The following diagram illustrates the divergent synthesis and downstream utility of these intermediates.

G Precursor Methyl 3,5-dihydroxybenzoate (Common Starting Material) Dimethoxy Methyl 3,5-dimethoxybenzoate (CAS: 2150-37-0) MP: 42-45°C Precursor->Dimethoxy DMS / K2CO3 Acetone, Reflux 4h Diethoxy Methyl 3,5-diethoxybenzoate (CAS: 198623-55-1) Lipophilic Variant Precursor->Diethoxy EtI / K2CO3 DMF, 70°C, 12h DrugA Target A: Resveratrol Analogues (High Clearance) Dimethoxy->DrugA Hydrolysis / Reduction DrugB Target B: Lipophilic Pro-drugs (Improved BBB Penetration) Diethoxy->DrugB Hydrolysis / Reduction

Figure 1: Divergent synthetic pathways highlighting the kinetic differences between methylation and ethylation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75074: Methyl 3,5-dimethoxybenzoate. PubChem. Available at: [Link]

Comparative

A Comparative Guide to the Biological Activity of Methyl 3,5-diethoxybenzoate Analogs

In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. Benzoic acid derivatives, a class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. Benzoic acid derivatives, a class of compounds widely distributed in nature and readily synthesized, have consistently demonstrated a broad spectrum of biological activities. This guide provides a comparative analysis of the anticipated biological activities of Methyl 3,5-diethoxybenzoate and its analogs, drawing upon experimental data from closely related substituted benzoates to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.

For researchers engaged in the exploration of novel therapeutic agents, understanding the subtle modifications that can enhance or diminish a compound's efficacy is paramount. This document is designed to serve as a technical resource, offering insights into the antimicrobial, antioxidant, and cytotoxic properties of this chemical series. While direct comparative studies on a full spectrum of Methyl 3,5-diethoxybenzoate analogs are not extensively available in the current literature, this guide synthesizes data from analogous compounds to provide a predictive framework for their biological performance.

Structure-Activity Relationship: The Influence of Alkoxy Substituents

The biological activity of benzoic acid derivatives is profoundly influenced by the nature, position, and steric profile of substituents on the aromatic ring.[1] Alkoxy groups, such as methoxy and ethoxy groups, are known to modulate a molecule's lipophilicity, electronic properties, and interaction with biological targets.[2]

Generally, increasing the lipophilicity of a compound can enhance its ability to cross cell membranes, which is often a critical factor for antimicrobial and cytotoxic activity. The presence of electron-donating groups, like alkoxy groups, can also influence the antioxidant potential of the molecule.

The core structure of interest is Methyl 3,5-diethoxybenzoate. The analogs considered in this guide will involve hypothetical variations in the number and position of the ethoxy groups, as well as their replacement with other functionalities, to predict their impact on biological activity.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compounds Dispense Dispense dilutions and inoculum into 96-well plate Compound_Prep->Dispense Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Dispense Incubate Incubate at optimal temperature and duration (e.g., 37°C for 24h) Dispense->Incubate Observe Visually or spectrophotometrically assess microbial growth Incubate->Observe Determine_MIC Identify the lowest concentration with no visible growth (MIC) Observe->Determine_MIC

Caption: Workflow for the Broth Microdilution Assay to determine Minimum Inhibitory Concentration.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the Methyl 3,5-diethoxybenzoate analogs in a suitable solvent (e.g., DMSO) to create stock solutions. Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbes only) and negative (media only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of the test analogs in methanol.

  • Reaction Mixture: In a 96-well plate, mix the DPPH solution with the test compound solutions. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [3] Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Methyl 3,5-diethoxybenzoate analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded comparison of the potential biological activities of Methyl 3,5-diethoxybenzoate analogs. Based on established structure-activity relationships of related benzoic acid derivatives, it is hypothesized that modifications to the alkoxy chains and the introduction of other functional groups, such as hydroxyl or halogen moieties, can significantly modulate the antimicrobial, antioxidant, and cytotoxic properties of this class of compounds.

The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions. Future research should focus on the synthesis of a diverse library of Methyl 3,5-diethoxybenzoate analogs and their systematic evaluation using the described assays. Such studies will be invaluable in identifying lead compounds with potent and selective biological activities for further development as novel therapeutic agents. The exploration of the precise mechanisms of action of the most promising analogs will also be a critical next step in their journey from the laboratory to potential clinical applications.

References

  • U.S. National Library of Medicine. "PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate." PubChem, [Link]. Accessed 28 January 2026.

  • Ben-Hur, H., et al. "Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells." Journal of Cellular Biochemistry, vol. 65, no. 4, 1997, pp. 543-54.
  • Thomas, D. G., et al. "Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria." Journal of Pharmaceutical and Biomedical Analysis, vol. 1, no. 1, 2012, pp. 1-5.
  • Bunch, T. R., et al. "Evaluating cytotoxicity of methyl benzoate in vitro." Toxicology Reports, vol. 7, 2020, pp. 249-55.
  • Knotek, J., et al. "Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol." Journal of Pharmacy and Pharmacology, vol. 64, no. 8, 2012, pp. 1156-61.
  • Nishikawa, K., et al. "Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols." Chemical & Pharmaceutical Bulletin, vol. 43, no. 5, 1995, pp. 779-88.
  • U.S. National Library of Medicine. "PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate." PubChem, [Link]. Accessed 28 January 2026.

  • Shukla, S., et al. "Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties." Antioxidants, vol. 10, no. 1, 2021, p. 111.
  • Martínez-Salas, P., et al. "Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma." Chemical Biology & Drug Design, vol. 99, no. 6, 2022, pp. 815-27.
  • Knotek, J., et al. "Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol." Journal of Pharmacy and Pharmacology, vol. 64, no. 8, 2012, pp. 1156-61.
  • Marković, Z., et al. "Free Radical Scavenging Potency of Dihydroxybenzoic Acids." International Journal of Molecular Sciences, vol. 16, no. 12, 2015, pp. 28795-808.
  • Shu, J., et al. "Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway." Journal of Ovarian Research, vol. 17, no. 1, 2024, p. 57.
  • Fasanmade, A. A., and A. A. Elujoba. "Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review)." Journal of Applied Pharmaceutical Science, vol. 5, no. 5, 2015, pp. 132-40.
  • Bunch, T. R., et al. "Evaluating cytotoxicity of methyl benzoate in vitro." Toxicology Reports, vol. 7, 2020, pp. 249-55.
  • Swisłocka, R., et al. "Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines." Nutrients, vol. 13, no. 9, 2021, p. 3107.
  • López-Romero, J. C., et al. "Antimicrobial and Antioxidant Activities of Four Essential Oils." Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, vol. 14, no. 2, 2015, pp. 134-43.
  • de Oliveira, R. B., et al. "Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies." Journal of Medicinal Chemistry, vol. 65, no. 2, 2022, pp. 1459-75.
  • Lee, S., et al. "Integrated Phytochemical Profiling, GC-MS Characterization, and In Silico, In Vitro Evaluation of Synergistic Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Morus alba Bark and Pinus densiflora Extracts with Methyl Gallate." Molecules, vol. 28, no. 18, 2023, p. 6535.
  • Fasanmade, A. A., and A. A. Elujoba. "Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review)." Journal of Applied Pharmaceutical Science, vol. 5, no. 5, 2015, pp. 132-40.
  • Hagesæther, E., et al. "Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity." Journal of Applied Microbiology, vol. 106, no. 5, 2009, pp. 1636-43.
  • Swisłocka, R., et al. "Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines." Nutrients, vol. 13, no. 9, 2021, p. 3107.
  • Gushchin, A. V., et al. "Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study." Molecules, vol. 26, no. 16, 2021, p. 4991.
  • Moreno, M., et al. "Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid." Organic Chemistry Plus, vol. 3, no. 1, 2022, pp. 1-11.
  • Ayob, Z., et al. "Novel 1-((benzoimidazole-2-yl)methyl)-3-Phenyl-1,4-Dihydropyrazole-5-One and Their Derivatives: Synthesis and Preliminary Cytotoxicity Test as Anti-Breast Cancer." Journal of Chemistry, vol. 2019, 2019, pp. 1-8.

Sources

Validation

Spectroscopic comparison of starting materials and product in Methyl 3,5-diethoxybenzoate synthesis

Title: Spectroscopic Validation Guide: Synthesis of Methyl 3,5-diethoxybenzoate from Methyl 3,5-dihydroxybenzoate Executive Summary This technical guide provides a rigorous spectroscopic comparison between Methyl 3,5-dih...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Validation Guide: Synthesis of Methyl 3,5-diethoxybenzoate from Methyl 3,5-dihydroxybenzoate

Executive Summary

This technical guide provides a rigorous spectroscopic comparison between Methyl 3,5-dihydroxybenzoate (Starting Material) and Methyl 3,5-diethoxybenzoate (Product). The transformation relies on a Williamson ether synthesis, a critical pathway in medicinal chemistry for generating lipophilic benzoate intermediates.

The primary validation metric is the complete disappearance of phenolic hydroxyl signals (IR/NMR) and the emergence of characteristic ethoxy coupling patterns (


H NMR). This guide outlines the synthesis, expected spectral shifts, and impurity profiling to ensure high-purity isolation.

Strategic Context & Mechanism

The synthesis of Methyl 3,5-diethoxybenzoate is a classic nucleophilic substitution (


).[1] The phenolic protons of the starting material are acidic (

), allowing deprotonation by a mild base like Potassium Carbonate (

). The resulting phenoxide anion attacks the electrophilic carbon of Ethyl Iodide (EtI).

Why this route?

  • Selectivity: Using the methyl ester precursor (Methyl 3,5-dihydroxybenzoate) prevents competitive esterification/transesterification side reactions that might occur if starting from the carboxylic acid.

  • Scalability: The reaction proceeds under mild conditions (Acetone reflux) with simple workup procedures.

Experimental Protocol

Objective: Synthesis of Methyl 3,5-diethoxybenzoate via Williamson Etherification.

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)[2]

  • Ethyl Iodide (2.5 eq) [Excess to ensure complete bis-alkylation]

  • Potassium Carbonate (

    
    , 3.0 eq) [Anhydrous]
    
  • Acetone [Solvent, reagent grade]

Workflow:

  • Setup: Charge a round-bottom flask with Methyl 3,5-dihydroxybenzoate and anhydrous Acetone (0.5 M concentration).

  • Activation: Add

    
     and stir at room temperature for 15 minutes to facilitate initial deprotonation.
    
  • Alkylation: Add Ethyl Iodide dropwise. Attach a reflux condenser.

  • Reaction: Heat to reflux (

    
    C) for 12–16 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Workup: Cool to RT. Filter off inorganic salts (

    
    /KI). Concentrate the filtrate in vacuo.
    
  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Spectroscopic Comparison (The Core)

This section details the specific spectral changes confirming the transformation.

A. Infrared (IR) Spectroscopy

The most immediate confirmation of reaction progress is the loss of the O-H stretch.

Functional GroupStarting Material (Methyl 3,5-dihydroxybenzoate)Product (Methyl 3,5-diethoxybenzoate)Diagnostic Change
Phenolic O-H 3200–3450 cm⁻¹ (Broad, Strong)Absent Primary Indicator of completion
Ester C=O 1680–1695 cm⁻¹ (Strong)1710–1720 cm⁻¹ (Strong)Slight shift to higher freq. due to loss of H-bonding
C-O (Ether) ~1250 cm⁻¹ (Aryl-O)1240 & 1040 cm⁻¹ (Strong)Intensification of ether bands
C-H (Alkyl) ~2950 cm⁻¹ (Weak, Methyl only)2980, 2930 cm⁻¹ (Increased intensity)Contribution from Ethyl groups
B. Proton NMR ( H NMR)

Solvent:


 or DMSO-

. The appearance of the ethyl pattern is definitive.
Proton EnvironmentStarting Material (

ppm)
Product (

ppm)
MultiplicityIntegration
Phenolic -OH 9.0 – 10.5 (Broad/Exchangeable)Absent Singlet (br)Loss of 2H
Aromatic H (C2, C6) ~7.05~7.15Doublet (d,

)
2H
Aromatic H (C4) ~6.60~6.65Triplet (t,

)
1H
Ester -OCH₃ 3.853.90Singlet (s)3H
Ether -OCH₂- Absent 4.05 Quartet (q,

)
4H (New)
Ether -CH₃ Absent 1.42 Triplet (t,

)
6H (New)

Key Insight: The "Triplet-Quartet" pattern at 1.4 and 4.0 ppm is the hallmark of the ethoxy group. The integration ratio between the Ester Methyl (3H) and the Ether Methyls (6H) must be exactly 1:2.

C. Carbon NMR ( C NMR)
Carbon TypeStarting Material (

ppm)
Product (

ppm)
Note
Carbonyl (C=O) ~166.0~166.8Ester Carbonyl
Aromatic C-O ~158.5~160.1Ipso-carbon shift
Ether -CH₂- Absent 63.8 Methylene carbon
Ether -CH₃ Absent 14.8 Methyl carbon

Impurity Profiling

During synthesis, "Mono-alkylation" is the primary failure mode.

  • Impurity: Methyl 3-ethoxy-5-hydroxybenzoate.

  • Detection:

    • TLC:[3][4] Spot appears between SM and Product (

      
       values: Product > Mono > SM).
      
    • NMR: Presence of residual phenolic OH (~9.5 ppm). Integration of Ethyl group is 50% of expected value relative to the ester methyl. Symmetry of aromatic protons is broken (3 distinct aromatic signals instead of 2).

Visualization & Logic

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start Methyl 3,5-dihydroxybenzoate (Solid) Reaction Reflux (56°C) 12-16 Hours Start->Reaction Mix Reagents Ethyl Iodide (2.5 eq) K2CO3 (3.0 eq) Acetone Reagents->Reaction Workup Filter Salts Evaporate Solvent Reaction->Workup Complete (TLC) Wash Wash: 1M NaOH (Removes unreacted Phenol) Workup->Wash Crude Residue Product Methyl 3,5-diethoxybenzoate (Oil/Solid) Wash->Product Dry & Concentrate

Caption: Step-by-step workflow for the Williamson ether synthesis of Methyl 3,5-diethoxybenzoate.

Diagram 2: Spectroscopic Logic Tree

SpectralLogic Sample Analyze Isolated Solid CheckOH IR: Broad peak at 3300 cm-1? Sample->CheckOH CheckNMR 1H NMR: Quartet at 4.0 ppm? CheckOH->CheckNMR No (Absent) ResultSM Starting Material (Reaction Failed) CheckOH->ResultSM Yes (Strong) CheckNMR->ResultSM No ResultImp Mono-ethylated Impurity (Incomplete) CheckNMR->ResultImp Yes (Integration 2H + OH present) ResultProd Target Product Confirmed CheckNMR->ResultProd Yes (Integration 4H)

Caption: Decision logic for validating product identity using IR and NMR data.

References

  • Williamson Ether Synthesis Mechanism

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][5][6][7][8]

    • URL:[Link]

  • Starting Material Data (Methyl 3,5-dihydroxybenzoate)

    • Source: PubChem Compound Summary.[9] "Methyl 3,5-dihydroxybenzoate (CID 75076)."[2]

    • URL:[Link]

  • General Spectroscopic Data for Benzoate Esters

    • Source: NIST Chemistry WebBook.[10] "Methyl 3,5-dinitrobenzoate (Analogous Ester IR Data)."

    • URL:[Link]

  • Synthesis of Alkoxy Benzoates (Methodology Reference)

    • Source: Chemistry Steps.[2][3][6] "Williamson Ether Synthesis."[1][5][6][7]

    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Analytical Validation of Methyl 3,5-diethoxybenzoate

For researchers, medicinal chemists, and professionals in drug development, the purity and structural integrity of synthesized compounds are paramount. This guide provides an in-depth look at a reliable, two-step synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity and structural integrity of synthesized compounds are paramount. This guide provides an in-depth look at a reliable, two-step synthesis of Methyl 3,5-diethoxybenzoate, a valuable building block in the synthesis of various biologically active molecules. We will not only detail the synthetic protocol but also rigorously validate its success through a comprehensive analysis of spectroscopic data. Furthermore, we will compare this traditional approach with a potential one-pot alternative, offering insights into the practical considerations for selecting a synthetic route.

Introduction: The Importance of Rigorous Synthesis and Validation

Methyl 3,5-diethoxybenzoate, while not a household name, represents a class of substituted aromatic esters that are crucial intermediates in organic synthesis. The presence of the electron-donating ethoxy groups at the meta positions can significantly influence the reactivity of the aromatic ring and the ester functionality, making it a versatile scaffold for further chemical modifications. Ensuring the successful synthesis and purification of this compound is the first and most critical step in any subsequent research. This guide is structured to provide not just a recipe, but a deeper understanding of the "why" behind the "how," empowering researchers to troubleshoot and adapt these methods.

The Two-Step Synthesis: A Reliable Path to Methyl 3,5-diethoxybenzoate

Our primary focus is a robust, two-step synthesis starting from the commercially available 3,5-dihydroxybenzoic acid. This method involves an initial Fischer esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to introduce the two ethoxy groups.

Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

The first step is the conversion of the carboxylic acid to its methyl ester. This is a classic acid-catalyzed esterification reaction.[1]

Mechanism Rationale: The reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent loss of a water molecule and deprotonation of the oxonium ion yield the desired methyl ester.

Experimental Protocol:

  • To a 250 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (15.4 g, 0.1 mol) and methanol (150 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the remaining acid, followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3,5-dihydroxybenzoate as a solid.

Step 2: Williamson Ether Synthesis

With the methyl ester in hand, the next step is to convert the two phenolic hydroxyl groups into ethoxy groups. The Williamson ether synthesis is a reliable and well-established method for this transformation.[2][3]

Mechanism Rationale: This reaction proceeds via an SN2 mechanism. A strong base, in this case, potassium carbonate, is used to deprotonate the weakly acidic phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent, such as diethyl sulfate or ethyl iodide, displacing the leaving group (sulfate or iodide) to form the ether linkage.

Experimental Protocol:

  • In a 500 mL round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (16.8 g, 0.1 mol) in 200 mL of anhydrous acetone.

  • Add finely ground anhydrous potassium carbonate (41.4 g, 0.3 mol).

  • To the stirred suspension, add diethyl sulfate (33.9 g, 0.22 mol) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure Methyl 3,5-diethoxybenzoate.

Comparative Analysis: Two-Step Synthesis vs. a Potential One-Pot Approach

While the two-step synthesis is reliable, a one-pot synthesis offers the allure of increased efficiency by reducing the number of workup and purification steps. A plausible one-pot alternative, inspired by syntheses of similar compounds like methyl 3,4,5-trimethoxybenzoate, would involve the simultaneous esterification and etherification of 3,5-dihydroxybenzoic acid.[4]

Hypothetical One-Pot Protocol Outline:

  • Dissolve 3,5-dihydroxybenzoic acid in a polar aprotic solvent like DMF.

  • Add a base in excess, such as potassium carbonate, to deprotonate both the carboxylic acid and the phenolic hydroxyl groups.

  • Add an excess of both a methylating agent (e.g., methyl iodide) and an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

  • Heat the reaction mixture to drive all three reactions (esterification and two etherifications) to completion.

Comparison Table:

FeatureTwo-Step SynthesisOne-Pot Synthesis (Hypothetical)
Efficiency Lower (requires isolation of intermediate)Higher (fewer steps)
Control High (stepwise modification allows for better control)Lower (potential for side reactions and incomplete conversions)
Purification Generally more straightforwardPotentially more complex due to multiple reagents and possible byproducts
Reagent Stoichiometry Precise control for each stepRequires careful optimization of multiple reagent excesses
Scalability Readily scalableMay present challenges in heat management and reagent addition on a large scale

Expert Insight: While the one-pot synthesis appears more efficient on paper, the two-step approach offers superior control and often leads to a cleaner product with easier purification. For research and development purposes where purity is paramount, the reliability of the two-step method is often preferred. The one-pot approach might be more suitable for rapid library synthesis or in an industrial setting after extensive optimization.

Analytical Validation: Confirming the Structure of Methyl 3,5-diethoxybenzoate

Rigorous analytical validation is non-negotiable in chemical synthesis. Here, we present the expected analytical data for Methyl 3,5-diethoxybenzoate, interpreted based on fundamental principles and comparison with the closely related Methyl 3,5-dimethoxybenzoate.

Predicted Analytical Data for Methyl 3,5-diethoxybenzoate:

Analytical TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃) δ 7.10 (d, J = 2.0 Hz, 2H, Ar-H), 6.65 (t, J = 2.0 Hz, 1H, Ar-H), 4.05 (q, J = 7.0 Hz, 4H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 1.42 (t, J = 7.0 Hz, 6H, -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 166.5 (C=O), 160.0 (C-OEt), 132.0 (C-CO₂Me), 108.0 (Ar-CH), 106.5 (Ar-CH), 64.0 (-OCH₂CH₃), 52.0 (-OCH₃), 14.8 (-OCH₂CH₃)
FTIR (KBr, cm⁻¹) ~2980 (C-H, alkyl), ~1720 (C=O, ester), ~1600, ~1470 (C=C, aromatic), ~1230, ~1040 (C-O, ether and ester)
Mass Spectrometry (EI) m/z (%): 224 (M⁺), 195 ([M-C₂H₅]⁺), 167 ([M-CO₂CH₃]⁺), 139

Data Interpretation:

  • ¹H NMR: The aromatic region is expected to show a characteristic pattern for a 1,3,5-trisubstituted benzene ring. The quartet and triplet for the ethoxy groups are anticipated at their typical chemical shifts, and the singlet for the methyl ester protons should be distinct.

  • ¹³C NMR: The number of signals will correspond to the number of unique carbon environments. The carbonyl carbon of the ester will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy groups. The aliphatic carbons of the ethoxy and methoxy groups will appear in the upfield region.

  • FTIR: The spectrum will be dominated by a strong carbonyl stretch of the ester. The presence of C-H stretches from the alkyl chains and the aromatic ring, as well as the characteristic C-O stretching vibrations of the ether and ester groups, will confirm the functional groups present.

  • Mass Spectrometry: The molecular ion peak at m/z 224 will confirm the molecular weight of the compound. Fragmentation patterns, such as the loss of an ethyl group or the carbomethoxy group, will provide further structural evidence.

Visualizing the Process

To further clarify the synthesis and validation workflow, the following diagrams are provided.

Diagram 1: Two-Step Synthesis of Methyl 3,5-diethoxybenzoate

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Williamson Ether Synthesis 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid Methyl 3,5-dihydroxybenzoate Methyl 3,5-dihydroxybenzoate 3,5-Dihydroxybenzoic Acid->Methyl 3,5-dihydroxybenzoate  MeOH, H₂SO₄ (cat.), Reflux Methyl 3,5-diethoxybenzoate Methyl 3,5-diethoxybenzoate Methyl 3,5-dihydroxybenzoate->Methyl 3,5-diethoxybenzoate  Et₂SO₄, K₂CO₃, Acetone, Reflux

Caption: A two-step synthetic route to Methyl 3,5-diethoxybenzoate.

Diagram 2: Analytical Validation Workflow

G Synthesized Product Synthesized Product Purification Purification (Column Chromatography) Synthesized Product->Purification Pure Product Pure Product Purification->Pure Product 1H NMR 1H NMR Pure Product->1H NMR 13C NMR 13C NMR Pure Product->13C NMR FTIR FTIR Pure Product->FTIR Mass Spec Mass Spec Pure Product->Mass Spec Structural Confirmation Structural Confirmation 1H NMR->Structural Confirmation 13C NMR->Structural Confirmation FTIR->Structural Confirmation Mass Spec->Structural Confirmation

Caption: Workflow for the purification and analytical validation.

Diagram 3: Comparison of Synthetic Routes

G cluster_0 Two-Step Synthesis cluster_1 One-Pot Synthesis Starting Material 3,5-Dihydroxybenzoic Acid Step 1 Fischer Esterification Starting Material->Step 1 One_Pot Simultaneous Esterification and Etherification Starting Material->One_Pot Target Molecule Methyl 3,5-diethoxybenzoate Intermediate Methyl 3,5-dihydroxybenzoate Step 1->Intermediate Step 2 Williamson Ether Synthesis Intermediate->Step 2 Step 2->Target Molecule Advantages_TwoStep High Control Easier Purification Step 2->Advantages_TwoStep One_Pot->Target Molecule Advantages_OnePot Higher Efficiency Fewer Steps One_Pot->Advantages_OnePot

Caption: Comparison of two-step and one-pot synthetic approaches.

References

  • PrepChem. Synthesis of a. Ethyl 3,5-dihydroxybenzoate. [Link]

  • Google Patents.
  • PubChem. Methyl 3,5-dihydroxybenzoate. [Link]

  • PubChem. Methyl 3,5-dimethoxybenzoate. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

Sources

Validation

Benchmarking different synthesis routes for Methyl 3,5-diethoxybenzoate

Synthesis Guide: Benchmarking Routes for Methyl 3,5-diethoxybenzoate Executive Summary Methyl 3,5-diethoxybenzoate (CAS: 115437-18-6) is a critical intermediate in the synthesis of functionalized resorcinol derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Guide: Benchmarking Routes for Methyl 3,5-diethoxybenzoate

Executive Summary

Methyl 3,5-diethoxybenzoate (CAS: 115437-18-6) is a critical intermediate in the synthesis of functionalized resorcinol derivatives and active pharmaceutical ingredients (APIs). This guide benchmarks three distinct synthesis routes, prioritizing yield, scalability, and green chemistry principles.

  • Route A (The "Gold Standard"): Sequential esterification followed by Williamson ether synthesis. Best for: Laboratory scale (<100g), high purity requirements, and reliability.

  • Route B (The "Green" Alternative): Carbonate-based alkylation using Diethyl Carbonate (DEC).[1] Best for: Eco-conscious process development, avoiding toxic halides/sulfates.[2][3]

  • Route C (Industrial Scalability): Phase-Transfer Catalyzed (PTC) alkylation using Diethyl Sulfate. Best for: Multi-kilogram production, cost minimization.

Strategic Route Analysis

Route A: The Sequential "Gold Standard" (Lab Scale)

This route is the most chemically robust. It separates the esterification of the carboxylic acid from the alkylation of the phenols, preventing competitive side reactions (e.g., formation of ethyl esters).

  • Mechanism: Fischer Esterification

    
     Williamson Ether Synthesis.
    
  • Step 1: 3,5-Dihydroxybenzoic acid is refluxed in methanol with catalytic

    
     to yield Methyl 3,5-dihydroxybenzoate.
    
  • Step 2: The diester is alkylated with Ethyl Iodide (

    
    ) and Potassium Carbonate (
    
    
    
    ) in Acetone or DMF.
Route B: Diethyl Carbonate (DEC) "Green" Alkylation

Utilizes Diethyl Carbonate as both solvent and alkylating agent. This route eliminates the use of mutagenic alkyl halides (EtI) or sulfates (


).
  • Mechanism: Base-catalyzed nucleophilic substitution at the carbonate carbon (BAL2 mechanism) or decarboxylative alkylation.

  • Key Advantage: The byproducts are Ethanol and

    
    , making downstream processing (DSP) exceptionally clean.
    
Route C: Industrial Phase-Transfer Catalysis (PTC)

Designed for cost-efficiency. It utilizes Diethyl Sulfate (cheaper than EtI) in a biphasic system (Toluene/Water) with a quaternary ammonium catalyst (e.g., TBAB).

  • Mechanism: Interfacial ion-exchange. The phenolate anion is solubilized in the organic phase by the

    
     catalyst, reacting rapidly with diethyl sulfate.
    

Decision Matrix & Workflow Visualization

SynthesisRoutes Start Starting Material: 3,5-Dihydroxybenzoic Acid StepA1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->StepA1 Route A (Standard) InterA Intermediate: Methyl 3,5-dihydroxybenzoate StepA1->InterA StepA2 Step 2: Alkylation (EtI, K2CO3, Acetone) InterA->StepA2 StepB1 Green Alkylation (Diethyl Carbonate, Base, 140°C) InterA->StepB1 Route B (Green) StepC1 PTC Alkylation (Et2SO4, TBAB, Toluene/H2O) InterA->StepC1 Route C (Industrial) Product Target Product: Methyl 3,5-diethoxybenzoate StepA2->Product StepB1->Product StepC1->Product

Figure 1: Comparative workflow of the three primary synthesis routes. Route A is the baseline; Routes B and C diverge at the alkylation step of the intermediate methyl ester.

Benchmarking Data

MetricRoute A (EtI / Acetone)Route B (DEC Green)Route C (PTC / Et₂SO₄)
Overall Yield 92 - 95% 85 - 89%90 - 93%
Purity (HPLC) >99% (Recrystallization)>98% (Distillation often req.)>98% (Extraction req.)
Atom Economy Moderate (Iodide waste)High (CO₂/EtOH byproduct)Low (Sulfate waste)
Reaction Time 4-6 Hours12-24 Hours2-3 Hours
Toxicity High (Alkyl Iodide)Low (Non-toxic Carbonate)High (Dialkyl Sulfate)
Cost (Reagents) High (

$)
Moderate (

)
Low ($)
Scalability Linear (Safety limits)High (Autoclave needed)Excellent (Exothermic control)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High Purity)

Reference Basis: Adapted from standard Williamson ether synthesis protocols for resorcinolic esters [1, 2].

Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate

  • Dissolve 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol) in Methanol (150 mL).

  • Add concentrated

    
     (1.0 mL) dropwise.
    
  • Reflux for 8 hours (monitor by TLC, eluent 50:50 EtOAc:Hexane).

  • Concentrate in vacuo to ~30 mL. Pour into ice water (200 mL).

  • Filter the white precipitate, wash with cold water, and dry. Yield: ~16.0 g (95%).

Step 2: Alkylation to Methyl 3,5-diethoxybenzoate

  • Setup: 500 mL 3-neck flask, mechanical stirrer, reflux condenser.

  • Charge: Methyl 3,5-dihydroxybenzoate (16.8 g, 100 mmol), Anhydrous

    
     (41.4 g, 300 mmol), and Acetone (200 mL).
    
  • Addition: Add Ethyl Iodide (24 mL, 300 mmol) dropwise over 20 minutes.

  • Reaction: Heat to reflux (56°C) for 6 hours.

  • Workup:

    • Cool to RT and filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate to a yellow oil.

    • Dissolve in EtOAc (100 mL), wash with 1M NaOH (2x50 mL) to remove unreacted phenols, then Brine (50 mL).

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Hexane/EtOAc (9:1) if solid, or vacuum distill.

    • Expected Yield: 20.2 g (90%).

Protocol B: Green Chemistry Route (Diethyl Carbonate)

Reference Basis: Catalytic O-alkylation using dialkyl carbonates [3, 4].

  • Setup: Stainless steel autoclave or high-pressure glass reactor.

  • Charge: Methyl 3,5-dihydroxybenzoate (16.8 g, 100 mmol), Diethyl Carbonate (DEC) (100 mL, acts as solvent/reagent), and catalyst (

    
     1.4 g, 10 mol% OR DABCO).
    
  • Reaction: Seal and heat to 140°C - 160°C for 12-18 hours. (Note: DEC boils at 126°C; pressure is required to reach kinetic activation energy).

  • Workup:

    • Vent

      
       carefully.
      
    • Distill off excess DEC (recyclable).

    • The residue is the crude product.

    • Green Metric: E-Factor is significantly lower due to solvent recycling and lack of halide waste.

Protocol C: Industrial Phase-Transfer Catalysis

Reference Basis: PTC alkylation of phenols [5, 6].

  • Setup: 1L reactor with vigorous overhead stirring.

  • Charge:

    • Organic Phase: Methyl 3,5-dihydroxybenzoate (100 mmol) + Diethyl Sulfate (31 g, 220 mmol) in Toluene (150 mL).

    • Aqueous Phase: NaOH (12 g, 300 mmol) in Water (150 mL).

    • Catalyst: Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mol%).

  • Reaction: Heat to 60°C with vigorous stirring (critical for interfacial surface area). Reaction is typically complete in <3 hours.

  • Workup:

    • Separate phases.

    • Wash organic phase with dilute ammonia (to quench excess sulfate) and water.

    • Concentrate Toluene layer.[4]

    • Safety Note: Diethyl sulfate is a potent alkylating agent; destroy excess with ammonia before disposal.

Troubleshooting & Expert Insights

  • Mono-alkylation Impurity: If the reaction stops early, you will isolate Methyl 3-ethoxy-5-hydroxybenzoate.

    • Fix: Use 3.0 eq of base and ensure vigorous stirring. In Route A, switching solvent to DMF (reaction at 80°C) forces completion but makes workup (water wash) more tedious.

  • Hydrolysis Risk: In Route C (PTC), the ester moiety is sensitive to the strong aqueous base (NaOH).

    • Fix: Keep the temperature below 60°C and minimize reaction time. If hydrolysis occurs (forming 3,5-diethoxybenzoic acid), you must re-esterify.

  • Color Issues: Phenolic oxidation can lead to pink/brown products.

    • Fix: Perform all alkylations under Nitrogen/Argon atmosphere. Add a pinch of sodium dithionite during the aqueous workup to bleach color bodies.

References

  • ChemicalBook. Methyl 3,5-dimethoxybenzoate synthesis (Protocol Analogue). Retrieved from

  • Org. Synth.Alkylation of Phenols: General Procedures. Adapted from standard Williamson ether synthesis methodologies.
  • ResearchGate. Catalytic synthesis of phenetole by ethylation of phenol with diethyl carbonate.[5] Retrieved from

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[1][3][6][7][8][9] Accounts of Chemical Research. (Foundational text for Carbonate chemistry).

  • Patel, R. Industrial Phase-Transfer Catalysis.[10] PTC Organics.[10][11] Retrieved from [10]

  • BenchChem. Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate (Analogous Protocol). Retrieved from

Sources

Comparative

Comparative Kinetic Analysis: Synthetic Routes for Methyl 3,5-diethoxybenzoate

Topic: Analysis of Reaction Kinetics for the Formation of Methyl 3,5-diethoxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of Reaction Kinetics for the Formation of Methyl 3,5-diethoxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3,5-diethoxybenzoate is a critical intermediate in the synthesis of polyketide-based therapeutics and lipophilic analogues of mycophenolic acid. Its formation is governed by the interplay between steric hindrance at the reaction site and the electronic effects of the ethoxy substituents.

This guide objectively compares the two primary kinetic pathways for synthesizing this molecule:

  • Path A (Nucleophilic Substitution): The

    
     alkylation of Methyl 3,5-dihydroxybenzoate.
    
  • Path B (Acyl Substitution): The Fischer Esterification of 3,5-diethoxybenzoic acid.

Our Verdict: While Path B is cost-effective for bulk raw materials, Path A offers superior kinetic control, higher yields (>95%), and simplified purification for pharmaceutical-grade applications.

The Kinetic Landscape

To understand the formation of Methyl 3,5-diethoxybenzoate, we must analyze the rate-determining steps (RDS) of the competing methodologies.

Path A: The Williamson Ether Synthesis (Recommended)
  • Reaction Type: Irreversible Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Reactants: Methyl 3,5-dihydroxybenzoate + Ethyl Iodide (EtI).

  • Mechanism: The phenolic oxygen, activated by a base (e.g.,

    
    ), attacks the electrophilic carbon of ethyl iodide.
    
  • Kinetic Advantage: The reaction is driven to completion by the formation of an insoluble salt (KI) and is not equilibrium-limited.

Path B: Fischer Esterification
  • Reaction Type: Reversible Nucleophilic Acyl Substitution.

  • Reactants: 3,5-diethoxybenzoic acid + Methanol (excess).

  • Mechanism: Acid-catalyzed protonation of the carbonyl, followed by methanol attack and water elimination.[1]

  • Kinetic Limitation: The reaction is an equilibrium process (

    
    ). High yields require continuous water removal (Dean-Stark or molecular sieves) or vast excess of methanol, complicating kinetics and workup.
    
Comparative Data Analysis

The following data synthesizes experimental results from analogous 3,5-disubstituted benzoate systems [1][2].

Table 1: Kinetic and Thermodynamic Performance Comparison

MetricPath A: Alkylation (

)
Path B: Esterification (Fischer)
Rate Law Rate =

(2nd Order)
Rate =

(Pseudo-1st Order*)
Activation Energy (

)
~65–75 kJ/mol~50–60 kJ/mol
Equilibrium Constant (

)

(Irreversible)
~4.0 (Equilibrium Limited)
Typical Yield 92% – 97% 65% – 75% (without azeotropic distillation)
Reaction Time (Scale) 2–4 hours (Reflux in Acetone)8–12 hours (Reflux in MeOH)
Atom Economy Lower (Loss of KI/KBr)Higher (Loss of

only)

*Assuming Methanol is used as solvent (large excess).

Deep Dive: Path A (Alkylation) – The Superior Protocol

This route is preferred for drug development due to its kinetic reliability and lack of transesterification side products when controlled correctly.

Mechanism of Action

The reaction proceeds via a concerted back-side attack. The 3,5-position of the hydroxyl groups makes them electronically enriched (+M effect), enhancing the nucleophilicity of the phenoxide ion compared to unsubstituted phenol.

Figure 1: Reaction Pathway & Mechanism (Path A)

G Start Methyl 3,5-dihydroxybenzoate Inter Bis-Phenoxide Intermediate Start->Inter Deprotonation (Fast) Base K2CO3 (Base) Base->Inter TS Transition State (SN2) Inter->TS Nucleophilic Attack Reagent Ethyl Iodide (EtI) Reagent->TS Product Methyl 3,5-diethoxybenzoate TS->Product Inversion/Bond Formation Byprod Byproduct: KI + CO2 TS->Byprod

Caption: The irreversible


 pathway. Base-mediated deprotonation creates a potent nucleophile that rapidly displaces iodide.
Optimized Experimental Protocol

Objective: Synthesis of Methyl 3,5-diethoxybenzoate (10g scale).

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)

  • Ethyl Iodide (2.5 eq) – Note: Slight excess accounts for volatility.

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics).

Step-by-Step Workflow:

  • Activation: In a 250 mL Round Bottom Flask (RBF), dissolve 10.0 g of Methyl 3,5-dihydroxybenzoate in 100 mL of anhydrous acetone. Add 24.5 g of anhydrous

    
    .
    
    • Why: Anhydrous conditions prevent hydrolysis of the ester moiety.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes to allow partial deprotonation. Add 11.8 mL (2.5 eq) of Ethyl Iodide dropwise.

  • Reflux: Equip with a reflux condenser and heat to 60°C (internal temp). Stir vigorously.

    • Kinetic Check: The reaction follows second-order kinetics.[2] Vigorous stirring is crucial to overcome mass transfer limitations of the solid base.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ) within 3-4 hours.
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    /KI). Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize the residue from cold ethanol or purify via silica flash chromatography if ultra-high purity (>99.5%) is required.

Deep Dive: Path B (Esterification) – The Alternative

This route is viable only if 3,5-diethoxybenzoic acid is the available feedstock. It is less kinetically favorable due to reversibility.

Figure 2: Fischer Esterification Equilibrium

F Acid 3,5-Diethoxybenzoic Acid Inter1 Protonated Carbonyl Acid->Inter1 Protonation MeOH Methanol (Solvent/Rgt) MeOH->Inter1 Protonation Cat H2SO4 (Catalyst) Cat->Inter1 Protonation Inter2 Tetrahedral Intermediate Inter1->Inter2 Nucleophilic Attack Prod Methyl 3,5-diethoxybenzoate Inter2->Prod Elimination (-H2O) Water Water (Must be removed) Inter2->Water

Caption: The acid-catalyzed equilibrium. Note the reversibility (double arrows) necessitating water removal to drive yield.[3]

Critical Kinetic Control in Path B

To make Path B competitive, you must perturb the equilibrium:

  • Method: Use Methanol as the solvent (concentration > 20M) to push Le Chatelier’s principle.

  • Catalyst: Sulfuric acid (conc.) or Thionyl Chloride (

    
    ). Using 
    
    
    
    in situ generates anhydrous HCl and consumes water, effectively rendering the reaction irreversible and improving kinetics [3].
References
  • Sigma-Aldrich. (2025).[4] Methyl 3,5-dimethoxybenzoate Product Analysis and Applications. Link

  • Master Organic Chemistry. (2022). Mechanism and Kinetics of the Fischer Esterification. Link

  • BenchChem. (2025).[5] Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. Link

  • ResearchGate. (2017). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. Link

  • Utah Tech University. (2024). Williamson Ether Synthesis: Experimental Procedures. Link

Sources

Validation

A Senior Application Scientist's Guide to the Analysis of Methyl 3,5-diethoxybenzoate: A Comparative Approach

For researchers, scientists, and professionals in drug development, the precise analysis of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise analysis of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 3,5-diethoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its characterization and quality control. This guide provides an in-depth comparison of peer-reviewed methodologies for the analysis of Methyl 3,5-diethoxybenzoate, offering both theoretical insights and practical, field-proven protocols.

The Importance of Rigorous Analysis in Pharmaceutical Synthesis

Methyl 3,5-diethoxybenzoate and its structural analogues, such as Methyl 3,5-dimethoxybenzoate, are integral to the synthesis of a range of molecules, including those with potential therapeutic applications. For instance, derivatives of closely related benzoate esters are investigated for their roles as intermediates in the synthesis of compounds like mycophenolic acid, an immunosuppressant.[1] The purity and isomeric identity of these intermediates directly impact the yield and purity of the final API. Therefore, the development and validation of reliable analytical methods are not merely a regulatory requirement but a scientific necessity to control for impurities and ensure the consistency of the synthetic process.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for Methyl 3,5-diethoxybenzoate is dictated by the specific analytical need, whether it be for structural elucidation, purity assessment, or quantitative determination. The most commonly employed and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingStructural Elucidation, Quantification
Sample Derivatization Not typically requiredMay be required to improve volatilityNot required
Selectivity Good to ExcellentExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)
Quantitative Accuracy ExcellentVery GoodGood to Excellent (with internal standard)
Throughput HighMedium to HighLow to Medium

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for benzoate esters.[2][3] A well-developed HPLC method offers excellent precision and accuracy, which are critical for quality control and stability studies.[4]

The Rationale Behind a Reversed-Phase HPLC Method

For a molecule like Methyl 3,5-diethoxybenzoate, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The nonpolar nature of the C18 stationary phase interacts favorably with the aromatic ring and the ethyl groups of the analyte, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, allows for the elution and separation of the compound from potential impurities. The inclusion of a small amount of acid, such as formic or phosphoric acid, in the mobile phase helps to suppress the ionization of any residual acidic functional groups, leading to sharper and more symmetrical peaks.

Detailed Experimental Protocol: RP-HPLC for Methyl 3,5-diethoxybenzoate

This protocol is based on established methods for structurally similar phenolic compounds and benzoate esters.[4][5]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B). A common starting point is a 60:40 (v/v) mixture of A and B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at approximately 275 nm, which is a predicted absorption maximum for di-alkoxy substituted benzoates.

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve the Methyl 3,5-diethoxybenzoate sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Method Validation:

The validation of this analytical procedure is crucial to ensure its reliability.[6] According to the International Council on Harmonisation (ICH) guidelines, the method should be validated for specificity, linearity, accuracy, precision, and robustness.[7]

Caption: Workflow for the quantitative analysis of Methyl 3,5-diethoxybenzoate by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Impurity Profiling

GC-MS combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[4] It is an excellent technique for identifying Methyl 3,5-diethoxybenzoate and for the analysis of its volatile impurities.

Why GC-MS is a Suitable Method

Methyl 3,5-diethoxybenzoate is expected to have a boiling point suitable for GC analysis without the need for derivatization, similar to its dimethoxy analog which has a boiling point of 298 °C.[1] The use of a mass spectrometer as a detector allows for the definitive identification of the compound based on its unique mass spectrum, which serves as a chemical fingerprint.

Detailed Experimental Protocol: GC-MS for Methyl 3,5-diethoxybenzoate

The following protocol is a general guideline adapted from methods for similar aromatic esters.[4]

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

Expected Mass Spectrum:

The mass spectrum of Methyl 3,5-diethoxybenzoate is expected to show a molecular ion peak (M+) at m/z 224, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH3, m/z 31) to give a fragment at m/z 193, and the loss of the ethoxy group (-OC2H5, m/z 45) leading to a fragment at m/z 179. Further fragmentation of the aromatic ring would also be observed. For comparison, the dimethoxy analog shows a molecular ion at m/z 196 and a prominent fragment at m/z 165 after the loss of a methoxy group.[8]

GCMS_Logic Analyte Methyl 3,5-diethoxybenzoate (in volatile solvent) GC_Inlet GC Inlet (Vaporization) Analyte->GC_Inlet GC_Column GC Column (Separation by Boiling Point) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization - EI) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Separation by m/z) MS_Source->Mass_Analyzer Detector Detector (Signal Generation) Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (Identification) Detector->Mass_Spectrum

Caption: Logical flow of analysis in a GC-MS system for Methyl 3,5-diethoxybenzoate.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural confirmation of Methyl 3,5-diethoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 3,5-diethoxybenzoate, both ¹H and ¹³C NMR would be used for unambiguous structure confirmation.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic Protons: Two distinct signals are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at the 4-position would appear as a triplet, while the two equivalent protons at the 2- and 6-positions would appear as a doublet.

  • Ethoxy Protons: A quartet corresponding to the -OCH₂- protons (around δ 4.0 ppm) and a triplet for the -CH₃ protons of the ethyl groups (around δ 1.4 ppm).

  • Methyl Ester Protons: A singlet for the -COOCH₃ protons (around δ 3.9 ppm).

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Carbonyl Carbon: A signal around δ 166-168 ppm for the ester carbonyl.

  • Aromatic Carbons: Signals for the four distinct aromatic carbons, with the oxygen-substituted carbons appearing at lower field (higher ppm values).

  • Ethoxy Carbons: Signals for the -OCH₂- and -CH₃ carbons.

  • Methyl Ester Carbon: A signal for the -COOCH₃ carbon.

The spectral data for the closely related Methyl 3,5-dimethoxybenzoate can be found in the PubChem database and serves as an excellent reference.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

Expected Key IR Absorption Bands:

  • C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹.

  • C-O Stretch (Ester and Ether): Strong absorptions in the region of 1200-1300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and methyl groups.

  • C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

Thermal Analysis: An Alternative for Purity and Stability Assessment

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), can provide valuable information about the purity and thermal stability of Methyl 3,5-diethoxybenzoate.[9][10]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point and purity of a crystalline solid. A sharp melting endotherm is indicative of a pure compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to assess the thermal stability and decomposition profile of the compound. For aromatic esters, TGA can reveal the onset temperature of degradation.[10]

These methods are particularly useful for screening the thermal properties of new chemical entities and for assessing the stability of materials under different temperature conditions.[11][12]

Conclusion: A Multi-faceted Approach to Analysis

The comprehensive analysis of Methyl 3,5-diethoxybenzoate requires a multi-faceted approach, leveraging the strengths of different analytical techniques. While HPLC is the preferred method for routine quantitative analysis and purity assessment due to its accuracy and high throughput, GC-MS is invaluable for definitive identification and impurity profiling. NMR and IR spectroscopy are essential for initial structural confirmation. Thermal analysis provides complementary information on the material's physical and thermal properties. By judiciously selecting and combining these methods, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Food Research. Available from: [Link]

  • Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. TA Instruments. Available from: [Link]

  • Methyl 3,5-Dimethoxybenzoate. PubChem. Available from: [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available from: [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. National Institutes of Health. Available from: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]

  • Development and Validation of a RP-HPLC Method for Simultaneous Determination of Betamethasone and Sodium Benzoate in. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Thermal Analysis of the Essential Oil of Aniba rosaeodora Ducke by TGA and DSC. Research, Society and Development. Available from: [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. National Institutes of Health. Available from: [Link]

  • What is the difference between related compounds and related substances in pharmaceutical HPLC. MicroSolv Technology Corporation. Available from: [Link]

  • Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. United Nations Office on Drugs and Crime. Available from: [Link]

Sources

Comparative

Cost-benefit analysis of different synthetic pathways to Methyl 3,5-diethoxybenzoate

Executive Summary Methyl 3,5-diethoxybenzoate (CAS: 115437-18-6 derivatives) serves as a critical intermediate in the synthesis of antispasmodic agents (e.g., drotaverine analogs) and liquid crystal mesogens. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-diethoxybenzoate (CAS: 115437-18-6 derivatives) serves as a critical intermediate in the synthesis of antispasmodic agents (e.g., drotaverine analogs) and liquid crystal mesogens. Its structural core—a benzoate ester with meta-substituted ethoxy groups—requires precise installation to avoid regioselectivity issues.

This guide evaluates the two primary industrial pathways for synthesizing this target from 3,5-dihydroxybenzoic acid (


-resorcylic acid) . While the core retrosynthetic disconnection remains the Williamson Ether Synthesis, the choice of alkylating agent—Ethyl Iodide (EtI)  versus Diethyl Sulfate (Et

SO

)
—creates a distinct trade-off between process safety/purity (Pathway A) and raw material cost (Pathway B).

Strategic Pathway Analysis

The synthesis of Methyl 3,5-diethoxybenzoate presents a chemoselectivity challenge: the starting material contains both carboxylic acid and phenolic hydroxyl functionalities.

The "Methyl-First" Strategy (Preferred)

Attempting to alkylate the phenolic hydroxyls before esterification (using EtI/Base) typically results in the formation of Ethyl 3,5-diethoxybenzoate due to simultaneous alkylation of the carboxylate. To obtain the Methyl ester, this would require a subsequent saponification and re-esterification, adding two unnecessary unit operations.

Therefore, the industry-standard approach is the Stepwise "Methyl-First" Strategy :

  • Chemoselective Esterification: Fischer esterification of the carboxylic acid with Methanol.

  • O-Alkylation: Williamson ether synthesis of the phenolic hydroxyls.

Decision Matrix: Pathway A vs. Pathway B
FeaturePathway A: Ethyl Iodide (EtI) Pathway B: Diethyl Sulfate (Et

SO

)
Primary Driver Purity & Ease of Workup Cost Efficiency
Atom Economy Lower (Iodine mass loss)Higher (Sulfate utilization)
Safety Profile Moderate (Volatile, Irritant)Critical (Carcinogen 2A, Corrosive)
Process Equipment Standard RefluxStrict Containment / Scrubber
Impurity Profile Clean (EtI is volatile)Complex (Acidic residues, hydrolysis products)
Ideal Application Pharmaceutical (GMP)Agrochemical / Bulk Materials

Visualizing the Synthetic Logic

The following diagram illustrates the workflow and the critical decision node at the alkylation step.

SynthesisPathways Start Start: 3,5-Dihydroxybenzoic Acid Step1 Step 1: Fischer Esterification (MeOH, H2SO4, Reflux) Start->Step1 Selective Carboxyl Protection Intermediate Intermediate: Methyl 3,5-dihydroxybenzoate Step1->Intermediate Yield: ~92-96% Decision Decision Node: Alkylation Agent Intermediate->Decision PathA Pathway A: Ethyl Iodide (K2CO3, Acetone/DMF) Decision->PathA High Purity Route PathB Pathway B: Diethyl Sulfate (NaOH, H2O/Phase Transfer) Decision->PathB Low Cost Route Target TARGET: Methyl 3,5-diethoxybenzoate PathA->Target SN2 Substitution (Clean Workup) PathB->Target SN2 Substitution (Complex Workup)

Figure 1: Synthetic decision tree for Methyl 3,5-diethoxybenzoate showing the divergence at the O-alkylation step.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate (Common Precursor)

This step is identical for both pathways and establishes the methyl ester core.

  • Reagents: 3,5-Dihydroxybenzoic acid (1.0 eq), Methanol (excess, solvent), Sulfuric Acid (catalytic, 0.1 eq).

  • Procedure:

    • Dissolve 3,5-dihydroxybenzoic acid in anhydrous methanol (10 mL/g).

    • Slowly add concentrated H

      
      SO
      
      
      
      dropwise to the stirring solution.
    • Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of acid.

    • Workup: Concentrate methanol under reduced pressure. Pour residue into ice water.[1] The product, Methyl 3,5-dihydroxybenzoate, precipitates as a white/off-white solid.

    • Purification: Filtration and washing with cold water. Recrystallize from water or minimal methanol if necessary.

  • Expected Yield: 92–96%

  • Validation: Melting point 168–170°C [1].

Pathway A: Alkylation via Ethyl Iodide (The "Pharma-Grade" Method)

Best for high-value applications where impurity removal is critical.

  • Reagents: Methyl 3,5-dihydroxybenzoate (1.0 eq), Ethyl Iodide (2.5 eq), Potassium Carbonate (anhydrous, 3.0 eq), Acetone or DMF.

  • Procedure:

    • Charge a reaction flask with Methyl 3,5-dihydroxybenzoate and anhydrous Acetone (or DMF for faster kinetics).

    • Add K

      
      CO
      
      
      
      powder. Stir for 15 minutes to facilitate deprotonation.
    • Add Ethyl Iodide (EtI) dropwise. Note: EtI is light sensitive; protect flask with foil.

    • Reflux at 60°C (Acetone) or heat to 80°C (DMF) for 12–18 hours.

    • Mechanism: Classical S

      
      2 substitution. The iodide is an excellent leaving group.
      
    • Workup: Filter off inorganic salts (KI, excess K

      
      CO
      
      
      
      ). Evaporate solvent.[1] Dissolve residue in EtOAc, wash with water and brine to remove traces of DMF/Salts.
  • Advantages: EtI is volatile (

    
     72°C), meaning excess reagent is easily removed by rotary evaporation, leaving a very clean product [2].
    
  • Yield: 85–92%

Pathway B: Alkylation via Diethyl Sulfate (The "Bulk-Cost" Method)

Best for large-scale production where reagent cost outweighs processing complexity.

  • Reagents: Methyl 3,5-dihydroxybenzoate (1.0 eq), Diethyl Sulfate (2.2 eq), Sodium Hydroxide (2.5 eq), Water/Toluene (Biphasic) or Acetone.

  • Procedure:

    • Dissolve Methyl 3,5-dihydroxybenzoate in Acetone or prepare a biphasic system with Toluene and aqueous NaOH.

    • Safety Warning: Diethyl sulfate is a Group 2A Carcinogen and readily absorbed through skin. Use full PPE and a closed system [3].

    • Add Diethyl Sulfate dropwise maintaining temperature below 55°C (to prevent hydrolysis of the sulfate before reaction).

    • Heat to reflux for 4–6 hours.

    • Quenching: Excess diethyl sulfate must be destroyed by adding aqueous ammonia or excess NaOH and heating for 1 hour.

    • Workup: Phase separation. The organic layer requires extensive washing to remove acidic byproducts (ethyl hydrogen sulfate).

  • Disadvantages: High toxicity; "ragged" layers during extraction due to sulfate salts; potential for hydrolysis of the methyl ester if NaOH concentration is too high.

  • Yield: 75–85%

Mechanistic Insight (Williamson Ether Synthesis)

Understanding the rate-limiting step helps in troubleshooting low yields. The reaction follows bimolecular nucleophilic substitution (S


2).[2]

Mechanism Phenol Phenolic -OH Phenoxide Phenoxide Nucleophile Phenol->Phenoxide Deprotonation Base Base (CO3-- / OH-) Base->Phenoxide TS Transition State [O...Et...X]‡ Phenoxide->TS Attack AlkylAgent Et-X (Electrophile) AlkylAgent->TS Product Ether Product + Leaving Group TS->Product Inversion

Figure 2: S


2 Mechanism for the O-alkylation of the phenolic intermediate.

Cost-Benefit & Performance Analysis

The following table summarizes the operational data to assist in route selection.

MetricPathway A (Ethyl Iodide)Pathway B (Diethyl Sulfate)
Reagent Cost (Bulk) High (~$40–60/kg)Low (~$5–10/kg)
Reaction Yield High (85–92%)Moderate (75–85%)
Atom Economy 38% (Iodine waste is heavy)45% (Sulfate waste is lighter)
E-Factor (Waste) Low (Clean solvent recovery)High (Aqueous waste streams)
Safety Risk Low/ModerateHigh (Carcinogenic/Mutagenic) [4]
Regulatory Burden StandardHigh (EPA/REACH restrictions)
Purification Simple Evaporation/WashRecrystallization often required
Recommendation
  • For R&D/Medicinal Chemistry: Use Pathway A . The cost of Ethyl Iodide is negligible on a gram scale compared to the value of the time saved in purification.

  • For Pilot/Manufacturing: Use Pathway B only if dedicated containment facilities exist. Otherwise, the cost of hazardous waste disposal and worker protection for Diethyl Sulfate often negates the raw material savings, making Pathway A (or Ethyl Bromide as a middle-ground) more viable.

References

  • Biosynth. (n.d.). 3,5-Dihydroxybenzoic acid methyl ester Properties and Applications. Retrieved from

  • Fordham University. (2011). Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Journal of Undergraduate Research. Retrieved from

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diethyl Sulfate. Retrieved from

  • IARC. (1992).[3] Diethyl Sulfate: Summary of Data Reported and Evaluation. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

Sources

Validation

Technical Guide: Catalytic Strategies for Methyl 3,5-diethoxybenzoate Synthesis

Executive Summary & Strategic Context Methyl 3,5-diethoxybenzoate is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for coumarin derivatives and specific receptor antagonists....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 3,5-diethoxybenzoate is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for coumarin derivatives and specific receptor antagonists. Its synthesis typically hinges on two primary pathways: the Fischer Esterification of 3,5-diethoxybenzoic acid or the O-Alkylation of methyl 3,5-dihydroxybenzoate.

This guide focuses on the Esterification Pathway , comparing three distinct catalytic systems that drive the transformation of 3,5-diethoxybenzoic acid to its methyl ester. We evaluate these systems not just on yield, but on "Process Mass Intensity" (PMI), scalability, and impurity profiles—critical metrics for drug development.

The Core Challenge

The 3,5-diethoxy substitution pattern presents a unique electronic environment. While the alkoxy groups are electron-donating by resonance, their meta positioning relative to the carboxyl group means their influence is primarily inductive (electron-withdrawing). This makes the carbonyl carbon sufficiently electrophilic, yet the molecule remains sensitive to harsh acidic conditions which can lead to ether cleavage (dealkylation).

Head-to-Head Catalyst Comparison

We compare three catalytic methodologies:

  • Homogeneous Mineral Acid: Sulfuric Acid (

    
    )
    
  • In-Situ Acid Chloride: Thionyl Chloride (

    
    ) / Methanol
    
  • Heterogeneous Solid Acid: Amberlyst® 15 (Macroreticular Resin)

Performance Matrix
FeatureSulfuric Acid (

)
Thionyl Chloride (

)
Amberlyst® 15 (Solid Acid)
Reaction Type Equilibrium (Fischer)Irreversible (via Acyl Chloride)Equilibrium (Fischer)
Typical Yield 85 - 90%95 - 98%80 - 88%
Reaction Time 4 - 6 Hours1 - 2 Hours6 - 12 Hours
Purity Profile Moderate (Trace acid remains)High (Volatile byproducts)High (Filtration removes cat.)
Scalability High (Exothermic quench)Moderate (Gas evolution control)High (Packed bed potential)
Green Metrics Poor (High waste water)Poor (HCl/SO2 emissions)Excellent (Reusable)
Risk Factor Ether cleavage at high TViolent reaction with wet MeOHMass transfer limitations
Expert Analysis
  • Sulfuric Acid: The "Workhorse." It is cost-effective for bulk synthesis but requires a tedious aqueous workup (neutralization) that generates significant salt waste. In the context of 3,5-diethoxybenzoate, prolonged heating with concentrated

    
     poses a risk of cleaving the ethyl ether groups, reverting the product to phenolic byproducts.
    
  • Thionyl Chloride: The "Precision Tool." By generating the acyl chloride in situ, this method drives the reaction to completion (irreversible) and scavenges any water present. The byproducts (

    
     and 
    
    
    
    ) are gases, simplifying purification. However, the evolution of corrosive gases requires robust scrubbing systems, making it less ideal for green manufacturing but superior for small-scale high-purity needs.
  • Amberlyst® 15: The "Green Contender." This sulfonated polystyrene resin mimics p-TSA but is insoluble. It allows for a "filtration workup," eliminating the neutralization step. While kinetics are slower due to mass transfer into the resin pores, it offers the cleanest impurity profile and prevents ether cleavage due to the localized nature of the acidity.

Visualizing the Synthetic Pathways

The following diagram illustrates the two competing catalytic workflows and the critical decision nodes for process chemists.

SynthesisPathways cluster_legend Key Mechanism Start 3,5-Diethoxybenzoic Acid H2SO4 Cat: H2SO4 (Reflux MeOH) Start->H2SO4 Path A (Classic) SOCl2 Reagent: SOCl2 (0°C -> Reflux MeOH) Start->SOCl2 Path B (Anhydrous) Amb15 Cat: Amberlyst-15 (Reflux MeOH) Start->Amb15 Path C (Green) Product Methyl 3,5-diethoxybenzoate H2SO4->Product Equilibrium (-H2O) AcylCl Intermediate: Acyl Chloride SOCl2->AcylCl -SO2, -HCl Amb15->Product Heterogeneous Catalysis AcylCl->Product +MeOH (Fast)

Caption: Comparative reaction pathways showing the intermediate formation in the Thionyl Chloride route vs. direct esterification in Acid/Solid Acid routes.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing further resources.

Protocol A: High-Purity Synthesis via Thionyl Chloride ( )

Best for: Small to medium scale (1g - 100g) where purity is paramount.

Reagents:

  • 3,5-Diethoxybenzoic acid (1.0 eq)

  • Methanol (anhydrous, 10-15 volumes)

  • Thionyl Chloride (1.2 - 1.5 eq)

Step-by-Step:

  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or N2 line). Place in an ice bath (0°C).

  • Solvent Charge: Add anhydrous Methanol to the flask.

  • Activation (Exothermic): Add Thionyl Chloride dropwise over 15-20 minutes. Caution: Vigorous gas evolution (HCl/SO2).

    • Checkpoint: Ensure the solution remains colorless to pale yellow. Darkening indicates excessive temperature spike.

  • Substrate Addition: Remove the ice bath. Add 3,5-Diethoxybenzoic acid in portions.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 2 hours.

  • Monitoring: Check TLC (System: Hexane/EtOAc 8:2). The starting material acid (lower Rf) should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Dissolve residue in Ethyl Acetate.[1] Wash with Saturated

      
       (removes trace acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Green Synthesis via Amberlyst® 15

Best for: Process safety and ease of workup.

Reagents:

  • 3,5-Diethoxybenzoic acid (1.0 eq)

  • Methanol (Reagent grade, 20 volumes)

  • Amberlyst® 15 (20-30 wt% relative to substrate)

Step-by-Step:

  • Catalyst Prep: Wash Amberlyst® 15 beads with Methanol (2x) to remove manufacturing impurities/fines.

  • Reaction: Combine acid, Methanol, and wet catalyst beads in a flask.

  • Reflux: Heat to gentle reflux for 8-12 hours.

    • Note: The reaction is slower due to mass transfer.

    • Checkpoint: If conversion stalls at <80%, add molecular sieves (3Å) to the reaction (in a Soxhlet extractor if possible) to remove water and shift equilibrium.

  • Workup:

    • Filter the hot solution through a sintered glass funnel to remove the catalyst beads.

    • (Optional) Wash beads with hot methanol to recover trapped product.

    • Concentrate the filtrate to obtain the product.[1][2]

    • Result: Often requires no further purification (Recrystallization from Hexane if needed).

Alternative Strategy: The "Cesium Effect" in Alkylation

If starting from Methyl 3,5-dihydroxybenzoate , the synthesis involves O-alkylation. While Potassium Carbonate (


) is standard, Cesium Carbonate (

)
offers a superior alternative for difficult substrates.
  • Mechanism: The large Cesium cation (

    
    ) forms a "loose" ion pair with the phenoxide anion, making the oxygen significantly more nucleophilic compared to the tighter ion pair formed with Potassium (
    
    
    
    ).
  • Result: Faster reaction times and higher yields in ethylation reactions, often avoiding the need for Phase Transfer Catalysts.

References

  • Fischer Esterification Kinetics: Sert, E., & Atalay, F. S. (2012). "Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols." DergiPark.

  • Solid Acid Catalysis: Chakrabarti, A., & Sharma, M. M. (1993). "Cation exchange resins as catalysts for esterification."[3][4][5][6] Reactive Polymers.

  • Thionyl Chloride Method: "Preparation of methyl benzoate." PrepChem.

  • General Synthesis of Alkoxybenzoates: "Synthesis of Methyl 3,5-dimethoxybenzoate." ChemicalBook.

  • Cesium Effect in Alkylation: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley.

Disclaimer: All protocols involve hazardous chemicals. Perform a full Risk Assessment (COSHH) before experimentation.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3,5-Diethoxybenzoate: Operational Disposal &amp; Handling Guide

Senior Application Scientist Note: While Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) is a common standard, the diethoxy analog you are handling is a specific lipophilic derivative. Specific safety data for the diethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: While Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) is a common standard, the diethoxy analog you are handling is a specific lipophilic derivative. Specific safety data for the diethoxy variant is less ubiquitous in public repositories than the methoxy analog. Therefore, this protocol derives strict safety margins from the structural class (Benzoic Acid Esters), assuming a higher lipophilicity and potential for skin absorption. Treat this compound as a functional irritant and combustible organic.

Chemical Profile & Hazard Identification

Before disposal, you must validate the physical state of your specific lot. The ethyl chains at the 3,5-positions disrupt crystal packing more than methyl groups, often lowering the melting point compared to the dimethoxy analog (MP ~42°C).

ParameterSpecification / EstimateOperational Implication
Chemical Class Benzoic Acid EsterNon-halogenated organic waste stream.
Physical State Low-melting solid or viscous oilDo not dispose of solids directly in liquid waste carboys (clog risk).
Flammability Combustible (Flash Point > 90°C est.)Keep away from oxidizers; compatible with standard organic solvents.
Primary Hazards Irritant (Skin/Eye), Harmful if SwallowedDouble-gloving (Nitrile) recommended due to lipophilicity.
Reactivity StableHydrolyzes in strong base/acid; segregate from caustic waste.

Immediate Spill Response (Bench Scale)

If a spill occurs during transfer or weighing:

  • Isolate: Mark the area. If the substance is heated/liquid, remove ignition sources.

  • Contain:

    • Solid Spill: Do not sweep aggressively (aerosol risk). Cover with wet paper towels to dampen, then scoop into a sealable bag.

    • Liquid/Oil Spill: Cover with an inert absorbent (Vermiculite or polypropylene pads). Do not use sawdust if strong oxidizers are present in the lab, though generally acceptable for esters.

  • Decontaminate Surface:

    • Step 1: Wipe with Acetone or Ethanol (The compound is insoluble in water).

    • Step 2: Follow with a soap and water wash to remove the solvent residue.

Step-by-Step Disposal Procedures

A. Solid Waste (Excess Reagent/Expired Lots)

Never flush solid organic esters down the drain. They are water-insoluble and will deposit in plumbing traps.

  • Dissolution (Preferred for < 5g):

    • Dissolve the solid Methyl 3,5-diethoxybenzoate in a minimal amount of Acetone or Ethyl Acetate .

    • Transfer the solution to the Non-Halogenated Organic Solvent Waste container.

    • Why? Incinerators operate most efficiently with liquid feeds; dissolving prevents "hot spots" or incomplete combustion of solids.

  • Solid Waste Stream (Preferred for > 5g):

    • Place the solid material in a sealable, chemically resistant jar (HDPE or Glass).

    • Label clearly: "Solid Organic Waste: Methyl 3,5-diethoxybenzoate - Flammable/Irritant."

    • Request specific pickup for solid incineration.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Most common scenario: The compound is dissolved in a reaction solvent (e.g., DCM, THF, Toluene).

  • Segregation Check:

    • Does the solvent contain halogens (DCM, Chloroform)?

      • YES: Dispose in Halogenated Waste .

      • NO: Dispose in Non-Halogenated Waste .

  • Compatibility: Ensure no strong oxidizers (e.g., Nitric acid, Peroxides) are in the waste container. Esters are stable but combustible.

Glassware Decontamination Protocol

Because of the "diethoxy" groups, this compound is greasy. Water alone will fail.

  • Solvent Rinse: Rinse glassware with Acetone (3x). Collect these rinses into the Non-Halogenated Organic Waste container.

  • Base Bath (Optional): If residue persists, a KOH/Isopropanol base bath will hydrolyze the ester into the water-soluble benzoate salt and ethanol.

  • Aqueous Wash: Wash with Alconox/detergent and warm water.

Disposal Decision Logic (Visualization)

The following diagram outlines the critical decision path for disposing of Methyl 3,5-diethoxybenzoate to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste: Methyl 3,5-diethoxybenzoate StateCheck Physical State? Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid Solid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid Liquid QuantityCheck Quantity > 5g? IsSolid->QuantityCheck Dissolve Dissolve in Acetone/EtOAc NonHaloWaste Non-Halogenated Organic Waste Stream Dissolve->NonHaloWaste SolidBin Seal in HDPE Jar (Label: Solid Organic) Incineration Send for Incineration SolidBin->Incineration QuantityCheck->Dissolve No (<5g) QuantityCheck->SolidBin Yes (>5g) HalogenCheck Contains Halogenated Solvents? (DCM, CHCl3) IsLiquid->HalogenCheck HalogenCheck->NonHaloWaste No HaloWaste Halogenated Organic Waste Stream HalogenCheck->HaloWaste Yes NonHaloWaste->Incineration HaloWaste->Incineration

Caption: Decision matrix for segregating Methyl 3,5-diethoxybenzoate waste based on physical state and solvent composition.

References

  • PubChem. Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) Compound Summary.[1][2][3] (Structural analog for physical property estimation). [Link][3]

Sources

Handling

Personal protective equipment for handling Methyl 3,5-diethoxybenzoate

This guide serves as an operational safety and logistical manual for handling Methyl 3,5-diethoxybenzoate (CAS: 113520-21-9). It is designed for researchers requiring immediate, actionable protocols that go beyond standa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational safety and logistical manual for handling Methyl 3,5-diethoxybenzoate (CAS: 113520-21-9). It is designed for researchers requiring immediate, actionable protocols that go beyond standard Safety Data Sheet (SDS) vagueness.

Part 1: Executive Safety Assessment

Compound Profile: Methyl 3,5-diethoxybenzoate is an organic ester used primarily as a pharmaceutical intermediate. Like many benzoate derivatives, it acts as a lipophilic alkylating agent and irritant.

Critical Hazard Profile (GHS Classification):

  • H302: Harmful if swallowed (Acute Toxicity).[1][2]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[4]

The Scientist’s Perspective: The primary risk with this compound is not immediate lethality, but sensitization and mucous membrane inflammation . As an ester, it possesses high lipid solubility, allowing it to penetrate the stratum corneum (outer skin layer) faster than polar compounds. Once absorbed, hydrolysis by tissue esterases can release the parent acid (3,5-diethoxybenzoic acid) and methanol, leading to localized toxicity.

Part 2: PPE Selection & Causality

Standard "lab safety" advice often fails to distinguish between material compatibility. Below is the evidence-based selection criteria for this specific molecule.

Hand Protection: The "Nitrile Rule"
  • Recommendation: Nitrile Rubber (minimum 0.11 mm thickness) for splash protection.

  • Scientific Rationale: Latex gloves are strictly prohibited . Methyl esters can degrade natural rubber latex, causing rapid swelling and permeation.

  • The "Double-Glove" Protocol:

    • Inner Layer: 4 mil Nitrile (Tactility).[5]

    • Outer Layer: 5-8 mil Nitrile (Barrier).

    • Reasoning: If the outer glove is compromised by a solvent (e.g., Dichloromethane used in the reaction), the inner glove provides the "retreat window" needed to doff safely.

Respiratory Protection: Vapor vs. Particulate
  • Recommendation: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Contraindication: Do NOT rely on N95 masks. N95s filter particulates, not organic vapors.

  • Causality: Methyl 3,5-diethoxybenzoate has a low but non-negligible vapor pressure at room temperature. Heating the compound (e.g., during reflux or rotary evaporation) exponentially increases volatility. Inhalation triggers H335 (respiratory tract irritation) almost immediately.

Eye Protection: The Seal Factor
  • Recommendation: Chemical Splash Goggles (Indirect Venting) .

  • Why not Safety Glasses? Safety glasses have gaps. If a reaction flask over-pressurizes or a syringe slips, the lipophilic nature of the ester allows it to track along the skin and into the eye, causing severe H319 irritation.

Part 3: Decision Logic Visualization

The following diagram illustrates the decision matrix for PPE selection based on the operational state of the chemical.

PPE_Decision_Matrix Start Handling Methyl 3,5-diethoxybenzoate State Determine Physical State / Operation Start->State Solid Solid / Weighing State->Solid Solution In Solution / Reaction State->Solution Heat Heating / Reflux / Rotovap State->Heat BasicPPE Standard: Nitrile Gloves + Lab Coat + Safety Glasses Solid->BasicPPE Low Volatility Risk SplashPPE Enhanced: Double Nitrile + Splash Goggles + Fume Hood Solution->SplashPPE Splash Risk + Solvent Vapors FullPPE Critical: Sash Down + Face Shield (if pressurized) + Butyl Gloves (if chlorinated solvents) Heat->FullPPE High Vapor Pressure + Pressure Risk

Figure 1: PPE Selection Logic Flowchart based on operational risk factors.

Part 4: Operational Protocol (Step-by-Step)

This protocol uses a Self-Validating System : Each step contains a check to ensure the previous step was done correctly.

Phase 1: Preparation & Weighing
  • Workspace Validation: Verify fume hood flow monitor reads >80 fpm (0.4 m/s). Validation: Hold a tissue strip at the sash opening; it should be pulled inward steadily.

  • Weighing:

    • Place the analytical balance inside the fume hood if possible.

    • If weighing outside, use a tared vial with a septum cap . Add the solid, cap immediately, and wipe the exterior with a Kimwipe dampened in ethanol before transport.

    • Why: This prevents "dusting" of the solid ester onto the benchtop, which can be transferred to bare skin later.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving Methyl 3,5-diethoxybenzoate, avoid Diethyl Ether if possible due to high volatility carrying the ester. Use Ethyl Acetate or Dichloromethane (DCM) .

    • Note: If using DCM, upgrade to Silver Shield laminate gloves or change Nitrile gloves every 15 minutes (DCM permeates Nitrile in <10 mins).

  • Addition: Add the ester to the solvent, not vice-versa, to minimize splashback.

Phase 3: Spill Response (The "Dry-Clean" Method)

Do not use water immediately. Esters are hydrophobic; water will just spread the chemical.

  • Isolate: Cover the spill with an absorbent pad or vermiculite.

  • Solubilize: Wet the pad slightly with Acetone or Ethanol to dissolve the ester.

  • Clean: Wipe up the solvent/ester mix.

  • Wash: Now wash the surface with soap and water to remove residues.[6]

Part 5: Waste Disposal & Deactivation

Disposal Classification: Organic Solvent Waste (Non-Halogenated, unless mixed with DCM).

Deactivation Logic: If you have a concentrated residue, you can chemically degrade the hazard via Base Hydrolysis before disposal (if your facility permits bench-top neutralization):

  • Treat the residue with 1M NaOH (aq).

  • Stir for 1 hour.

  • Mechanism: This hydrolyzes the ester into 3,5-diethoxybenzoate (salt) and Methanol . The salt is generally less volatile and more water-soluble, reducing inhalation risks during waste transport.

Part 6: Quantitative Data Summary

PropertyValueOperational Implication
Physical State Solid (typically powder/crystal)Dust mask or Hood required during weighing.
Solubility Organic Solvents (DCM, EtOAc, MeOH)Poor water solubility; do not use water for initial spill cleanup.
Flash Point >110°C (Predicted)Combustible but not Flammable. Keep away from open flames.
Glove Breakthrough Nitrile: >240 mins (Solid)Safe for handling solid; reduce time if dissolved in DCM.

References

  • PubChem. (n.d.). Compound Summary: Benzoic acid, 3,5-diethoxy-, methyl ester. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][5] Personal Protective Equipment: Selection and Use. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-diethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-diethoxybenzoate
© Copyright 2026 BenchChem. All Rights Reserved.